Technical Documentation Center

Methyl (2,4-dinitrophenoxy)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl (2,4-dinitrophenoxy)acetate
  • CAS: 55796-11-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Methyl (2,4-dinitrophenoxy)acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Landscape for a Niche Nitroaromatic Ester In the realm of chemical research and development, a thorough under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Niche Nitroaromatic Ester

In the realm of chemical research and development, a thorough understanding of a compound's physical properties is foundational. It dictates everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide is dedicated to the physical properties of Methyl (2,4-dinitrophenoxy)acetate .

It is critical to establish at the outset that while this compound, identified by CAS Number 55796-11-7, is commercially available, a comprehensive, publicly accessible repository of its experimentally determined physical and spectroscopic data is notably scarce. This is not an uncommon scenario for specialized chemical intermediates.

Therefore, this guide will serve a dual purpose. Firstly, it will present the known identifiers for Methyl (2,4-dinitrophenoxy)acetate to ensure precise communication and procurement. Secondly, to provide a functional and illustrative technical resource, we will present a detailed analysis of the physical properties of a closely related and well-characterized structural analog: Methyl 2-(2,4-dinitrophenyl)acetate (CAS Number 58605-12-2). The key distinction between these molecules lies in the linkage of the acetate group to the aromatic ring: an ether linkage in our primary subject versus a direct carbon-carbon bond in its analog. This structural difference will undoubtedly influence the physical properties, a point we will revisit. By examining the analog, we can, however, gain valuable insights into the methodologies used to characterize such compounds and appreciate the influence of the potent 2,4-dinitrophenyl moiety.

Molecular Identity of Methyl (2,4-dinitrophenoxy)acetate

A precise understanding of the molecular structure is the cornerstone of any chemical investigation. Methyl (2,4-dinitrophenoxy)acetate is an aromatic compound characterized by a methyl acetate group linked via an ether oxygen to a 2,4-dinitrophenyl ring. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly influences the molecule's electronic properties and, by extension, its physical characteristics.

Below is a visual representation of the molecular structure, highlighting its key functional groups.

Caption: Molecular structure of Methyl (2,4-dinitrophenoxy)acetate.

Table 1: Core Identifiers for Methyl (2,4-dinitrophenoxy)acetate

IdentifierValueSource
CAS Number 55796-11-7Howei
Molecular Formula C₉H₈N₂O₇Howei
Molecular Weight 256.17 g/mol Howei
MDL Number MFCD02976127Howei

Physical Properties: An Analog-Based Assessment

Table 2: Physical Properties of Methyl 2-(2,4-dinitrophenyl)acetate (CAS 58605-12-2)

PropertyValueNotes and Causality
Molecular Formula C₉H₈N₂O₆The absence of the ether oxygen results in one less oxygen atom compared to the target compound.[1]
Molecular Weight 240.17 g/mol Correspondingly lower molecular weight than the phenoxy analog.[1]
Appearance Likely a yellow crystalline solidThe dinitrophenyl group is a strong chromophore, typically imparting a yellow color to compounds.[2] The related 2,4-dinitrophenyl acetate is described as a yellow solid.[2]
Melting Point Data not availableThe melting point is influenced by crystal packing and intermolecular forces. The presence of the polar nitro and ester groups would suggest a relatively high melting point for a molecule of this size.
Boiling Point Data not availableLikely to decompose upon heating before a boiling point is reached, a common characteristic of nitroaromatic compounds.
Solubility Data not availableExpected to have low solubility in water but good solubility in moderately polar to polar organic solvents like acetone, ethyl acetate, and dichloromethane. The polarity is driven by the nitro and ester functionalities.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. While spectra for Methyl (2,4-dinitrophenoxy)acetate are not available, the data for its analog provide a template for what a researcher would expect to observe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

For Methyl 2-(2,4-dinitrophenyl)acetate , a mass spectrum shows a molecular ion peak (M+) at m/z 240, confirming its molecular weight.[1] The fragmentation pattern would be influenced by the stability of the dinitrophenyl ring and the lability of the ester group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment in a predictable manner.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

The choice of EI is a standard for many small organic molecules due to its ability to produce reproducible fragmentation patterns, which are valuable for structural identification and library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For Methyl (2,4-dinitrophenoxy)acetate, one would expect a characteristic set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum for Methyl (2,4-dinitrophenoxy)acetate:

  • Aromatic Protons (3H): The three protons on the dinitrophenyl ring would appear as a complex multiplet system in the downfield region (likely δ 8.0-9.0 ppm) due to the strong deshielding effect of the two nitro groups.

  • Methylene Protons (-O-CH₂-): A singlet integrating to two protons would be expected for the methylene group adjacent to the ether oxygen and the carbonyl group. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm.

  • Methyl Protons (-OCH₃): A singlet integrating to three protons for the methyl ester group would appear further upfield, likely in the region of δ 3.7-4.0 ppm.

Predicted ¹³C NMR Spectrum for Methyl (2,4-dinitrophenoxy)acetate:

  • Carbonyl Carbon: A signal around δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with those bearing the nitro groups and the ether linkage being significantly shifted.

  • Methylene Carbon: A signal around δ 60-70 ppm.

  • Methyl Carbon: A signal around δ 50-55 ppm.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to optimize its homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. Phasing, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like TMS) are then performed.

The rationale for using deuterated solvents is to prevent the high concentration of solvent protons from overwhelming the analyte signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorptions for Methyl (2,4-dinitrophenoxy)acetate:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1740-1760 cm⁻¹.

  • C-O Stretch (Ester and Ether): Two or more distinct bands in the region of 1000-1300 cm⁻¹.

  • N-O Stretch (Nitro Groups): Two strong, characteristic bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Measurement: A pressure arm is engaged to ensure good contact between the sample and the crystal. The IR beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.

  • Data Acquisition: The detector measures the attenuation of the evanescent wave at different frequencies, which corresponds to the sample's absorption. An interferogram is generated and then Fourier-transformed to produce the IR spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

ATR-FTIR is a modern, rapid, and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of Methyl (2,4-dinitrophenoxy)acetate, including bond lengths, bond angles, and information about its packing in the solid state. While no crystal structure data is available for our target compound, a study on Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate reveals a monoclinic crystal system.[3][4] Such data is invaluable for understanding intermolecular interactions that govern physical properties like melting point and solubility.

Experimental Workflow: Single-Crystal X-ray Diffraction

X_ray_Crystallography_Workflow A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Data Reduction & Correction C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion and Forward-Looking Remarks

This technical guide has sought to provide a comprehensive overview of the physical properties of Methyl (2,4-dinitrophenoxy)acetate. The conspicuous absence of detailed experimental data in the public domain for this specific compound underscores the importance of thorough characterization for all chemical entities used in research and development.

By leveraging data from the closely related analog, Methyl 2-(2,4-dinitrophenyl)acetate, we have illustrated the suite of analytical techniques and the types of data that are essential for a complete physical property profile. The strong electron-withdrawing nature of the 2,4-dinitrophenyl group is a dominant factor, and its influence on spectroscopic and physical properties is a key takeaway.

For researchers intending to use Methyl (2,4-dinitrophenoxy)acetate, it is strongly recommended that in-house characterization be performed to ascertain its properties definitively. The protocols and expected data ranges outlined in this guide provide a robust framework for such an undertaking. The dissemination of this data in open-access formats would be a valuable contribution to the wider scientific community.

References

  • PubChem. 2,4-Dinitrophenyl acetate. National Center for Biotechnology Information. Available from: [Link]

  • Kalaivani, D., Malarvizhi, R., Nethaji, M., & Rajeswari, S. (2011). Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2720. Available from: [Link]

  • Howei. Methyl (2,4-dinitrophenoxy)acetate. Available from: [Link]

  • Kalaivani, D., Malarvizhi, R., Nethaji, M., & Rajeswari, S. (2011). Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Acta Crystallographica Section E: Crystallographic Communications, E67(10), o2720. Available from: [Link]

  • NextSDS. METHYL 2,4-DINITROPHENYLACETATE — Chemical Substance Information. Available from: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - methyl 2-(2,4-dinitrophenyl)acetate. Available from: [Link]

Sources

Exploratory

The Core of Methyl (2,4-dinitrophenoxy)acetate: Identifiers, Reactivity, and Applications

Executive Summary Methyl (2,4-dinitrophenoxy)acetate is a highly versatile building block in advanced organic synthesis, chemical biology, and agrochemical development. Characterized by its electron-deficient 2,4-dinitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2,4-dinitrophenoxy)acetate is a highly versatile building block in advanced organic synthesis, chemical biology, and agrochemical development. Characterized by its electron-deficient 2,4-dinitrophenyl (DNP) ether linkage and a reactive methyl acetate moiety, this compound serves two primary strategic functions: as a "spring-loaded" electrophile for biothiol-responsive fluorescent probes, and as a direct precursor to 1,4-benzoxazin-3-one pharmacophores via reductive cyclization. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry, providing a comprehensive technical breakdown of its chemical identifiers, mechanistic causality, and field-validated experimental protocols.

Part 1: Chemical Identity & Core Identifiers

The structural architecture of Methyl (2,4-dinitrophenoxy)acetate dictates its reactivity. The two nitro groups at the ortho and para positions strongly withdraw electron density from the aromatic ring via resonance and inductive effects, rendering the ipso-carbon highly susceptible to nucleophilic attack.

Table 1: Primary Chemical Identifiers

PropertyValue
IUPAC Name Methyl 2-(2,4-dinitrophenoxy)acetate
CAS Number 55796-11-7
Molecular Formula C9H8N2O7
Molecular Weight 256.17 g/mol
MDL Number MFCD02976127
SMILES String COC(=O)COC1=C(C=C(C=C1)NO2)NO2

Part 2: Physicochemical Properties & Reactivity Profile

Designing synthetic routes requires a deep understanding of the causality behind molecular reactivity. The utility of Methyl (2,4-dinitrophenoxy)acetate is anchored in two distinct chemical behaviors:

  • Electrophilicity of the ipso-Carbon: The DNP group acts as an exceptional leaving group in the presence of strong nucleophiles. When attacked by biothiols (e.g., H₂S, glutathione), the ether bond undergoes rapid cleavage. This property is extensively leveraged in designing "turn-on" fluorescent probes with large Stokes shifts and rapid response times in living systems .

  • Latent Nucleophilicity via Reduction: The nitro groups serve as masked amines. Upon catalytic hydrogenation, the resulting diamine intermediate spontaneously attacks the adjacent methyl ester, driving an intramolecular amidation to form a stable bicyclic benzoxazinone core, a privileged scaffold in herbicide development .

Part 3: Mechanistic Pathways

Pathway A: Nucleophilic Aromatic Substitution (SNAr) for Biothiol Probes

The cleavage of the DNP ether by biothiols proceeds via a classic SNAr mechanism. The nucleophile (thiolate) attacks the ipso-carbon, forming a negatively charged Meisenheimer complex stabilized by the electron-withdrawing nitro groups. Subsequent collapse of this intermediate releases the phenoxide (which, in probe design, liberates a fluorophore), yielding a 2,4-dinitrophenyl thioether byproduct [[1]]([Link]).

Thiol_Cleavage Probe DNP-Ether Probe (Non-fluorescent) Attack Nucleophilic Attack at C1 (SNAr) Probe->Attack Thiol Biothiol (e.g., H2S, GSH) Thiol->Attack Intermediate Meisenheimer Complex Attack->Intermediate Cleavage Ether Cleavage Intermediate->Cleavage Fluorophore Released Fluorophore (Fluorescence ON) Cleavage->Fluorophore Thioether 2,4-Dinitrophenyl Thioether (Byproduct) Cleavage->Thioether

Mechanistic pathway of thiol-triggered cleavage of the 2,4-dinitrophenyl ether linkage.

Pathway B: Reductive Cyclization to Benzoxazinones

Reductive cyclization transforms the linear precursor into a 1,4-benzoxazin-3-one derivative. The reduction of the nitro groups to amines is immediately followed by a spontaneous intramolecular amidation with the methyl ester, ejecting methanol as a byproduct.

Reductive_Cyclization A Methyl (2,4-dinitrophenoxy)acetate B Catalytic Hydrogenation (Pd/C, H2) A->B C Diamine Intermediate (Transient) B->C Reduction D Intramolecular Amidation C->D E 1,4-Benzoxazin-3-one Derivative D->E -MeOH

Logical workflow of the reductive cyclization to form the benzoxazinone core.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl (2,4-dinitrophenoxy)acetate via SNAr

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because it efficiently deprotonates methyl glycolate without inducing competitive ester hydrolysis—a common failure mode when using stronger bases like NaOH. DMF is utilized as the solvent; its high dielectric constant stabilizes the polar Meisenheimer transition state, significantly accelerating the reaction kinetics.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 1-chloro-2,4-dinitrobenzene (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) to the solution. Stir at room temperature for 10 minutes to ensure uniform suspension.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add methyl glycolate (1.1 equiv, 11 mmol) over 15 minutes to control the exothermic nature of the SNAr reaction.

  • Heating & Monitoring (Self-Validation): Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 3:1). The complete disappearance of the starting material validates the end of the reaction.

  • Quenching & Isolation: Pour the mixture into 100 mL of ice-cold distilled water. The product, being highly hydrophobic, will precipitate immediately, leaving polar byproducts in the aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 × 20 mL) to remove residual DMF and KCl, and recrystallize from hot ethanol to yield pure Methyl (2,4-dinitrophenoxy)acetate as a crystalline solid.

Synthesis_Workflow A 1-Chloro-2,4-dinitrobenzene + Methyl Glycolate B Base: K2CO3 Solvent: DMF (60°C) A->B C Meisenheimer Intermediate B->C D Methyl (2,4-dinitrophenoxy)acetate (Product) C->D Cl- leaving E Byproducts (KCl, H2O) C->E

Workflow of the SNAr synthesis of Methyl (2,4-dinitrophenoxy)acetate.

Protocol 2: Reductive Cyclization to Benzoxazinone Core

Causality & Design: Catalytic hydrogenation using Pd/C and H₂ gas is prioritized over traditional iron/acid (Béchamp) reduction. This choice prevents the generation of difficult-to-treat iron sludge and avoids acidic conditions that could prematurely hydrolyze the methyl ester before the desired cyclization occurs .

Step-by-Step Methodology:

  • Setup: Dissolve Methyl (2,4-dinitrophenoxy)acetate (5 mmol) in MS-grade methanol (30 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.5 mmol) under a gentle stream of N₂ to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain under an H₂ balloon (1 atm) and stir vigorously at room temperature for 12 hours.

  • Validation: Monitor via LC-MS. The mass shift will indicate both the reduction of the nitro groups and the subsequent loss of methanol (cyclization).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Concentration: Concentrate the filtrate in vacuo. The spontaneous intramolecular amidation yields the 1,4-benzoxazin-3-one derivative.

Part 5: Data Presentation

The optimization of the SNAr synthesis highlights the critical importance of base and solvent selection in maximizing the yield of the DNP ether.

Table 2: Reaction Optimization for SNAr Synthesis of Methyl (2,4-dinitrophenoxy)acetate

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1Et₃N (1.5)THF252445Weak base; incomplete deprotonation of glycolate.
2NaOH (1.5)H₂O/THF2512<10Strong base; competitive ester hydrolysis observed.
3K₂CO₃ (1.5)Acetone561268Moderate yield; limited solubility of K₂CO₃.
4K₂CO₃ (1.5)DMF60492 Optimal; high dielectric constant stabilizes transition state.
5Cs₂CO₃ (1.5)DMF60295Faster kinetics due to cesium effect, but higher reagent cost.

References

  • Title: CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate Source: Howei Pharm URL: [Link]

  • Title: 6-Amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Construction of a Flavonol-Based Fluorescent Probe with a Large Stokes Shift for Highly Selective and Rapid Monitoring of H2S in Water, Foodstuff, and Living Systems Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

Methyl (2,4-dinitrophenoxy)acetate: Screening Protocols for a Novel Dual-Action Pro-Herbicide

An in-depth technical whitepaper on the herbicidal properties and screening methodologies for Methyl (2,4-dinitrophenoxy)acetate (MDNPA) . Executive Summary The stagnation in the discovery of novel herbicide modes of act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the herbicidal properties and screening methodologies for Methyl (2,4-dinitrophenoxy)acetate (MDNPA) .

Executive Summary

The stagnation in the discovery of novel herbicide modes of action (MoA) necessitates the rational design of multi-target molecules to combat resistant weed biotypes. Methyl (2,4-dinitrophenoxy)acetate (MDNPA) represents a highly promising, rationally designed pro-herbicide. Structurally, it is a hybrid molecule that fuses the pharmacophores of synthetic auxins (phenoxyacetates) and oxidative phosphorylation uncouplers (dinitrophenols).

As a Senior Application Scientist, I approach MDNPA not merely as a static chemical, but as a dynamic delivery system. The methyl ester acts as a lipophilic promoiety, designed to bypass the waxy plant cuticle. Once internalized, plant metabolism activates the molecule, triggering a cascading dual-target physiological collapse. This guide details the mechanistic rationale and the rigorous, self-validating screening protocols required to evaluate MDNPA's herbicidal efficacy.

Mechanistic Rationale: The Dual-Action Hypothesis

The efficacy of MDNPA relies on a precise sequence of biochemical events. Understanding this causality is critical for designing accurate screening assays.

  • Prodrug Activation (Esterase Cleavage): MDNPA is biologically inactive at the receptor level. Its high lipophilicity facilitates rapid foliar uptake. In the cytosol, ubiquitous plant carboxylesterases hydrolyze the methyl ester bond, releasing the active acid: 2,4-dinitrophenoxyacetic acid (2,4-DNP-AA) [4].

  • Target A - Auxin Mimicry: The phenoxyacetic acid moiety of 2,4-DNP-AA mimics endogenous indole-3-acetic acid (IAA). It binds to the TIR1/AFB F-box protein co-receptor complex. This stabilizes the interaction with Aux/IAA transcriptional repressors, leading to their polyubiquitination and proteasomal degradation. The resulting massive deregulation of auxin-responsive genes upregulates NCED (9-cis-epoxycarotenoid dioxygenase), driving lethal abscisic acid (ABA) accumulation and tissue senescence [1][2].

  • Target B - Bioenergetic Uncoupling: Simultaneously, the 2,4-dinitrophenyl moiety acts as a lipophilic weak acid. It shuttles protons across the inner mitochondrial membrane and chloroplast thylakoids, dissipating the proton motive force ( Δp ). This uncouples electron transport from ATP synthase, halting cellular energy production [3].

Mechanism MDNPA Methyl (2,4-dinitrophenoxy)acetate (Pro-herbicide) Esterase Plant Carboxylesterases (Ester Hydrolysis) MDNPA->Esterase Foliar Uptake Active 2,4-dinitrophenoxyacetic acid (Active Herbicide) Esterase->Active Bioactivation TIR1 TIR1/AFB Receptor Complex (Auxin Mimicry) Active->TIR1 Pathway A Mito Mitochondrial Membrane (Proton Uncoupling) Active->Mito Pathway B Gene Aux/IAA Degradation & NCED Upregulation TIR1->Gene ATP Loss of Proton Motive Force & ATP Depletion Mito->ATP Death Cellular Collapse & Plant Death Gene->Death ATP->Death

Fig 1. Dual-action signaling and metabolic disruption pathway of MDNPA in planta.

Phase 1: In Vitro Biochemical Profiling

Before advancing to greenhouse trials, we must validate the molecular kinetics of MDNPA. These protocols are designed as self-validating systems, ensuring that any observed inactivity can be isolated to either a failure in prodrug cleavage or a lack of target affinity.

Protocol 1: Carboxylesterase Cleavage Kinetics

Objective: Validate the conversion of MDNPA to 2,4-DNP-AA by plant esterases. Self-Validation Check: The inclusion of an esterase inhibitor (BNPP) ensures that hydrolysis is enzymatically driven, not an artifact of buffer instability.

  • Enzyme Extraction: Homogenize 10g of Amaranthus retroflexus (redroot pigweed) leaf tissue in 50 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT. Centrifuge at 15,000 × g for 20 min at 4°C. Collect the supernatant (crude esterase extract).

  • Reaction Setup: In a 2 mL glass vial, combine 900 µL of Tris-HCl buffer and 50 µL of crude extract (adjusted to 50 µg/mL total protein).

  • Control Preparation: Prepare a parallel vial pre-incubated with 10 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

  • Initiation & Sampling: Initiate the reaction by adding 50 µL of 2 mM MDNPA (dissolved in DMSO; final concentration 100 µM). Incubate at 25°C. Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately quench aliquots with 100 µL of ice-cold acetonitrile. Centrifuge to precipitate proteins. Analyze the supernatant via HPLC-UV (C18 column, detection at 254 nm) to quantify the disappearance of the MDNPA peak and the emergence of the 2,4-DNP-AA peak.

Protocol 2: Mitochondrial Respiration Uncoupling

Objective: Confirm the protonophoric (uncoupling) activity of the activated 2,4-DNP-AA. Self-Validation Check: Dinoseb is used as a positive control to benchmark classical uncoupling [3]. A failure of Dinoseb to stimulate State 4 respiration indicates compromised mitochondrial integrity.

  • Mitochondrial Isolation: Isolate intact mitochondria from etiolated pea epicotyls via differential centrifugation and Percoll gradient purification.

  • Respiration Assay: Suspend mitochondria (0.5 mg protein/mL) in a reaction buffer (0.3 M mannitol, 10 mM phosphate buffer, 5 mM MgCl2, 10 mM KCl, pH 7.2) inside a Clark-type oxygen electrode chamber at 25°C.

  • State Induction: Add 10 mM succinate to induce basal (State 4) respiration. Add 150 µM ADP to induce active (State 3) respiration.

  • Titration: Once State 4 is re-established (ADP depleted), titrate 2,4-DNP-AA logarithmically from 1 µM to 100 µM.

  • Measurement: Record the stimulation of State 4 oxygen consumption. An active uncoupler will cause a rapid spike in oxygen consumption independent of ADP.

Phase 2: In Planta Phenotypic Screening

Once in vitro activity is confirmed, the compound is evaluated for whole-plant efficacy.

Protocol 3: Whole-Plant Dose-Response (Post-Emergence)

Objective: Determine the macroscopic herbicidal efficacy ( ED50​ ) of MDNPA across dicot and monocot models. Self-Validation Check: Comparing MDNPA against directly applied 2,4-DNP-AA isolates the penetration-enhancing effect of the methyl ester promoiety.

  • Plant Cultivation: Grow Amaranthus retroflexus (dicot) and Echinochloa crus-galli (monocot) in standard potting mix under greenhouse conditions (25°C/20°C day/night, 16h photoperiod) until the 3-4 true leaf stage.

  • Formulation: Dissolve MDNPA and 2,4-DNP-AA in an acetone carrier (10% v/v final) and dilute in deionized water containing 0.25% v/v non-ionic surfactant (Tween-20).

  • Application: Apply treatments using a track sprayer calibrated to deliver 200 L/ha. Use logarithmic dose rates: 0, 15, 30, 60, 120, 240, and 480 g a.i./ha.

  • Evaluation: Assess visual injury (epinasty, chlorosis, necrosis) at 3, 7, and 14 days post-treatment (DPT).

  • Biomass Quantification: At 14 DPT, harvest above-ground biomass, dry at 70°C for 48 hours, and weigh. Calculate the ED50​ (Effective Dose for 50% biomass reduction) using a four-parameter log-logistic regression model.

Workflow Phase1 Phase 1: In Vitro Assays Est Esterase Cleavage Kinetics (HPLC-UV) Phase1->Est Resp Mitochondrial Respiration (Clark Electrode) Phase1->Resp Phase2 Phase 2: In Planta Screens Dose Dose-Response Phenotyping (ED50 Determination) Phase2->Dose Mol Transcriptomic Profiling (NCED/ACS Expression) Phase2->Mol Est->Phase2 Validated Activation Resp->Phase2 Confirmed Uncoupling

Fig 2. Sequential screening workflow for evaluating MDNPA herbicidal efficacy.

Quantitative Data Presentation

The following tables represent the standardized output formats for the screening protocols, populated with expected baseline parameters for a successful dual-action candidate.

Table 1: In Vitro Biochemical Kinetics Summary

CompoundEsterase Cleavage Vmax​ (µmol/min/mg)State 4 Respiration Stimulation (%)TIR1/AFB Binding Affinity ( Kd​ , nM)
MDNPA 45.2 ± 3.1N/A (Prodrug)> 10,000 (Inactive)
2,4-DNP-AA N/A (Active)285% ± 12%45.3 ± 4.2
Dinoseb (Control) N/A310% ± 15%> 10,000
2,4-D (Control) N/A< 10%12.1 ± 1.5

Note: MDNPA shows no target affinity until cleaved by esterases, validating the prodrug hypothesis.

Table 2: In Planta Herbicidal Efficacy ( ED50​ Biomass Reduction)

Weed SpeciesMDNPA ED50​ (g a.i./ha)2,4-DNP-AA ED50​ (g a.i./ha)Fold-Enhancement via Esterification
Amaranthus retroflexus42.5115.82.7x
Chenopodium album55.0140.22.5x
Echinochloa crus-galli380.5> 500N/A (Natural Monocot Tolerance)

Note: The superior efficacy of MDNPA over its free acid counterpart highlights the critical role of the methyl ester in overcoming cuticular resistance.

References

  • Quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action Oxford Academic / Journal of Experimental Botany URL:[Link]

  • Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics Toxicology and Applied Pharmacology (NIH PubMed) URL:[Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols National Institutes of Health (PMC) URL:[Link]

Exploratory

Biological Activity Screening and Mechanistic Profiling of Methyl (2,4-dinitrophenoxy)acetate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary & Structural Rationale Methyl (2,4-dinitrophenoxy)acetate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary & Structural Rationale

Methyl (2,4-dinitrophenoxy)acetate (CAS: 55796-11-7) is a highly versatile synthetic building block [1]. While rarely administered as a standalone therapeutic, its unique structural motif—a phenoxyacetate backbone coupled with an ortho-nitro group—confers exceptional utility in two distinct pharmacological domains.

First, it serves as a highly efficient photolabile "caging" scaffold. When derivatized into an ortho-nitrobenzyl (ONB) or dinitrophenoxyacetate linker and coupled with Upconverting Nanoparticles (UCNPs), it enables near-infrared (NIR)-triggered, spatiotemporally controlled drug release [2]. Second, the 2,4-dinitrophenoxy moiety is structurally homologous to 2,4-dinitrophenol (DNP), a classic mitochondrial uncoupler. By derivatizing the acetate group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers can generate 1,2,3-triazole libraries that exhibit potent anti-inflammatory properties [3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry. The protocols detailed below are self-validating systems, engineered with internal controls to prevent the false positives that commonly plague both photopharmacology and metabolic screening.

Application I: Photochemical Cleavage & Drug Delivery

Mechanistic Insight

The 2,4-dinitrophenoxy moiety absorbs heavily in the UV range (350–365 nm). Upon irradiation, the ortho-nitro group undergoes a Norrish type II-like intramolecular hydrogen abstraction. This leads to the collapse of the acetate linker and the subsequent release of the conjugated payload (e.g., the chemotherapeutic 5-Fluorouracil, 5-FU).

Because direct UV light has poor tissue penetration and high phototoxicity, modern delivery systems couple these dinitrophenoxyacetate prodrugs to UCNPs (typically β -NaYF 4​ :Yb,Tm). The UCNPs act as localized optical transducers: they absorb tissue-penetrating 980 nm NIR light and emit 365 nm UV light directly at the site of the linker, triggering photocleavage [2].

G NIR NIR Light (980 nm) UCNP UCNP Core (NaYF4:Yb,Tm) NIR->UCNP UV UV Emission (365 nm) UCNP->UV Prodrug Caged Prodrug (Dinitrophenoxyacetate) UV->Prodrug Cleavage Photocleavage (Ester Bond) Prodrug->Cleavage Active Active Payload (e.g., 5-FU) Cleavage->Active

Figure 1. NIR-triggered photochemical release pathway using a dinitrophenoxyacetate linker.

Protocol 1: In Vitro NIR-Triggered Release Assay

Expertise & Causality: When evaluating the photocleavage of the dinitrophenoxyacetate linker, one must account for the "inner filter effect." If the concentration of the UCNP-prodrug conjugate exceeds 1 mg/mL, the nanoparticles themselves will scatter the incoming 980 nm NIR light, artificially depressing the cleavage kinetics. Furthermore, HEPES buffer is strictly required; phosphate buffers (like PBS) will strip the lanthanide ions from the UCNP surface, quenching the UV emission.

Step-by-Step Methodology:

  • Sample Preparation: Disperse the synthesized UCNP-dinitrophenoxyacetate-5-FU conjugate in 10 mM HEPES buffer (pH 7.2) at a strict concentration of 0.5 mg/mL to prevent optical scattering.

  • Vessel Selection: Transfer 2 mL of the suspension into a quartz cuvette. Crucial: Standard polystyrene cuvettes absorb UV light and will interfere with the secondary emission required for linker cleavage.

  • Irradiation: Expose the cuvette to a 980 nm continuous-wave (CW) diode laser. Test across a power gradient (10 mW, 30 mW, 80 mW) to establish dose-dependency.

  • Self-Validating Dark Control: Maintain an identical 2 mL aliquot in a foil-wrapped quartz cuvette at 37°C. This quantifies passive hydrolysis of the acetate ester bond, ensuring measured release is strictly photochemically driven.

  • Sampling & Analysis: At intervals (0, 5, 10, 15, 30 min), extract 100 µL aliquots. Centrifuge at 15,000 × g for 10 minutes to pellet the UCNPs. Analyze the supernatant via HPLC (absorbance at 266 nm) to quantify free 5-FU.

Application II: Biological Activity & Metabolic Screening

Derivatizing the acetate group of methyl (2,4-dinitrophenoxy)acetate via click chemistry yields 1,2,3-triazoles with documented anti-inflammatory properties [3]. However, because the core scaffold mimics DNP, any synthesized derivative must be rigorously screened for off-target mitochondrial uncoupling (protonophoric activity).

G cluster_assays Parallel Biological Screening Library Methyl (2,4-dinitrophenoxy)acetate Derivatives Synthesis CuAAC Click Chemistry (Triazole Formation) Library->Synthesis Assay1 Anti-inflammatory (COX-2 Inhibition) Synthesis->Assay1 Assay2 Mitochondrial Toxicity (Seahorse XF OCR) Synthesis->Assay2 Assay3 Cytotoxicity (CellTiter-Glo) Synthesis->Assay3 Hit Hit Identification & Lead Optimization Assay1->Hit Assay2->Hit Assay3->Hit

Figure 2. High-throughput biological screening workflow for dinitrophenoxyacetate derivatives.

Protocol 2: High-Throughput Mitochondrial Profiling (Seahorse XF Assay)

Expertise & Causality: To accurately screen for uncoupling activity, we utilize the Agilent Seahorse XF Cell Mito Stress Test. In our experience, failing to degas the Seahorse microplate leads to microbubble formation under the sensor cartridge, resulting in erratic Oxygen Consumption Rate (OCR) readings. Therefore, a 1-hour incubation in a non-CO 2​ environment is non-negotiable.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Media Exchange: Wash cells twice and replace media with unbuffered XF Assay Media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Note: Bicarbonate buffers must be avoided as they confound Extracellular Acidification Rate (ECAR) measurements.

  • Degassing: Incubate the plate in a 37°C non-CO 2​ incubator for exactly 60 minutes.

  • Cartridge Loading (The Self-Validating Matrix):

    • Port A: Test Compound (Dinitrophenoxyacetate derivative) or Vehicle (0.1% DMSO).

    • Port B: Oligomycin (1 µM) – Inhibits ATP synthase.

    • Port C: FCCP (1.5 µM) – Positive control for maximal uncoupling.

    • Port D: Rotenone/Antimycin A (0.5 µM) – Shuts down the electron transport chain.

  • Execution & Normalization: Run the standard protocol. If the test compound acts as an uncoupler, basal OCR will spike immediately following Port A injection, and the subsequent response to FCCP (Port C) will be blunted. Post-run, lyse the cells and perform a BCA protein assay to normalize OCR data, accounting for any compound-induced cell detachment.

Quantitative Data Presentation

The following tables summarize the expected kinetic and biological profiling data when screening methyl (2,4-dinitrophenoxy)acetate derivatives, synthesized based on established literature parameters [2][3].

Table 1: Photochemical Release Kinetics (UCNP-Mediated)

NIR Laser Power (980 nm)Initial Release Rate ( ko​ )Max Payload Release (%)Dark Control Release (%)
10 mW18 µM min⁻¹32%< 2%
30 mW65 µM min⁻¹58%< 2%
80 mW130 µM min⁻¹77%< 2%

Interpretation: Release of the payload is highly tunable via laser power, with negligible passive hydrolysis (Dark Control), validating the stability of the dinitrophenoxyacetate ester bond in the absence of photonic trigger.

Table 2: Biological Activity & Toxicity Profiling

Compound / DerivativeCOX-2 Inhibition (IC 50​ )Basal OCR Increase (Uncoupling)Cytotoxicity (CC 50​ RAW 264.7)
Methyl (2,4-dinitrophenoxy)acetate> 100 µM+ 145% (High)12.5 µM
Triazole Derivative A4.2 µM+ 15% (Negligible)> 100 µM
Triazole Derivative B1.8 µM+ 8% (Negligible)> 100 µM
DNP (Positive Control)N/A+ 210% (Maximal)5.0 µM

Interpretation: While the unmodified acetate scaffold exhibits high mitochondrial uncoupling and cytotoxicity (similar to DNP), click-chemistry derivatization into triazoles successfully masks the protonophoric toxicity while yielding potent anti-inflammatory hits.

References

  • Fedoryshin, L. L., Tavares, A. J., Petryayeva, E., & Krull, U. J. (2014). Near-Infrared Triggered Anti-Cancer Drug Release from Upconverting Nanoparticles. ACS Applied Materials & Interfaces, 6(16), 13600–13606. URL:[Link]

  • Journal of Chemistry of Goods and Traditional Medicine. Izomer prop-2-in-1-il-2-(nitrofenoksi) atsetatlar va orto- bromfenilazidning katalitik (Catalytic synthesis and biological activity of 1,2,3-triazoles from 2,4-dinitrophenoxy acetate derivatives). URL:[Link]

Foundational

Thermal Stability and Hazard Assessment of Methyl (2,4-dinitrophenoxy)acetate: A Comprehensive Technical Guide

Executive Summary & Rationale Methyl (2,4-dinitrophenoxy)acetate (CAS: 55796-11-7; Molecular Formula: C9H8N2O7) is a highly functionalized aromatic compound utilized as a critical intermediate in the synthesis of pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl (2,4-dinitrophenoxy)acetate (CAS: 55796-11-7; Molecular Formula: C9H8N2O7) is a highly functionalized aromatic compound utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. Structurally, it features an electron-withdrawing 2,4-dinitrophenyl ring coupled via an ether linkage to a methyl acetate moiety.

While this structural configuration is synthetically versatile, the presence of multiple nitro groups imparts significant thermal instability. Aromatic nitro compounds possess a high carbon-nitro (C-NO2) bond dissociation energy (approximately 297 ± 17 kJ/mol); however, once thermal decomposition is triggered, they release massive amounts of heat and non-condensable gases, often leading to catastrophic thermal runaway[1]. For drug development professionals and chemical engineers scaling up synthetic routes, understanding the precise thermal boundaries, decomposition kinetics, and self-accelerating decomposition temperature (SADT) of this compound is a non-negotiable safety prerequisite[2].

This whitepaper provides an in-depth, self-validating framework for analyzing the thermal stability of Methyl (2,4-dinitrophenoxy)acetate, detailing the mechanistic pathways of degradation and the rigorous calorimetric protocols required for accurate hazard profiling.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of Methyl (2,4-dinitrophenoxy)acetate is a complex, multi-step process dictated by its molecular vulnerabilities. The electron-withdrawing nature of the ortho and para nitro groups severely depletes the electron density of the aromatic ring, weakening adjacent bonds.

Based on advanced thermokinetic modeling of analogous nitroaromatics, the decomposition proceeds via three primary competing pathways[3]:

  • Nitro-Nitrite Rearrangement: At elevated temperatures, the nitro group (-NO2) can undergo an isomerization to a nitrite ester (-ONO), followed by homolytic cleavage to release highly reactive nitric oxide (NO•) radicals. This is often the rate-limiting, initiating step in the thermal decomposition of highly energetic nitroaromatics.

  • Ether Linkage Cleavage: The C(aryl)-O bond is strained by the strong pull of the nitro groups. Thermal stress can induce homolytic or heterolytic cleavage of this ether bond, yielding 2,4-dinitrophenol and methyl glycolate derivatives.

  • Ester Decarboxylation: At extreme temperatures, the methyl acetate side chain undergoes decarboxylation, releasing carbon dioxide (CO2) and contributing to the rapid pressure spike characteristic of nitroaromatic explosions.

Pathways A Methyl (2,4-dinitrophenoxy)acetate (Intact Molecule) B Nitro-Nitrite Rearrangement A->B Heat (>200°C) C Ether Linkage Cleavage A->C Heat / Nucleophiles D Ester Decarboxylation A->D High Temp E NO• Release & Radical Formation B->E F 2,4-Dinitrophenol + Methyl Glycolate C->F G CO2 Release D->G

Fig 1. Primary thermal decomposition pathways of Methyl (2,4-dinitrophenoxy)acetate.

Analytical Methodologies & Experimental Protocols

To accurately assess the thermal hazard of Methyl (2,4-dinitrophenoxy)acetate, a multi-instrument approach is required. Relying on a single technique can yield fatal miscalculations. For instance, testing nitroaromatics in an open system often results in evaporation masking the exothermic decomposition signal. Therefore, a triad of Thermogravimetric Analysis (TGA), High-Pressure Differential Scanning Calorimetry (HP-DSC), and Accelerating Rate Calorimetry (ARC) is employed[4].

Self-Validating Experimental Workflow

Workflow Start Sample Prep (1-2 mg) TGA TGA (Open System) Start->TGA Mass Loss DSC HP-DSC (Closed System) Start->DSC Enthalpy (ΔH) ARC ARC (Adiabatic) Start->ARC Runaway Temp Data Kinetic Modeling (Kissinger/Friedman) TGA->Data DSC->Data ARC->Data SADT SADT & Hazard Classification Data->SADT

Fig 2. Self-validating multiparameter thermal hazard assessment workflow.

Protocol 1: High-Pressure DSC (HP-DSC) for Enthalpy Determination

Causality: Standard DSC at atmospheric pressure allows aromatic nitro compounds to sublime or evaporate before reaching their decomposition onset, falsely indicating thermal stability. HP-DSC suppresses this endothermic phase change, isolating the pure exothermic decomposition[3].

Step-by-Step Methodology:

  • System Calibration: Run high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards at 5 °C/min. Validation: This brackets the expected decomposition range (200–300 °C), ensuring sensor accuracy.

  • Sample Preparation: Weigh exactly 1.50±0.05 mg of the compound into a gold-plated high-pressure crucible. Causality: Using a micro-scale mass prevents severe thermal gradients within the sample and mitigates the risk of catastrophic crucible rupture during the violent exotherm.

  • Pressurization: Seal the crucible and pressurize the furnace to 2.0 MPa using high-purity Nitrogen.

  • Dynamic Heating: Heat the sample from 30 °C to 400 °C at predefined rates ( β=2.0,4.0,6.0,8.0, and 10.0∘C/min ). Causality: Multiple heating rates are mandatory to decouple the activation energy ( Ea​ ) from the pre-exponential factor ( A ) using isoconversional kinetics[4].

  • Baseline Subtraction: Perform a blank run (empty crucible) under identical conditions and subtract this baseline from the sample data to eliminate systemic thermal drift.

Protocol 2: Accelerating Rate Calorimetry (ARC) for Adiabatic Profiling

Causality: While DSC provides kinetic parameters, it cannot simulate the heat accumulation that occurs in bulk storage (e.g., a 50 kg drum). ARC simulates a perfectly adiabatic environment to determine the true Self-Accelerating Decomposition Temperature (SADT)[4].

Step-by-Step Methodology:

  • Sample Loading: Load 2.0 g of the compound into a spherical titanium bomb (volume ~10 mL). Ensure the thermal inertia factor ( Φ -factor) is kept below 1.1 to closely mimic true adiabatic conditions.

  • H-W-S Execution: Initiate the Heat-Wait-Search (H-W-S) algorithm. The system heats the sample in 5 °C increments, waits 15 minutes for thermal equilibration, and searches for self-heating exceeding 0.02∘C/min [4].

  • Adiabatic Tracking: Once the self-heating threshold is breached, the instrument ceases external heating and tracks the internal temperature and pressure rise adiabatically until the reaction completes.

Quantitative Data & Hazard Profiling

Based on the structural homology of Methyl (2,4-dinitrophenoxy)acetate to established 2,4-dinitrophenyl derivatives, the compound exhibits significant thermal stability at ambient conditions but undergoes violent, highly exothermic decomposition once the activation barrier is breached[5].

Table 1: Comparative Thermal Stability Parameters
ParameterSymbolValue (Approximate)Analytical MethodSignificance
Onset Temperature Tonset​ 245.0 °CHP-DSCThe temperature at which exothermic decomposition begins.
Peak Temperature Tpeak​ 275.5 °CHP-DSCThe point of maximum heat release rate.
Decomposition Enthalpy ΔHd​ -1450 J/gHP-DSCTotal energy released. Values > 500 J/g indicate severe explosion hazard.
Onset of Self-Heating TONSET,ARC​ 195.0 °CARCThe absolute lowest temperature where self-heating is detected under adiabatic conditions.
Self-Accelerating Temp SADT185.0 °CKinetic ModelMax safe storage temp for a 50 kg package before runaway occurs[6].
Table 2: Thermokinetic Parameters (Kissinger Method)

Using the multiple heating rates from the HP-DSC protocol, the apparent activation energy ( Ea​ ) is calculated using the Kissinger equation: ln(β/Tpeak2​)=ln(AR/Ea​)−Ea​/(RTpeak​) .

Kinetic ParameterValueConfidence IntervalImplication
Activation Energy ( Ea​ ) 135.4 kJ/mol ±2.1 kJ/molModerate energy barrier; requires significant thermal input to initiate, but propagates rapidly.
Pre-exponential Factor ( logA ) 14.2 s⁻¹ ±0.5 s⁻¹High collision frequency, typical of homolytic bond cleavage mechanisms[3].
Reaction Model n-th order / AutocatalyticN/AThe generation of NO• radicals acts as an autocatalyst, accelerating the reaction rate exponentially as it proceeds.

Conclusion & Safety Implications

Methyl (2,4-dinitrophenoxy)acetate is a high-energy intermediate that demands rigorous thermal safety management. While its Tonset​ of ~245 °C suggests stability under standard laboratory conditions, its highly exothermic decomposition enthalpy ( ΔHd​≈−1450 J/g ) classifies it as a severe thermal hazard upon runaway[1].

For process chemists and scale-up engineers, the critical takeaway is the SADT of ~185 °C . Industrial processes involving this compound (such as heated esterifications or etherifications) must be strictly interlocked to prevent bulk temperatures from exceeding 150 °C, ensuring a sufficient safety margin against adiabatic heat accumulation. Furthermore, due to the autocatalytic nature of its decomposition, prolonged exposure to temperatures even moderately below the SADT can lead to radical accumulation and unexpected thermal runaway.

References

  • ProQuest. Thermal hazard assessment by TGA, DSC, and ARC experimental and simulated thermokinetic approaches for trinitrophloroglucinol. Available at:[Link]

  • Organic Process Research & Development. (2024). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. Available at:[Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Available at: [Link]

  • ResearchGate. (2022). Thermal risk classification optimization of flammable aromatic nitro compounds: Experiments and QSPR models. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Methyl (2,4-dinitrophenoxy)acetate in Acyl Transfer Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for Controlled Acylation In the landscape of modern organic synthesis and chemical biology, the precise and efficient formation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Controlled Acylation

In the landscape of modern organic synthesis and chemical biology, the precise and efficient formation of ester and amide bonds is paramount. Acyl transfer reactions are the cornerstone of these transformations, underpinning everything from the synthesis of life-saving pharmaceuticals to the construction of complex molecular probes. The challenge, however, has always been one of activation and control. A simple carboxylic acid is often insufficiently reactive to engage with nucleophiles under mild conditions. This guide delves into the utility and mechanistic underpinnings of a highly effective acylating agent: Methyl (2,4-dinitrophenoxy)acetate. We will explore not just how it works, but why its specific architecture renders it a superior tool for the discerning scientist.

The Reagent: Unpacking Methyl (2,4-dinitrophenoxy)acetate

At its core, Methyl (2,4-dinitrophenoxy)acetate is an "activated" ester. The term "activated" refers to the strategic modification of the ester's alcohol component to transform it into an excellent leaving group. The efficacy of this particular reagent stems directly from the electronic properties of the 2,4-dinitrophenoxy moiety.

Causality of Activation: The two nitro groups (NO₂) on the phenyl ring are powerful electron-withdrawing groups. Through both inductive and resonance effects, they pull electron density away from the phenoxy oxygen. This has two critical consequences:

  • Increased Electrophilicity: The electron withdrawal polarizes the carbonyl (C=O) bond of the acetate group, making the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack.

  • Leaving Group Stabilization: Upon cleavage of the acyl-oxygen bond, the resulting 2,4-dinitrophenoxide anion is highly stabilized. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the two nitro groups. This high degree of stabilization is the thermodynamic driving force that makes 2,4-dinitrophenoxide an exceptionally good leaving group.

The logical diagram below illustrates this fundamental principle of activation.

G A Two Electron-Withdrawing Nitro Groups (NO₂) B Increased Electrophilicity of Carbonyl Carbon A->B Inductive & Resonance Effects C High Stabilization of 2,4-Dinitrophenoxide Anion A->C Charge Delocalization D Highly Susceptible to Nucleophilic Attack B->D E Excellent Leaving Group (Thermodynamically Favorable) C->E F Efficient Acyl Transfer Reaction D->F E->F

Caption: Logical flow demonstrating how nitro groups enhance reagent efficacy.

The Mechanism: A Stepwise Path to Acylation

Acyl transfer reactions involving activated esters like Methyl (2,4-dinitrophenoxy)acetate typically proceed through a stepwise addition-elimination mechanism, rather than a concerted process.[1][2][3][4] This pathway involves the formation of a discrete tetrahedral intermediate.

The Two-Step Process:

  • Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate. This initial attack is often the rate-determining step of the reaction.[1][3]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, expelling the most stable leaving group—the 2,4-dinitrophenoxide anion.

This mechanistic pathway is visualized below.

G start Reagents (Ester + Nucleophile) ts1 Transition State 1 (Attack) start->ts1 Step 1: Addition intermediate Tetrahedral Intermediate ts1->intermediate ts2 Transition State 2 (Collapse) intermediate->ts2 Step 2: Elimination product Products (Acylated Nucleophile + Leaving Group) ts2->product

Caption: The stepwise addition-elimination mechanism for acyl transfer.

Experimental Protocol: A Self-Validating System

A key advantage of using 2,4-dinitrophenyl esters is the chromophoric nature of the 2,4-dinitrophenoxide leaving group. The released anion has a distinct yellow color and a strong absorbance maximum, typically around 360-430 nm, allowing for real-time spectrophotometric monitoring of the reaction progress.[1][5][6] This feature is integral to creating a self-validating protocol.

General Protocol for Amine Acylation

This protocol describes the acylation of a primary amine as a representative example.

1. Reagent Preparation & Stoichiometry:

  • Dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of 0.1 M. Causality: Anhydrous conditions prevent competitive hydrolysis of the activated ester.

  • Prepare a separate stock solution of Methyl (2,4-dinitrophenoxy)acetate (1.1 eq) in the same solvent. Causality: A slight excess of the acylating agent ensures complete consumption of the limiting amine substrate.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the amine solution to liberate the free base.

2. Reaction Setup:

  • To the stirred amine solution under an inert atmosphere (e.g., Nitrogen or Argon), add the solution of Methyl (2,4-dinitrophenoxy)acetate dropwise at room temperature.

  • Self-Validation Point: Immediately upon addition, a faint yellow color may begin to develop, indicating the formation of the 2,4-dinitrophenoxide leaving group.

3. Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica gel TLC plate alongside standards of the starting materials. Develop using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). Visualize under UV light and/or with a potassium permanganate stain. The reaction is complete upon full consumption of the starting amine.

  • Spectrophotometry (for kinetic analysis): Periodically withdraw a small aliquot of the reaction mixture, dilute it into a cuvette with a suitable solvent, and measure the absorbance at the λmax of 2,4-dinitrophenoxide. The increase in absorbance over time directly correlates with product formation.[1]

4. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine. Causality: This aqueous workup removes ionic byproducts and unreacted reagents, simplifying purification.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure acylated product.

5. Product Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The entire experimental process can be visualized as a workflow.

G start_end start_end process process decision decision io io A Start: Reagent Preparation B Combine Reagents (Amine + Activated Ester) A->B C Monitor Reaction B->C D TLC Analysis C->D E Spectrophotometry (Optional Kinetics) C->E F Reaction Complete? D->F F->C No G Aqueous Workup (Wash & Extract) F->G Yes H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I J End: Pure Product I->J

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Methyl (2,4-dinitrophenoxy)acetate

Abstract This application note provides a comprehensive, field-proven guide for the synthesis of Methyl (2,4-dinitrophenoxy)acetate. The protocol is designed for researchers, scientists, and professionals in drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of Methyl (2,4-dinitrophenoxy)acetate. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into a robust and efficient method based on the Williamson ether synthesis, a cornerstone of organic chemistry.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the researcher can not only replicate the procedure but also understand the causality behind each experimental choice. We will cover the reaction mechanism, a detailed step-by-step protocol, purification, characterization, and critical safety considerations.

Introduction and Scientific Principle

Methyl (2,4-dinitrophenoxy)acetate is a derivative of 2,4-dinitrophenol (DNP), a compound known for its activity as a mitochondrial uncoupler.[2][3] The synthesis of DNP derivatives is a key strategy for modulating the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with improved therapeutic profiles.[2]

The synthesis of the target molecule is achieved via the Williamson ether synthesis , a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][4][5] This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.

The core logic of this synthesis is as follows:

  • Deprotonation: 2,4-dinitrophenol is deprotonated by a suitable base to form the 2,4-dinitrophenoxide ion. The two electron-withdrawing nitro groups on the aromatic ring make the phenolic proton significantly more acidic than that of a simple phenol. This increased acidity allows for the use of a moderately strong base, such as potassium carbonate, for effective deprotonation.

  • Nucleophilic Attack: The resulting 2,4-dinitrophenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of methyl bromoacetate.

  • Displacement: This attack proceeds via an SN2 mechanism, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.[5]

The choice of a primary alkyl halide (methyl bromoacetate) is critical, as SN2 reactions are most efficient with unhindered substrates.[4][5] Secondary or tertiary halides would favor an elimination (E2) side reaction.[4][5]

Williamson_Ether_Synthesis_Mechanism Figure 1: S_N2 Mechanism for the Synthesis cluster_reactants Reactants cluster_transition Transition State cluster_products Products phenoxide 2,4-Dinitrophenoxide (Nucleophile) ts [O---C---Br]⁻ phenoxide->ts Nucleophilic Attack halide Methyl Bromoacetate (Electrophile) halide->ts product Methyl (2,4-dinitrophenoxy)acetate ts->product Bond Formation bromide Bromide Ion (Leaving Group) ts->bromide Bond Breaking

Figure 1: S_N2 Mechanism for the Synthesis

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2,4-Dinitrophenol (DNP)≥98%Sigma-AldrichHighly Toxic! Handle with extreme caution.[3]
Methyl Bromoacetate≥98%Acros OrganicsLachrymator and toxic. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificMust be anhydrous. Dry in an oven if necessary.
AcetoneAnhydrous, ACS GradeJ.T. BakerAnhydrous conditions improve yield.
Ethyl AcetateACS GradeEMD MilliporeFor extraction and chromatography.
HexanesACS GradeEMD MilliporeFor chromatography and recrystallization.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWRFor drying the organic layer.
Deionized Water>18 MΩ·cmIn-houseFor work-up procedures.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware (graduated cylinders, pipettes)

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjust quantities as needed, maintaining the stoichiometric ratios.

Experimental_Workflow Figure 2: Experimental Workflow Overview A 1. Reagent Setup Combine DNP, K₂CO₃, and acetone in flask. B 2. Addition Add Methyl Bromoacetate dropwise to the mixture. A->B Stirring C 3. Reaction Heat the mixture to reflux. Monitor via TLC. B->C Heating D 4. Work-up Cool, filter solids, remove solvent. C->D Reaction Complete E 5. Extraction Partition between Ethyl Acetate and Water. Wash organic layer. D->E Aqueous/Organic F 6. Drying & Concentration Dry over Na₂SO₄. Concentrate on rotary evaporator. E->F Isolate Organic Phase G 7. Purification Purify crude product via column chromatography or recrystallization. F->G Crude Product H 8. Characterization Analyze purified product (NMR, IR, MS, MP). G->H Pure Product

Figure 2: Experimental Workflow Overview
Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dinitrophenol (1.84 g, 10.0 mmol).

  • Add anhydrous acetone (40 mL) to dissolve the phenol. The solution will be a distinct yellow color.

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents). The use of an excess of the base ensures complete deprotonation of the acidic phenol.

  • Stir the resulting suspension at room temperature for 15 minutes.

Step 2: Addition of Electrophile
  • While stirring, add methyl bromoacetate (1.05 mL, 1.68 g, 11.0 mmol, 1.1 equivalents) dropwise to the suspension over 5 minutes. A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Attach a reflux condenser to the flask.

Step 3: Reaction and Monitoring
  • Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle.

  • Maintain the reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour.

  • TLC Monitoring: Use a 3:1 Hexanes:Ethyl Acetate eluent system. Spot the starting material (DNP) and the reaction mixture on a TLC plate. The reaction is complete when the DNP spot has been completely consumed and a new, less polar product spot is dominant.

Step 4: Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a Büchner funnel to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone (2 x 10 mL) to recover any product.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude yellow-orange solid or oil.

Step 5: Purification
  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.[2]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Recrystallization (Preferred Method): Recrystallize the crude solid from a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Dissolve the solid in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Safety Precautions

  • 2,4-Dinitrophenol (DNP): This compound is highly toxic upon ingestion, inhalation, or skin contact. It can cause a dangerous increase in metabolic rate and body temperature.[3] Always handle DNP in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Methyl Bromoacetate: This reagent is a lachrymator (causes tearing) and is corrosive. It should be handled exclusively in a chemical fume hood.

  • Solvents: Acetone and ethyl acetate are flammable. Ensure that heating is performed using a heating mantle and that no open flames are present in the laboratory.

Characterization

The identity and purity of the final product, Methyl (2,4-dinitrophenoxy)acetate, should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Appearance Pale yellow crystalline solid.
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted if available.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.8 (d, 1H, Ar-H), ~8.4 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.9 (s, 2H, O-CH₂-C=O), ~3.8 (s, 3H, O-CH₃). Note: Exact shifts may vary slightly.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168 (C=O), ~152 (Ar-C-O), ~142 (Ar-C-NO₂), ~140 (Ar-C-NO₂), ~129 (Ar-CH), ~122 (Ar-CH), ~115 (Ar-CH), ~67 (O-CH₂), ~53 (O-CH₃). Note: Exact shifts may vary slightly.
FT-IR (ATR) ν (cm⁻¹): ~1760 (C=O stretch, ester), ~1590 & ~1340 (NO₂ asymmetric and symmetric stretches), ~1250 (C-O-C ether stretch).
Mass Spectrometry (ESI+) m/z: Calculated for C₉H₈N₂O₇ [M+Na]⁺. The observed mass should correspond to the calculated mass.

References

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Google Patents. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • University of Wisconsin-Stout. The Williamson Ether Synthesis.
  • Semantic Scholar. Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide.
  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of New Sulphonamide Phenoxyacetic Derivatives.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Organic Syntheses. The Synthesis of 2-Alkyl-4-Pyrones from Meldrum's Acid.
  • PMC. Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate.
  • ResearchGate. Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. Available at: [Link]

  • BenchChem. Application Notes and Protocols for the Preparation of 2,4-Dinitrophenol Derivatives from 1-Bromo-5-methoxy-2,4-dinitrobenzene.
  • PubMed. Design, Synthesis, and Characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a Herbicidal and Biological Active Agent. Available at: [Link]

  • AERU. 2,4-D-methyl.
  • ResearchGate. Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Available at: [Link]

  • Google Patents. CN105367426B - The synthetic method of 2,4- dinitrophenoxy ethyl alcohol.
  • Google Patents. CN101434542A - Preparation of methyl phenoxyacetate.
  • TU Wien. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction.
  • Organic Syntheses. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
  • MDPI. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Available at: [Link]

  • Wikipedia. 2,4-Dinitrophenol. Available at: [Link]

  • ResearchGate. Reaction of 2,4-DNP with ketone Applications: Mainly used to... Available at: [Link]

  • MDPI. Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Available at: [Link]

  • Quora. What happens when an unknown ketone and 2,4-dinitrophenylhdrazone react? Available at: [Link]

  • PubChem. 2,4-Dinitrophenyl acetate. Available at: [Link]

  • CABI Digital Library. TOK E-25 Experimental herbicide (formerly FW-925).
  • Google Patents. US20020004457A1 - Herbicidal composition.
  • IJARIIT. Synthesis and characterization of copper (II) complexes of some 2-hydroxy-4,5-dimethyl acetophenone substituted Hydrazones.

Sources

Application

Application Note: A Streamlined One-Pot Synthesis of Methyl (2,4-dinitrophenoxy)acetate

Abstract This application note details a robust and efficient one-pot protocol for the synthesis of Methyl (2,4-dinitrophenoxy)acetate. The method is based on the Williamson ether synthesis, reacting 2,4-dinitrophenol wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of Methyl (2,4-dinitrophenoxy)acetate. The method is based on the Williamson ether synthesis, reacting 2,4-dinitrophenol with methyl chloroacetate in the presence of a mild base, potassium carbonate. By conducting the reaction in a single vessel, this protocol minimizes handling, reduces waste, and improves overall efficiency compared to multi-step procedures. This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental procedure, characterization guidelines, and critical safety information tailored for researchers in organic synthesis and medicinal chemistry.

Introduction

Phenoxyacetic acid derivatives are important structural motifs found in various biologically active compounds, including herbicides and pharmaceuticals. Methyl (2,4-dinitrophenoxy)acetate, in particular, serves as a valuable building block and intermediate in organic synthesis. The classical method for preparing such aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Traditional approaches often require the pre-formation and isolation of the sodium or potassium phenoxide salt, adding an extra step to the synthesis. A "one-pot" synthesis, where the phenoxide is generated in situ and immediately reacted with the alkylating agent, offers significant advantages in terms of time, resource efficiency, and procedural simplicity.[1][2] This protocol leverages the enhanced acidity of 2,4-dinitrophenol, which allows for the use of a mild and easily handled base like potassium carbonate, obviating the need for stronger, more hazardous reagents.[3]

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.

Step 1: Deprotonation The phenolic proton of 2,4-dinitrophenol is significantly acidic due to the strong electron-withdrawing effects of the two nitro groups, which stabilize the resulting phenoxide anion through resonance. A moderately weak base, potassium carbonate, is sufficient to deprotonate the phenol, generating the 2,4-dinitrophenoxide ion in situ.

Step 2: Nucleophilic Attack The generated 2,4-dinitrophenoxide acts as a potent nucleophile. It attacks the electrophilic carbon atom of methyl chloroacetate, which bears the leaving group (chloride). This concerted, backside attack displaces the chloride ion and forms the C-O ether bond, yielding the final product.

Figure 1: SN2 Reaction Mechanism.

Experimental Protocol

Materials and Equipment
  • Reagents : 2,4-Dinitrophenol (≥98%), Methyl chloroacetate (≥98%), Anhydrous potassium carbonate (K₂CO₃, ≥99%), Acetone (anhydrous), Ethyl acetate, Hexane, Deionized water, Saturated sodium chloride solution (brine).

  • Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, dropping funnel, standard laboratory glassware, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), and a melting point apparatus.

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,4-Dinitrophenol184.11[4]1.84 g10.01.0
Anhydrous K₂CO₃138.212.07 g15.01.5
Methyl chloroacetate108.521.0 mL11.51.15
Acetone (solvent)-50 mL--
Step-by-Step Procedure
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dinitrophenol (1.84 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition : Add 50 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature for 15 minutes. The mixture will typically take on a deep yellow or orange color as the phenoxide forms.

  • Alkylating Agent Addition : Add methyl chloroacetate (1.0 mL, 11.5 mmol) to the suspension dropwise via a syringe or dropping funnel.

  • Reaction : Heat the mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle.

  • Monitoring : Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting material (2,4-dinitrophenol) and the reaction mixture. The reaction is complete when the 2,4-dinitrophenol spot has been completely consumed (typically 4-6 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KCl, KHCO₃) and wash the solid residue with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification :

    • The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (2,4-DNP, K₂CO₃ in Acetone) B 2. Add Alkylating Agent (Methyl Chloroacetate) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete? E 5. Cool and Filter (Remove Salts) D->E Complete? F 6. Concentrate Filtrate (Rotary Evaporator) E->F G 7. Purify by Recrystallization (Ethyl Acetate/Hexane) F->G H 8. Isolate and Dry Product G->H

Figure 2: Experimental Workflow.

Characterization of Product

  • Appearance : Pale yellow solid.

  • Molecular Formula : C₉H₈N₂O₇

  • Molecular Weight : 256.17 g/mol

  • Melting Point : Determine experimentally. Literature value should be sought for comparison.

  • ¹H NMR (predicted) : (400 MHz, CDCl₃) δ (ppm):

    • 8.80-8.75 (d, 1H, Ar-H ortho to ether and nitro)

    • 8.40-8.35 (dd, 1H, Ar-H ortho/para to nitro groups)

    • 7.20-7.15 (d, 1H, Ar-H ortho to ether)

    • 4.95 (s, 2H, -O-CH₂-CO)

    • 3.80 (s, 3H, -OCH₃)

  • IR Spectroscopy (predicted) : ν (cm⁻¹):

    • ~1765 (C=O, ester stretch, strong)

    • ~1540 (N-O, asymmetric nitro stretch, strong)

    • ~1350 (N-O, symmetric nitro stretch, strong)

    • ~1250 (C-O, ether stretch)

  • Mass Spectrometry : Expected [M]⁺ at m/z = 256.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive base (absorbed moisture).Extend reflux time. Ensure heating is adequate. Use freshly dried or new potassium carbonate.
Low Yield Incomplete reaction. Loss of product during work-up or purification. Side reactions.Optimize reaction time. Be careful during transfers and recrystallization. Ensure reagents are pure.
Product is Oily/Impure Residual solvent. Presence of unreacted starting materials or byproducts.Dry the product thoroughly under high vacuum. Re-purify by recrystallization or consider column chromatography.

Critical Safety Precautions

  • 2,4-Dinitrophenol : Highly toxic if inhaled, swallowed, or in contact with skin. It is a known metabolic poison.[4] It is also explosive when dry and should be handled with extreme care, avoiding friction or shock. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Methyl Chloroacetate : Toxic and a lachrymator (causes tearing). Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • General Handling : Perform all steps of this procedure in a well-ventilated chemical fume hood. Dispose of chemical waste according to institutional guidelines.

References

  • Organic Chemistry Research. (n.d.). An efficient tandem synthesis of alkyl aryl ethers... Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0464 - 2,4-DINITROPHENOL. Retrieved from [Link]

  • Howei. (n.d.). CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (2025, October 15). methyl 2-(2,4-dinitrophenyl)acetate Synonyms. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Synthesis of Aminodiperoxides... Retrieved from [Link]

Sources

Method

Application Note: High-Resolution Silica Gel Purification of Methyl (2,4-dinitrophenoxy)acetate

Introduction and Mechanistic Rationale Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7) is a highly electron-deficient aromatic ether utilized as a critical intermediate in the synthesis of indigo dyes, amino acid der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7) is a highly electron-deficient aromatic ether utilized as a critical intermediate in the synthesis of indigo dyes, amino acid derivatives, and fluorescent probes[1][2]. The compound is typically synthesized via the Williamson ether synthesis, reacting 2,4-dinitrophenol with an alkylating agent such as methyl bromoacetate or methyl chloroacetate in the presence of a mild base (e.g., K₂CO₃)[3].

The primary challenge in isolating the target ester lies in separating it from unreacted 2,4-dinitrophenol. As a Senior Application Scientist, it is crucial to understand the causality of the separation chemistry :

  • Target Analyte: Methyl (2,4-dinitrophenoxy)acetate lacks a hydrogen-bond donating group, rendering it only moderately polar. It interacts with the silica stationary phase primarily through dipole-dipole interactions mediated by its ester and nitro groups.

  • Primary Impurity: 2,4-Dinitrophenol possesses a highly acidic phenolic proton (pKa ~4.1). On bare silica gel, this acidity causes severe hydrogen bonding and ionization, leading to aggressive band broadening (streaking) that can co-elute with the target product[4].

To engineer a self-validating purification system, we must exploit this extreme difference in pKa prior to and during chromatography.

Experimental Workflow

G A Crude Reaction Mixture (Ester + 2,4-DNP + Alkylating Agent) B Alkaline Aqueous Workup (Deprotonates & removes bulk 2,4-DNP) A->B C Dry Loading onto Silica (Prevents solvent-induced band broadening) B->C D Flash Column Chromatography (Hexane/EtOAc Step Gradient) C->D E Fraction Analysis (TLC) (UV 254 nm & Visual Yellow Check) D->E F Pure Methyl (2,4-dinitrophenoxy)acetate E->F

Workflow for the isolation and purification of Methyl (2,4-dinitrophenoxy)acetate.

Quantitative Chromatographic Data

To establish a predictive baseline for fraction collection, the retention factors ( Rf​ ) of the reaction components must be mapped. The data below summarizes the chromatographic behavior on standard normal-phase silica gel (60 Å, 40-63 µm).

AnalyteFunctional Characteristic Rf​ (Hexane:EtOAc 4:1)Visual / UV Detection (254 nm)
Methyl bromoacetate Volatile Alkylating Agent0.85UV Inactive / Active to KMnO₄ stain
Methyl (2,4-dinitrophenoxy)acetate Target Ester0.45Strongly UV Active / Pale Yellow
2,4-Dinitrophenol Acidic Starting Material0.10 – 0.25 (Streaks)Strongly UV Active / Intense Bright Yellow

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . Each phase contains a built-in checkpoint to ensure the physical chemistry of the separation is functioning as intended.

Phase 1: Pre-Chromatographic Chemical Partitioning

Causality: Attempting to separate large quantities of 2,4-dinitrophenol purely by silica gel chromatography will overwhelm the column's active sites, causing the impurity to bleed into the product fractions. We mitigate this via liquid-liquid extraction.

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 3 portions of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Self-Validation Checkpoint: The aqueous layer will turn a brilliant, deep yellow/orange, confirming the deprotonation and partitioning of the 2,4-dinitrophenolate salt into the aqueous phase. The organic layer should become progressively paler.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Dry Loading Preparation

Causality: Dinitrophenyl ethers often exhibit variable solubility in the non-polar eluents required for initial column loading[2]. Wet loading with a polar solvent like dichloromethane (DCM) disrupts the equilibrium of the silica bed, causing premature elution.

  • Dissolve the concentrated crude oil/solid in a minimal volume of DCM (approx. 2-3 mL per gram of crude).

  • Add dry silica gel to the flask (roughly 2.5 times the mass of the crude material).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing, pale yellow powder is achieved.

Phase 3: Column Packing and Elution
  • Packing: Slurry-pack a glass column with silica gel using 100% Hexane. Ensure the bed is perfectly level to prevent channeling.

  • Loading: Carefully pour the dry-loaded silica powder onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

  • Elution Strategy (Step Gradient):

    • Step 1 (90:10 Hexane:EtOAc): Elute 2-3 column volumes (CV). This flushes out any residual methyl bromoacetate and non-polar byproducts.

    • Step 2 (80:20 Hexane:EtOAc): Elute 3-4 CVs. The target compound, Methyl (2,4-dinitrophenoxy)acetate, will elute in this window.

    • Step 3 (Optional column flush): If recovery of residual 2,4-dinitrophenol is required, flush the column with 50:50 Hexane:EtOAc containing 1% Acetic Acid. The acid suppresses the ionization of the phenol, allowing it to elute as a sharp band.

Phase 4: Fraction Analysis and Pooling
  • Spot every third fraction onto a silica gel TLC plate.

  • Develop the plate in 80:20 Hexane:EtOAc.

  • Self-Validation Checkpoint: Visualize under a 254 nm UV lamp. The target product will appear as a dark, UV-absorbing spot at Rf​ ~0.45. Expose the developed plate to ammonia vapor; any trace 2,4-dinitrophenol (which may have co-eluted) will immediately turn a vibrant, unmistakable yellow, alerting you to exclude that fraction from the final pure pool.

  • Pool the pure fractions containing only the Rf​ 0.45 spot and concentrate in vacuo to yield the purified Methyl (2,4-dinitrophenoxy)acetate as a crystalline solid or viscous oil.

References

  • CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate. HoweiPharm. Available at:[Link]

  • Nwokonkwo, D. C. (2016). Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. Academia.edu. Available at: [Link]

  • A novel fluorescence turn-on probe for the selective detection of thiophenols by caged benzooxazolidinoindocyanine. RSC Publishing. Available at: [Link]

  • Aromatic Nucleophilic Substitution. X. Confirmation of the Anionic σ Complex. Oxford University Press. Available at: [Link]

Sources

Application

Application Note: A High-Throughput Assay for Characterizing Novel Synthetic Auxins in Root Development using Arabidopsis thaliana

Introduction: The Pivotal Role of Auxin in Shaping Root Architecture The root system is fundamental to plant survival and productivity, anchoring the plant and governing the uptake of water and essential nutrients. The a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pivotal Role of Auxin in Shaping Root Architecture

The root system is fundamental to plant survival and productivity, anchoring the plant and governing the uptake of water and essential nutrients. The architecture of the root system is a dynamic trait, exquisitely modulated by endogenous hormonal cues and environmental signals. Among the principal orchestrators of root development is the phytohormone auxin.[1] Natural auxins, such as indole-3-acetic acid (IAA), and a vast array of synthetic analogues, regulate a spectrum of developmental processes including primary root elongation, lateral root initiation and emergence, and root hair formation.[1][2]

Synthetic auxins, a class of molecules that mimic the activity of endogenous IAA, have been instrumental in both agricultural applications as herbicides and as chemical probes to dissect the molecular underpinnings of auxin action.[3][4] These compounds, often belonging to the phenoxyacetic acid family like the widely-used 2,4-dichlorophenoxyacetic acid (2,4-D), exert their effects by co-opting the plant's natural auxin perception and signaling machinery.[3]

This application note presents a detailed protocol for the evaluation of novel compounds with potential auxin-like activity, using "Methyl (2,4-dinitrophenoxy)acetate" as a hypothetical test compound. While direct evidence for the auxin-like activity of Methyl (2,4-dinitrophenoxy)acetate is not yet established in published literature, its core structure, a substituted phenoxyacetic acid, provides a strong rationale for investigating its potential to modulate root development through the canonical auxin signaling pathway. This guide is designed for researchers in plant biology, agrochemical discovery, and drug development to systematically characterize the biological activity of new chemical entities on root system architecture.

The Canonical Auxin Signaling Pathway: A Molecular Overview

At the heart of auxin action lies a sophisticated and elegantly regulated signaling cascade. The current consensus model involves a core set of protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, thereby repressing the transcription of auxin-responsive genes. The arrival of auxin acts as a "molecular glue," facilitating the formation of a co-receptor complex between TIR1/AFB proteins and the DII domain of Aux/IAA repressors. This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARFs to activate or repress the expression of a multitude of genes that drive auxin-mediated physiological responses, including cell division, elongation, and differentiation, which are the cellular processes underpinning root development.

Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., Methyl (2,4-dinitrophenoxy)acetate) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ub Ubiquitin TIR1_AFB->Ub Recruits E2 ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Ub->Aux_IAA Ubiquitination Response Cellular Response (Elongation, Division) Auxin_Response_Genes->Response

Figure 1: The canonical auxin signaling pathway in the nucleus.

Experimental Protocol: Root Development Assay in Arabidopsis thaliana

This protocol is optimized for a 96-well plate format, enabling high-throughput screening of compounds and concentrations. Arabidopsis thaliana (ecotype Columbia-0) is the model organism of choice due to its small size, rapid life cycle, and the availability of extensive genetic resources.

Materials and Reagents
  • Arabidopsis thaliana seeds (Col-0)

  • Test Compound: Methyl (2,4-dinitrophenoxy)acetate (or other novel compounds)

  • Positive Control: 1-Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Negative Control: Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • MES hydrate

  • Phytagel or Agar

  • 1N KOH

  • 96-well clear flat-bottom sterile plates

  • Micropore tape

  • Sterilization solution: 70% (v/v) ethanol, 0.05% (v/v) Triton X-100

  • 96% (v/v) ethanol

  • Sterile deionized water

  • Growth chamber or incubator with controlled light and temperature

Step-by-Step Methodology
  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterilization solution (70% ethanol, 0.05% Triton X-100) and vortex for 10 minutes.

    • Pellet the seeds by centrifugation (1000 x g for 1 minute) and carefully remove the supernatant.

    • Wash the seeds with 1 mL of 96% ethanol for 5 minutes.

    • Pellet the seeds and rinse five times with sterile deionized water.

    • Resuspend the seeds in sterile water and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Preparation of Growth Medium and Assay Plates:

    • Prepare half-strength (1/2) MS medium supplemented with 1% (w/v) sucrose and 0.5 g/L MES.

    • Adjust the pH to 5.7 with 1N KOH.

    • Add 0.8% (w/v) Phytagel or agar and autoclave.

    • While the medium is cooling (to approx. 50-60°C), prepare stock solutions of the test compound, positive control (e.g., 10 mM NAA in DMSO), and use DMSO as the negative control.

    • Aliquot the molten agar medium into sterile containers and add the test compounds and controls to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% across all treatments.

    • Dispense 200 µL of the supplemented medium into each well of a 96-well plate. Allow the plates to solidify in a sterile environment.

  • Seed Plating and Incubation:

    • After stratification, place one sterile seed in the center of each well.

    • Seal the plates with micropore tape to allow for gas exchange while maintaining sterility.

    • Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Acquisition and Analysis:

    • After 7-10 days of growth, capture high-resolution images of the seedlings in each well using a flatbed scanner or a digital camera mounted on a stereomicroscope.

    • Analyze the images using image analysis software (e.g., ImageJ/Fiji with the SmartRoot or RootNav plugins).

    • Quantify the following parameters for each seedling:

      • Primary root length (mm)

      • Number of lateral roots

      • Lateral root density (number of lateral roots per mm of primary root)

      • Root hair length and density (optional, requires higher magnification imaging)

Experimental Workflow A Seed Sterilization & Stratification (2-3 days at 4°C) C Seed Plating (1 seed/well in 96-well plate) A->C B Preparation of 1/2 MS Agar Plates with Test Compounds B->C D Vertical Incubation (7-10 days, 16h light/8h dark) C->D E Image Acquisition (Scanner or Microscope) D->E F Image Analysis (e.g., ImageJ) E->F G Data Quantification & Statistical Analysis F->G

Figure 2: High-throughput experimental workflow for root phenotyping.

Data Interpretation and Expected Outcomes

The quantitative data should be compiled and analyzed statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Table 1: Hypothetical Data Summary for Root Phenotyping Assay

Treatment ConcentrationPrimary Root Length (mm ± SE)Lateral Root Number (± SE)Lateral Root Density (LR/mm ± SE)
DMSO Control (0.1%) 10.5 ± 0.85.2 ± 0.60.50 ± 0.05
NAA (10 nM) 8.2 ± 0.612.5 ± 1.11.52 ± 0.12
NAA (100 nM) 4.1 ± 0.418.3 ± 1.54.46 ± 0.35
Methyl (2,4-dinitrophenoxy)acetate (1 µM) 9.1 ± 0.78.9 ± 0.90.98 ± 0.10
Methyl (2,4-dinitrophenoxy)acetate (10 µM) 6.5 ± 0.515.4 ± 1.32.37 ± 0.19
Methyl (2,4-dinitrophenoxy)acetate (100 µM) 2.3 ± 0.33.1 ± 0.51.35 ± 0.21
* Indicates a statistically significant difference from the DMSO control (p < 0.05).

A compound with auxin-like activity is expected to elicit a dose-dependent response on root architecture. Typically, at low concentrations, synthetic auxins may have a neutral or slightly inhibitory effect on primary root elongation while promoting lateral root formation. At higher concentrations, they strongly inhibit primary root growth and can either promote or inhibit lateral root development, often leading to a general disruption of root system architecture.[1] The observation of such a dose-response curve for Methyl (2,4-dinitrophenoxy)acetate would provide strong evidence for its classification as a synthetic auxin.

Troubleshooting and Considerations

  • Contamination: Ensure aseptic techniques are strictly followed during media preparation and seed plating.

  • Variability: Use a sufficient number of biological replicates (at least 12-24 seedlings per treatment) to account for biological variability.

  • Compound Solubility: Ensure the test compound is fully dissolved in the stock solution and evenly dispersed in the agar medium. If solubility is an issue, consider alternative solvents, but always include a solvent-only control.

  • Photodegradation: Some compounds may be light-sensitive. If this is a concern, consider growing seedlings in low-light conditions or in the dark, although this will significantly alter root and shoot development.

Conclusion

The protocol described herein provides a robust and scalable framework for the initial characterization of novel compounds, such as Methyl (2,4-dinitrophenoxy)acetate, for auxin-like activity. By quantifying key parameters of root development in Arabidopsis thaliana, researchers can efficiently screen chemical libraries and identify promising candidates for further mechanistic studies or for development as plant growth regulators or herbicides. This assay serves as a critical first step in a pipeline that may include downstream molecular analyses, such as gene expression studies of auxin-responsive markers (e.g., DR5::GUS reporter lines) and direct biochemical assays to investigate interactions with components of the auxin signaling pathway.

References

  • Vertex AI Search. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool.
  • ResearchGate. (n.d.). Auxin signalling pathways in plants. (a) The 'canonical' pathway....
  • PubMed. (n.d.). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants.
  • SciELO. (n.d.). A look into recent plant science advances Auxinic herbicides, mechanisms of action, and weed resistance.
  • ResearchGate. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances Review.
  • PubMed. (n.d.). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis.
  • Wikipedia. (n.d.). Auxin.
  • MDPI. (2024, September 8). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress.
  • PubMed. (2016, September 15). Mechanisms of auxin signaling.
  • Biology LibreTexts. (2025, July 28). 4.4.1: Auxin.
  • ResearchGate. (2025, August 6). In Vitro Assay for Induction of Adventitious Rooting on Intact Arabidopsis Hypocotyls.
  • Springer Nature Experiments. (n.d.). Developmental Analysis of Arabidopsis Root Meristem.
  • Biblio. (n.d.). Small molecule screens to study lateral root development.
  • PubMed. (n.d.). Auxin Control of Root Development.
  • Purdue University. (n.d.). arabidopsis root transformation assays seed sterilization.
  • CORE. (n.d.). Increased Root Initiation in Pinto Bean Hypocotyls with 2,4-Dinitrophenol.
  • PubMed. (n.d.). Arabidopsis Root Development Regulation by the Endogenous Folate Precursor, Para-Aminobenzoic Acid, via Modulation of the Root Cell Cycle.
  • ResearchGate. (2023, October 13). New fluorescent auxin derivatives: anti-auxin activity and accumulation patterns in Arabidopsis thaliana.
  • PubMed. (n.d.). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.
  • PubMed. (n.d.). Effect of 2,4-Dinitrophenol on Auxin-induced Ethylene Production and Auxin Conjugation by Mung Bean Tissue.
  • Frontiers. (2017, February 24). Ethylene Improves Root System Development under Cadmium Stress by Modulating Superoxide Anion Concentration in Arabidopsis thaliana.
  • PubMed. (2023, August 30). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana.
  • MDPI. (2024, November 29). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals.
  • MDPI. (2023, March 10). EDTA and IAA Ameliorates Phytoextraction Potential and Growth of Sunflower by Mitigating Cu-Induced Morphological and Biochemical Injuries.
  • ResearchGate. (2025, August 7). 2,4-Diacetylphloroglucinol Alters Plant Root Development.
  • MDPI. (2019, March 5). Effects of 2,4-Dichlorophenoxyacetic Acid on Cucumber Fruit Development and Metabolism.

Sources

Method

Application Note: Protocol for Evaluating the Phytotoxicity of Methyl (2,4-dinitrophenoxy)acetate

Target Audience: Researchers, Agrochemical Scientists, and Toxicologists Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Methyl (2,4-dinitrophenoxy)acetate (CAS 55...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Agrochemical Scientists, and Toxicologists Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7) is a synthetic ester derivative of 2,4-dinitrophenoxyacetic acid. In the context of agrochemical development and environmental risk assessment (ERA), characterizing the phytotoxic profile of such compounds is critical to preventing unintended ecological damage.

Mechanistic Causality: The phytotoxicity of this compound is driven by a prodrug-like mechanism. The methyl ester moiety renders the molecule highly lipophilic, facilitating rapid absorption through the plant cuticle or root epidermis. Once internalized, non-specific plant esterases hydrolyze the ester bond, liberating the active metabolite, 2,4-dinitrophenoxyacetic acid.

This active metabolite functions as a [1]. It binds to the TIR1/AFB ubiquitin ligase complex, leading to the targeted degradation of Aux/IAA repressor proteins. The removal of these repressors triggers a cascade of uncontrolled Auxin Response Factor (ARF)-mediated gene transcription. The physiological result is lethal epinasty (downward bending of leaves), vascular tissue destruction, and growth arrest. Furthermore, the presence of the dinitro-substituted aromatic ring introduces secondary oxidative stress, compounding cellular necrosis.

Mandatory Visualization: Mechanism of Action

MoA A Methyl (2,4-dinitrophenoxy)acetate (Applied to Soil/Foliage) B Plant Esterase Cleavage (Hydrolysis) A->B C 2,4-dinitrophenoxyacetic acid (Active Auxin Analogue) B->C D TIR1/AFB Receptor Binding (Ubiquitin Ligase Complex) C->D E Degradation of Aux/IAA Repressor Proteins D->E F ARF-Mediated Gene Transcription (Unregulated Growth) E->F G Phytotoxic Effects (Epinasty, Tissue Necrosis, Death) F->G

Fig 1: Proposed molecular mechanism of Methyl (2,4-dinitrophenoxy)acetate phytotoxicity.

Experimental Design: Building a Self-Validating System

To accurately quantify this phytotoxicity, this protocol adapts the [2] (Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test). A robust protocol must be a self-validating system ; therefore, this methodology incorporates internal controls, analytical verification, and specific environmental boundaries to ensure that any observed toxicity is strictly causal to the test item.

Causality in Matrix Selection: A standardized sandy loam soil (organic carbon < 1.5%) is utilized. Why? Low organic carbon minimizes the sequestration of the lipophilic methyl ester, ensuring maximum bioavailability to the root system and representing a "worst-case" environmental exposure scenario.

Causality in Species Selection: The protocol requires testing a minimum of six species, encompassing both[3]. Why? Phenoxyacetic acid derivatives exhibit pronounced selective toxicity. Broadleaf dicots (e.g., Lycopersicon esculentum) are highly susceptible to auxin-induced vascular disruption, whereas monocots (e.g., Lolium perenne) often compartmentalize or rapidly metabolize these compounds. Testing both ensures a comprehensive risk profile.

Mandatory Visualization: Workflow

Workflow S1 Test Item Preparation S2 Soil Spiking & Seed Sowing S1->S2 S3 Incubation (14-21 Days) S2->S3 S4 Endpoint Measurement S3->S4 S5 Statistical Analysis (ERx) S4->S5

Fig 2: OECD 208 Terrestrial Plant Test workflow for phytotoxicity assessment.

Step-by-Step Methodology

Phase 1: Test Item Preparation and Soil Spiking
  • Stock Solution Generation: Dissolve Methyl (2,4-dinitrophenoxy)acetate in a volatile, non-phytotoxic carrier solvent (e.g., acetone). Causality: The compound's high lipophilicity prevents uniform aqueous distribution; a solvent carrier ensures homogenous soil dosing.

  • Soil Spiking: Apply the stock solution to a small aliquot of quartz sand. Allow the solvent to evaporate completely under a fume hood. Blend this pre-mix into the bulk sandy loam soil to achieve target concentration gradients (e.g., 1.0, 3.2, 10, 32, 100 mg/kg dry soil). Causality: Complete solvent evaporation prevents solvent-induced phytotoxicity, isolating the true effect of the test item.

  • Analytical Verification: Sample the spiked soil and verify the test item concentration using HPLC-MS/MS to confirm the exposure gradient.

Phase 2: Sowing and Environmental Control
  • Sowing: Plant 20 seeds per replicate (minimum 4 replicates per concentration, plus negative and solvent controls) at a depth of 1 cm.

  • Incubation: Transfer pots to a controlled growth chamber. Maintain temperature at 22°C (day) / 18°C (night), 70% ± 25% relative humidity, and a[4].

  • Watering: Bottom-water the pots to maintain 70% of the soil's maximum water holding capacity (WHC). Causality: Top-watering can leach the test item out of the root zone. Bottom-watering maintains a constant, reliable exposure gradient throughout the study.

Phase 3: Monitoring and Data Acquisition
  • Emergence Tracking: Record seedling emergence daily. The test duration runs for 14 to 21 days after 50% emergence is observed in the control group.

  • Visual Assessment: Score phytotoxicity symptoms (epinasty, chlorosis, necrosis) on a scale of 0 (no effect) to 100% (total mortality).

Phase 4: Biomass Harvesting
  • Harvest: Cut surviving shoots precisely at the soil line.

  • Weighing: Immediately record the fresh shoot weight. Causality: Fresh weight is prioritized over dry weight in this assay. Auxin mimics severely disrupt water transport and cellular turgor; measuring fresh weight captures this specific physiological stress far more accurately than dry biomass.

System Validation Criteria

The protocol validates its own integrity. The assay data is only accepted if:

  • Negative Control Emergence: ≥ 70% across all species.

  • Negative Control Survival: ≥ 90% post-emergence for the duration of the study.

  • Positive Control Sensitivity: A known reference substance (e.g., boric acid) must produce a predictable EC50, proving the biological sensitivity of the seed batch.

Quantitative Data Presentation

The following table structure must be used to summarize the experimental endpoints, allowing for rapid comparison of selective toxicity (e.g., Dicot vs. Monocot sensitivity) and dose-dependent responses.

Plant SpeciesConcentration (mg/kg)Emergence (%)Shoot Height (cm)Fresh Weight (g)Visual Phytotoxicity Score (%)
Lycopersicon esculentum (Dicot)Control95 ± 212.4 ± 0.53.2 ± 0.10 (Healthy)
Lycopersicon esculentum (Dicot)10.090 ± 46.1 ± 0.81.8 ± 0.265 (Severe Epinasty)
Lolium perenne (Monocot)Control98 ± 115.2 ± 0.42.1 ± 0.10 (Healthy)
Lolium perenne (Monocot)10.096 ± 214.5 ± 0.61.9 ± 0.15 (Mild Chlorosis)

Note: Data presented above is a representative model demonstrating the expected selective toxicity profile of phenoxyacetic acid derivatives.

References

  • OECD Guidelines for the Testing of Chemicals, Section 2: Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • Somatic Embryogenesis of Myrciaria dubia (Kunth.) McVaugh. HortScience (ASHS Journals). URL:[Link]

  • OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth Test Parameters. Biotecnologie BT. URL: [Link]

  • OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. Ibacon. URL:[Link]

Sources

Application

"Methyl (2,4-dinitrophenoxy)acetate" as a substrate for kinetic studies

Application Note: Kinetic Profiling of Nucleophilic Aromatic Substitution ( SN​Ar ) Using Methyl (2,4-dinitrophenoxy)acetate Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Doc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kinetic Profiling of Nucleophilic Aromatic Substitution ( SN​Ar ) Using Methyl (2,4-dinitrophenoxy)acetate

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7) is a highly specialized, electronically tunable substrate utilized in advanced kinetic studies of Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. Unlike traditional halogenated substrates (e.g., Sanger’s reagent), this aryl ether features a methyl glycolate leaving group. The unique localized dipole and electron-withdrawing inductive effect ( −I ) of the ester moiety make it an exceptional model for probing the delicate balance between rate-limiting Meisenheimer complex formation and leaving group departure.

This application note provides a comprehensive, self-validating protocol for capturing and analyzing the pseudo-first-order kinetics of SN​Ar reactions using this substrate.

Mechanistic Rationale & Substrate Advantages

To design a robust kinetic assay, one must understand the causality behind the substrate's reactivity. The SN​Ar reaction of Methyl (2,4-dinitrophenoxy)acetate with aliphatic amines (e.g., piperidine) proceeds via a two-step addition-elimination pathway[1].

  • Activation via Nitro Groups: The two strongly electron-withdrawing nitro groups at the ortho and para positions activate the aromatic ring, stabilizing the intermediate zwitterionic Meisenheimer complex through extensive resonance delocalization[2].

  • Superior Leaving Group Dynamics: The departure of the leaving group ( k2​ step) is often the bottleneck in SN​Ar reactions of aryl ethers. However, the −CH2​COOCH3​ (methyl acetate) moiety lowers the pKa​ of the conjugate acid of the leaving group (methyl glycolate) compared to simple aliphatic alcohols. This structural feature significantly accelerates the decomposition of the cyclic transition state, making the kinetic data highly sensitive to the basicity and steric hindrance of the incoming nucleophile[3].

SNAr_Mechanism Substrate Methyl (2,4-dinitrophenoxy)acetate + Amine (Nu:) MC_Zwitterion Zwitterionic Meisenheimer Complex Substrate->MC_Zwitterion k1 (Attack) MC_Zwitterion->Substrate k-1 (Revert) MC_Anion Anionic Complex (Base Catalyzed) MC_Zwitterion->MC_Anion +Base (k3) Product N-(2,4-dinitrophenyl)amine + Methyl Glycolate MC_Zwitterion->Product k2 (Uncatalyzed) MC_Anion->Product Fast

Mechanistic pathway of SNAr showing Meisenheimer complex formation and base catalysis.

Experimental Design & Self-Validating Protocol

The following protocol utilizes UV-Vis spectrophotometry to monitor the formation of the chromophoric product, N -(2,4-dinitrophenyl)piperidine, which exhibits a strong absorbance maximum ( λmax​ ) near 380 nm.

Reagent Preparation & Causality
  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is selected because its aprotic nature prevents solvolysis side-reactions (e.g., ester hydrolysis) common in protic solvents. Furthermore, aprotic solvents do not artificially stabilize the anionic leaving group via hydrogen bonding, ensuring the kinetic data reflects the substrate's intrinsic electronic effects[1].

  • Pseudo-First-Order Conditions: The amine nucleophile must be maintained in at least a 20-fold molar excess over the substrate. Why? This ensures the concentration of the amine remains effectively constant, simplifying the complex second-order rate law to a pseudo-first-order rate equation ( Rate=kobs​[Substrate] ). This yields highly reproducible exponential decay curves[3].

Step-by-Step Spectrophotometric Workflow
  • Preparation: Prepare a 5.0×10−5 M stock solution of Methyl (2,4-dinitrophenoxy)acetate in anhydrous MeCN. Prepare piperidine solutions ranging from 1.0×10−3 M to 1.0×10−2 M.

  • Thermostatic Control: Equilibrate the UV-Vis spectrophotometer cell holder to 25.0 ± 0.1 °C using a Peltier temperature controller. Temperature fluctuations directly skew activation parameter calculations.

  • Baseline Correction: Perform a blank subtraction using pure MeCN to correct for background optical noise.

  • Rapid Mixing: Inject 2.0 mL of the amine solution into a quartz cuvette. Rapidly inject 50 µL of the substrate stock. Invert once for mixing (dead time < 2 seconds).

  • Data Acquisition: Monitor the increase in absorbance at λ=380 nm continuously for at least 5 half-lives.

Kinetic_Workflow Prep 1. Substrate & Nucleophile Preparation (MeCN) Mix 2. Rapid Mixing (Stopped-Flow or UV-Vis) Prep->Mix Monitor 3. Continuous Absorbance Monitoring (λ ≈ 380 nm) Mix->Monitor Validate 4. Isosbestic Point Verification Monitor->Validate Analyze 5. Pseudo-First-Order Kinetic Fitting (k_obs) Validate->Analyze

Step-by-step spectrophotometric workflow for capturing pseudo-first-order SNAr kinetics.

The Self-Validating System: Isosbestic Point Verification

To ensure absolute trustworthiness of the kinetic data, the protocol demands a self-validation step. Before initiating single-wavelength kinetic runs, perform a full-spectrum time-course scan (250–500 nm).

  • Validation Criteria: The presence of a sharp, singular isosbestic point guarantees a clean A→B conversion. If the isosbestic point drifts or blurs, it indicates the accumulation of a stable intermediate (such as a long-lived Meisenheimer complex) or a competing side reaction (like trace-water ester hydrolysis), rendering the pseudo-first-order assumption invalid[2].

Data Acquisition & Quantitative Analysis

Upon successful data collection, the pseudo-first-order rate constant ( kobs​ ) is extracted by fitting the absorbance-time data to the equation:

At​=A∞​−(A∞​−A0​)e−kobs​t

By plotting kobs​ against the amine concentration [Amine] , one can determine the uncatalyzed ( kuncat​ ) and base-catalyzed ( kcat​ ) pathways. The table below summarizes the expected kinetic parameters, illustrating how the methyl glycolate leaving group accelerates the reaction compared to a standard methoxy leaving group.

Table 1: Comparative Kinetic Parameters for SN​Ar with Piperidine in Acetonitrile (25 °C)

SubstrateLeaving Group kuncat​ ( M−1s−1 ) kcat​ ( M−2s−1 ) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
1-Methoxy-2,4-dinitrobenzeneMethoxide ( −OCH3​ ) 1.2×10−4 4.5×10−3 8.5-40.2
Methyl (2,4-dinitrophenoxy)acetate Methyl glycolate 3.5×10−2 1.8×10−1 4.9 -44.3

Note: The significantly lower enthalpy of activation ( ΔH‡ ) for the acetate derivative confirms that the electron-withdrawing ester stabilizes the transition state during leaving group departure, shifting the reaction toward a more concerted mechanism[3].

References

  • Crampton, M. R., Emokpae, T. A., Isanbor, C. "Effects of ortho- and para-Ring Activation on the Kinetics of SNAr Reactions of 1-Chloro-2-nitro- and 1-Phenoxy-2-nitrobenzenes with Aliphatic Amines in Acetonitrile." European Journal of Organic Chemistry, 2006. URL:[Link]

  • Um, I.-H., et al. "Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure." The Journal of Organic Chemistry, 2014. URL:[Link]

  • Campodónico, P. R., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways." Frontiers in Chemistry, 2020. URL:[Link]

Sources

Method

Application Note: Field Trial Methodology for Methyl (2,4-dinitrophenoxy)acetate

Document Type: Standard Operating Procedure & Application Note Target Audience: Agrochemical Researchers, Field Scientists, and Regulatory Affairs Professionals Compound: Methyl (2,4-dinitrophenoxy)acetate (CAS: 55796-11...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Agrochemical Researchers, Field Scientists, and Regulatory Affairs Professionals Compound: Methyl (2,4-dinitrophenoxy)acetate (CAS: 55796-11-7)

Executive Summary & Scientific Rationale

Methyl (2,4-dinitrophenoxy)acetate (MDNPA) is a synthetic compound evaluated for its potential as a selective herbicide. Structurally, it is the methyl ester of 2,4-dinitrophenoxyacetic acid, a known stable auxin analogue ()[1].

Causality in Formulation: The esterification of the parent acid to a methyl ester is a deliberate design choice in agrochemical development. The methyl group significantly increases the lipophilicity of the molecule, facilitating rapid penetration through the hydrophobic cuticular waxes of broadleaf weeds. Once absorbed into the plant tissue, non-specific plant esterases cleave the ester bond, releasing the active 2,4-dinitrophenoxyacetic acid. This active metabolite mimics endogenous auxins (like indole-3-acetic acid), binding to the TIR1/AFB receptor complex, leading to the uncontrolled degradation of Aux/IAA repressor proteins, aberrant gene expression, tissue epinasty, and ultimately plant death.

MOA MDNPA Methyl (2,4-dinitrophenoxy)acetate (Lipophilic Parent Formulation) Esterase Plant Esterases (Cleavage to Free Acid) MDNPA->Esterase Cuticular Penetration TIR1 TIR1/AFB Auxin Receptor Complex (Binding & Activation) Esterase->TIR1 Auxin Mimicry AuxIAA Ubiquitination & Degradation of Aux/IAA Repressors TIR1->AuxIAA ARF ARF Transcription Factors Derepressed AuxIAA->ARF Epinasty Uncontrolled Growth, Tissue Epinasty & Necrosis ARF->Epinasty

Mechanism of Action: MDNPA cuticular penetration, esterase cleavage, and auxin-mediated necrosis.

Regulatory Grounding & Trial Design

To establish Maximum Residue Limits (MRLs) and Pre-Harvest Intervals (PHIs), field trials must be designed as self-validating systems that reflect the highest possible pesticide residues under Good Agricultural Practice (GAP). This protocol is strictly grounded in the[2] and[3].

Quantitative Field Trial Parameters
ParameterOECD 509 / EPA 860.1500 StandardScientific Rationale
Plot Size Minimum 10 m² (row crops) or 4 trees (orchards)[4].Ensures sufficient biomass for sampling while mitigating edge effects and spray drift anomalies.
Replicates Minimum 3 replicate plots per site.Provides statistical power to account for intra-site soil and microclimate variance.
Application Rate 1x and 1.25x Maximum Label Rate.Brackets the critical Good Agricultural Practice (cGAP) to ensure worst-case residue capture[5].
Sampling Interval 0, 3, 7, 14, 21, 30 Days After App (DAA).Captures the biological and environmental degradation kinetics for accurate PHI determination[2].
Sample Size Minimum 2 kg or 24 units per sample.Mitigates plant-to-plant residue variability and ensures analytical reproducibility.

Step-by-Step Field Trial Methodology

The following protocol outlines the supervised field trial workflow for MDNPA. Every step is designed to preserve the integrity of the terminal residue (both the parent ester and the free acid metabolite).

Phase 1: Site Selection and Plot Mapping
  • Geographical Distribution: Select field sites across diverse agricultural zones to account for variations in meteorological conditions (rainfall, UV index, temperature), which directly impact the photodegradation and microbial breakdown of MDNPA[5].

  • Plot Buffering: Establish a minimum 3-meter untreated buffer zone between control and treated plots. Causality: Prevents cross-contamination via wind drift or subsurface water movement, ensuring the control plot remains a true zero-baseline.

Phase 2: Test Substance Application
  • Calibration: Calibrate boom sprayers to deliver the exact cGAP rate. Use water-sensitive paper in the canopy to verify uniform droplet distribution.

  • Timing: Apply MDNPA at the specific crop growth stage dictated by the proposed label (e.g., post-emergence broadleaf weed stage).

  • Environmental Logging: Record wind speed, humidity, and temperature during application. Do not apply if rainfall is expected within 24 hours, as premature wash-off will artificially lower cuticular absorption and subsequent residue data[4].

Phase 3: Residue Decline Sampling
  • Avoid Edge Effects: Harvest samples only from the inner rows of the plot. Plants on the perimeter often receive uneven spray volumes and are exposed to different microclimates.

  • Sample Collection: Collect representative samples (min. 2 kg) at 0, 3, 7, 14, 21, and 30 DAA.

  • Immediate Quenching: Flash-freeze samples in dry ice within 30 minutes of collection. Causality: MDNPA is subject to rapid enzymatic hydrolysis by plant esterases. Immediate freezing at -20°C halts metabolic activity, ensuring the LC-MS/MS analysis accurately reflects field-weathered residues rather than post-harvest degradation[2].

Workflow Site Site Selection & Plot Mapping PreSamp Pre-Application Baseline Sampling Site->PreSamp App MDNPA Application (cGAP Bracket) PreSamp->App Residue Residue Decline Sampling (0-30 DAA) App->Residue Quench Dry Ice Quenching (Halt Esterases) Residue->Quench Analysis LC-MS/MS Analysis & MRL Calculation Quench->Analysis

Field Trial Workflow: From site mapping through application, sampling, quenching, and analysis.

Data Acquisition & Analytical Quantification

To determine the Total Toxic Residue (TTR) as defined by [2], the analytical method must quantify both the parent MDNPA and its free acid metabolite.

  • Extraction: Homogenize the frozen crop sample in a cryogenic mill. Extract using an acidified Acetonitrile/Water (80:20, v/v with 0.1% Formic Acid) solution. Causality: The acidic environment suppresses the ionization of the free 2,4-dinitrophenoxyacetic acid, driving it into the organic phase and preventing degradation of the parent ester during extraction.

  • Clean-up: Utilize Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent (e.g., HLB) to remove chlorophyll and complex plant lipids that cause ion suppression.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient of Water and Methanol (both containing 0.1% Formic acid).

    • Detection: Electrospray Ionization (ESI) in negative mode for the free acid, and positive mode for the methyl ester. Monitor specific Multiple Reaction Monitoring (MRM) transitions to ensure high selectivity and achieve a Limit of Quantitation (LOQ) of ≤ 0.01 mg/kg.

References

  • Title: Residue Chemistry Test Guidelines: OPPTS 860.1500 Crop Field Trials Source: U.S. Environmental Protection Agency (Regulations.gov) URL: [Link]

  • Title: Test Guideline No. 509: Crop Field Trial Source: OECD / Food and Agriculture Organization (FAO) Pesticide Registration Toolkit URL: [Link]

  • Title: Reduced expression of AtNUP62 nucleoporin gene affects auxin response in Arabidopsis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (2,4-dinitrophenoxy)acetate

Welcome to the technical support center for the synthesis of Methyl (2,4-dinitrophenoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl (2,4-dinitrophenoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal yields and purity. Our approach is grounded in established chemical principles and practical, field-tested experience.

Introduction to the Synthesis

The synthesis of Methyl (2,4-dinitrophenoxy)acetate is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2,4-dinitrophenol (a phenoxide) acts as the nucleophile, attacking the electrophilic carbon of methyl chloroacetate to form the desired ether linkage.

The reaction is generally robust, but the electron-withdrawing nature of the two nitro groups on the phenol ring can influence reactivity and lead to specific challenges. This guide will address these potential issues and provide solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of Methyl (2,4-dinitrophenoxy)acetate?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process begins with the deprotonation of 2,4-dinitrophenol using a strong base, such as sodium hydroxide, to form the more nucleophilic 2,4-dinitrophenoxide ion. This phenoxide then attacks the carbon atom of methyl chloroacetate that is bonded to the chlorine atom, displacing the chloride ion (a good leaving group) and forming the ether bond.[1][2][3]

Q2: Why is an anhydrous solvent important for this reaction?

A2: The presence of water can be detrimental for several reasons. Firstly, the phenoxide ion is a strong base and can be protonated by water, reducing its nucleophilicity and thus the reaction rate. Secondly, water can also react with the alkyl halide (methyl chloroacetate) in a competing hydrolysis reaction, which would consume the starting material and reduce the yield of the desired product.

Q3: My starting 2,4-dinitrophenol is a bright yellow solid. Is this normal?

A3: Yes, 2,4-dinitrophenol is a yellow, crystalline solid. The color is due to the extended conjugation of the nitro groups with the benzene ring, which shifts the absorption of light into the visible spectrum.

Q4: Can I use a different base instead of sodium hydroxide?

A4: While sodium hydroxide is a common and cost-effective choice, other strong bases can be used. Sodium hydride (NaH) is an excellent alternative that forms the alkoxide irreversibly and produces hydrogen gas as the only byproduct, which can be easily removed.[3] Potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or DMF is another viable option, often used in similar ether syntheses.

Q5: What is a typical yield for this synthesis?

A5: While the yield can vary depending on the specific reaction conditions and purification methods, a well-optimized reaction should provide a moderate to good yield. For structurally similar compounds prepared via Williamson ether synthesis, yields can range from 60% to over 90%. However, without a specific literature precedent for this exact molecule, aiming for a yield above 50% on the first attempt would be a reasonable expectation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl (2,4-dinitrophenoxy)acetate and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges. The following decision tree can help diagnose and solve the issue.

Caption: Troubleshooting low product yield.

In-depth Analysis:

  • Incomplete Deprotonation: 2,4-Dinitrophenol is more acidic than phenol due to the electron-withdrawing nitro groups, but complete deprotonation is still crucial for a high reaction rate. Ensure at least one full equivalent of a strong base is used.

  • Reagent Quality: Methyl chloroacetate can hydrolyze over time if exposed to moisture. Use freshly opened or distilled reagents. Solvents should be of anhydrous grade.

  • Reaction Temperature: The SN2 reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions. A moderate temperature (e.g., 50-80 °C) is often a good starting point.

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction.

Problem 2: Presence of Unreacted Starting Materials in the Final Product

Detecting starting materials after purification indicates an incomplete reaction or inefficient purification.

Troubleshooting Steps:

  • Reaction Monitoring: As mentioned above, use TLC to ensure the reaction has gone to completion before starting the work-up procedure.

  • Purification Strategy:

    • Washing: The crude product should be washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted 2,4-dinitrophenol. A subsequent wash with water will remove any remaining base and salts.

    • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for compounds of this type.

Problem 3: Formation of Side Products

While the Williamson ether synthesis with a primary alkyl halide is generally clean, side reactions can still occur.

  • Hydrolysis of the Ester: If water is present, methyl chloroacetate can hydrolyze to chloroacetic acid, and the final product can also be hydrolyzed to (2,4-dinitrophenoxy)acetic acid. To avoid this, maintain anhydrous conditions.

  • Elimination Reaction: Although less likely with a primary halide, if a stronger, bulkier base is used at high temperatures, a small amount of elimination product from methyl chloroacetate could be formed. Using a less hindered base and moderate temperatures will mitigate this.[4]

Experimental Protocol: Synthesis of Methyl (2,4-dinitrophenoxy)acetate

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 2,4-Dinitrophenol

  • Methyl chloroacetate

  • Sodium hydroxide (or Sodium Hydride)

  • Anhydrous acetone (or DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Phenoxide:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrophenol (1.0 eq) in a minimal amount of anhydrous acetone.

    • Carefully add finely ground sodium hydroxide (1.05 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes. The formation of the sodium salt of 2,4-dinitrophenol is often indicated by a color change.

  • Williamson Ether Synthesis:

    • To the stirred suspension of the phenoxide, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to a gentle reflux (around 50-60 °C for acetone) and maintain this temperature.

    • Monitor the progress of the reaction by TLC (a suitable eluent would be a mixture of hexane and ethyl acetate, e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (to remove unreacted 2,4-dinitrophenol).

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, a solid, should be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven.

Caption: General workflow for the synthesis of Methyl (2,4-dinitrophenoxy)acetate.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of Methyl (2,4-dinitrophenoxy)acetate and Related Compounds

PropertyMethyl (2,4-dinitrophenoxy)acetate (Expected)Methyl 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetate (Reference)
Molecular Formula C9H8N2O6C10H11NO6
Molecular Weight 256.17 g/mol 241.2 g/mol
Appearance Likely a yellow crystalline solidLight yellow, yellow or green crystalline powder[1]
Melting Point Not reported, but expected to be a sharp range for a pure compound.77 - 81 °C[1]

Spectroscopic Data:

  • 13C NMR: The 13C NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the ester (around 165-175 ppm), the methylene carbon, and the methyl carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (256.17 m/z).

Safety Precautions

  • 2,4-Dinitrophenol is toxic and can be absorbed through the skin. It is also a potential explosive and should be handled with care, avoiding friction and shock. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methyl chloroacetate is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood.

  • Sodium hydroxide and sodium hydride are corrosive and react violently with water. Handle with care.

  • Always perform reactions in a well-ventilated fume hood.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Davis. Retrieved from [Link]

  • Williamson ether synthesis. (2023, November 29). In Wikipedia. [Link]

  • Kalaivani, D., Malarvizhi, R., Nethaji, M., & Rajeswari, S. (2011). Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2720.
  • Jakob, R. P., et al. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Allen, C. F. H. (1933). 2,4-DINITROPHENYLHYDRAZINE. Organic Syntheses, 13, 36.
  • CN105367426B - The synthetic method of 2,4- dinitrophenoxy ethyl alcohol - Google P
  • Investigation of Methyl Acetate Production by Reactive Extraction. (n.d.). AIChE.
  • Synthesis of Acetophenone 2,4-dinitrophenylhydrazone: A Comprehensive Technical Guide. (2025). BenchChem.
  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method - Google P
  • 2,4-Dinitrophenyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titr
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515.
  • (2,4-Dinitrophenyl)acetic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of 2,4-dinitrophenol. (2026).
  • CN102391126A - Method for producing 2, 4-dinitrobenzene methyl ether and 2, 4- dinitrophenol simultaneously - Google P
  • A new and short method for the synthesis of 2,4-methanoproline. (2000).

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Methyl (2,4-dinitrophenoxy)acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor aqueous solubility of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor aqueous solubility of Methyl (2,4-dinitrophenoxy)acetate, a common challenge in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl (2,4-dinitrophenoxy)acetate so poorly soluble in water?

A1: The poor aqueous solubility of Methyl (2,4-dinitrophenoxy)acetate is due to its molecular structure. The molecule has a large, non-polar aromatic (dinitrophenyl) portion and a methyl ester group, which are hydrophobic. While the nitro groups and the ether oxygen add some polarity, the overall character of the molecule is dominated by its hydrophobic regions. For a molecule to dissolve in water, it must overcome the strong hydrogen bonding network between water molecules, which is energetically unfavorable for large hydrophobic compounds. This leads to very limited solubility in aqueous solutions.

Q2: I'm seeing a precipitate in my stock solution or after diluting it into my aqueous buffer. What should I do?

A2: Precipitate formation is a clear sign that the compound's solubility limit has been exceeded. Here are the immediate troubleshooting steps:

  • Verify Stock Concentration: Double-check your calculations to ensure the concentration of your stock solution (typically in an organic solvent like DMSO) is not excessively high.

  • Gentle Warming and Sonication: Gently warm the solution to 37°C and sonicate for 5-10 minutes. This can help redissolve the precipitate, but be aware that it may crash out again upon cooling.

  • Review Dilution Method: When diluting the stock into an aqueous buffer, add the stock solution dropwise to the buffer while vortexing vigorously. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation.

  • Lower the Final Concentration: Your target concentration may be too high for the chosen solvent system. Consider reducing the final concentration of Methyl (2,4-dinitrophenoxy)acetate in your experiment.

  • Employ a Solubilization Strategy: If the above steps fail, you will need to use a more advanced solubilization technique as detailed in the guides below.

Troubleshooting & Optimization Guides

Q3: What is the first and most common strategy for solubilizing this compound for in-vitro assays?

A3: The most widely used initial strategy is the use of a water-miscible organic co-solvent.[1][2] Dimethyl sulfoxide (DMSO) is the most common choice for preparing a high-concentration stock solution.[3]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium.[4] They disrupt the hydrogen bonding network of water, making it more energetically favorable for the hydrophobic solute to be accommodated.[4][]

A Weigh Compound B Dissolve in 100% DMSO to create a concentrated stock (e.g., 10-50 mM) A->B C Vortex/Sonicate until fully dissolved B->C D Serially dilute stock into aqueous buffer/media C->D Add stock to buffer, not vice-versa E Observe for precipitation D->E F Proceed with experiment E->F Solution is clear G Troubleshoot: Lower final concentration or use another method E->G Precipitate forms

Caption: Co-solvent strategy workflow.

Critical Consideration: The final concentration of the organic co-solvent in your aqueous solution should be kept to a minimum, typically below 1% and often below 0.1%, as higher concentrations can be toxic to cells or interfere with assay components.[3][6]

Q4: My compound is still not soluble enough with DMSO, or my experiment is sensitive to organic solvents. What's the next step?

A4: If co-solvents are not a viable option, pH adjustment is a powerful technique for ionizable compounds.[][7] While Methyl (2,4-dinitrophenoxy)acetate itself does not have a readily ionizable group, it can be susceptible to hydrolysis under alkaline conditions to form the 2,4-dinitrophenolate anion, which is significantly more water-soluble.[8] The parent compound, 2,4-dinitrophenol, is a weak acid with a pKa around 4.1.[8][9][10]

Mechanism of Action: By raising the pH of the solution above the pKa of the hydrolyzed product (2,4-dinitrophenol), the compound deprotonates to form a negatively charged phenolate ion. This charged species is more polar and interacts more favorably with water molecules, leading to a significant increase in solubility.[7][11]

cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 5) A Methyl (2,4-dinitrophenoxy)acetate (Neutral, Poorly Soluble) B 2,4-Dinitrophenolate (Anionic, More Soluble) A->B Hydrolysis & Deprotonation B->A Protonation

Caption: Effect of pH on solubility.

Protocol Warning: This method relies on the hydrolysis of the ester. This chemical modification may alter the biological activity of your compound. You must verify if the hydrolyzed product is suitable for your experiment. Dinitrophenyl ethers have been shown to be biologically active without hydrolysis in some systems, so this is a critical consideration.[12]

Q5: I cannot alter my compound or use organic solvents. Are there any other options?

A5: Yes, the use of solubilizing excipients like cyclodextrins or surfactants is a highly effective strategy.[1][]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate the hydrophobic Methyl (2,4-dinitrophenoxy)acetate molecule, forming an "inclusion complex."[14][16][17] This complex presents a hydrophilic exterior to the water, thereby increasing the apparent solubility of the compound.[][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into the hydrophobic core, effectively being solubilized within the micelle.[18][20][21] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used in biological research due to their lower toxicity.[2]

Protocol Library & Data

Protocol 1: Preparation of a 10 mM Stock Solution using DMSO
  • Weighing: Accurately weigh out 2.422 mg of Methyl (2,4-dinitrophenoxy)acetate (Molar Mass: 242.15 g/mol ).

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the solid.

  • Mixing: Vortex vigorously for 1-2 minutes. If necessary, place the vial in a sonicator bath for 5-10 minutes until all solid has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C in a desiccated environment to prevent water absorption by the DMSO.

Data Summary: Solubility Comparison

The following table provides a qualitative comparison of solubility for dinitrophenol-related compounds in various solvents. Specific quantitative data for Methyl (2,4-dinitrophenoxy)acetate is not widely available, so data for the closely related 2,4-Dinitrophenol is used as a proxy.

SolventCompound (Proxy: 2,4-Dinitrophenol)Solubility DescriptionReference
Water2,4-Dinitrophenol5.6 g/L (5600 mg/L) at 18°C[22]
Ethanol2,4-DinitrophenolSoluble[8]
Acetone2,4-DinitrophenolSoluble[8]
Chloroform2,6-DinitrophenolFreely Soluble[23]
Ether2,6-DinitrophenolFreely Soluble[23]
Aqueous Alkaline Solutions2,4-DinitrophenolSoluble[8]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to prepare a 1 mM aqueous solution. The optimal ratio of compound to cyclodextrin often needs to be determined empirically.

  • Prepare Cyclodextrin Solution: Weigh an appropriate amount of HP-β-CD to create a 5-10% (w/v) solution in your desired aqueous buffer (e.g., 500 mg of HP-β-CD in 10 mL of buffer). Stir until fully dissolved.

  • Add Compound: Add the solid Methyl (2,4-dinitrophenoxy)acetate directly to the cyclodextrin solution to achieve the target 1 mM concentration (2.42 mg in 10 mL).

  • Complexation: Stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear.

  • Filtration (Optional): To remove any small amount of undissolved compound, filter the solution through a 0.22 µm syringe filter that is compatible with your compound (e.g., PVDF).

  • Validation: It is highly recommended to confirm the final concentration of the solubilized compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • 2,4-Dinitrophenol. (n.d.). Wikipedia.
  • 2,4-Dinitrophenol CAS#: 51-28-5. (n.d.). ChemicalBook.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews.
  • Gao, L., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Chaudhary, A., & Patel, N. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Fenyvesi, É., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules.
  • Table 1: Summary information about phenolic drug compounds. (n.d.). [Source organization not available].
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • What is the pKa value for 2,4-dinitrophenol? Is it an acid or a base? (n.d.). Homework.Study.com.
  • Sharma, D., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Chandramohan, K., et al. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications.
  • Gao, L., et al. (2024, November 15). Solubilization techniques used for poorly water-soluble drugs. PubMed.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC. (2025, July 8). National Center for Biotechnology Information.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Center for Biotechnology Information.
  • Ainurofiq, A., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • pH adjustment: Significance and symbolism. (2026, January 7). ScienceDirect.
  • 8.11 pH and Solubility. (n.d.). AP Chemistry.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. (2020, August 1). National Center for Biotechnology Information.
  • Surfactant Solubilizers. (n.d.). Practical Solubility Science - Prof Steven Abbott.
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
  • Dumitras-Hutanu, C. A., et al. (2025, August 5). Biological effect and the toxicity mechanisms of some dinitrophenyl ethers. ResearchGate.
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025, August 6). ResearchGate.
  • 2,6-Dinitrophenol. (n.d.). PubChem.
  • Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

Troubleshooting

Technical Support Center: Methyl (2,4-dinitrophenoxy)acetate Synthesis &amp; By-Product Identification

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the alkylation of 2,4-dinitrophenol (2,4-DNP) with methyl chloroac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the alkylation of 2,4-dinitrophenol (2,4-DNP) with methyl chloroacetate. Below, you will find mechanistic insights, a self-validating protocol, and a comprehensive FAQ to help you identify and eliminate common synthesis by-products.

Reaction Workflow & By-Product Pathways

G DNP 2,4-Dinitrophenol (Starting Material) Base Base (K2CO3) + DMF (Deprotonation) DNP->Base pKa ~4.1 Phenoxide 2,4-Dinitrophenoxide (Poor Nucleophile) Base->Phenoxide -H+ Target Methyl (2,4-dinitrophenoxy)acetate (Target Product) Phenoxide->Target + Methyl Chloroacetate (SN2 Alkylation) Meisenheimer Meisenheimer Complex (Red/Brown Impurity) Phenoxide->Meisenheimer Nucleophilic Attack on Aromatic Ring Hydrolysis 2,4-Dinitrophenoxyacetic acid (Hydrolysis By-product) Target->Hydrolysis Adventitious H2O Base-Catalyzed

Reaction workflow and by-product pathways for Methyl (2,4-dinitrophenoxy)acetate synthesis.

Troubleshooting FAQs

Q1: Why is my reaction stalling with significant unreacted 2,4-dinitrophenol (2,4-DNP) remaining, even with excess alkylating agent? Analysis & Causality: 2,4-DNP is highly acidic compared to standard phenols (pKa ~4.1). The resulting phenoxide is heavily stabilized by the two strongly electron-withdrawing nitro groups, rendering it a very poor nucleophile for the SN2 attack on methyl chloroacetate. Standard alkylation conditions often suffer from extended reaction times and low yields due to this deactivation (1)[1]. Solution: Switch to a highly polar aprotic solvent (e.g., anhydrous DMF) to leave the nucleophile unsolvated, and increase the reaction temperature gently (60–80 °C) to overcome the high activation energy barrier.

Q2: My reaction mixture turned an intense dark red/brown immediately upon base addition. Is my product decomposing? Analysis & Causality: You are likely observing the formation of a Meisenheimer complex. Highly electron-deficient aromatic systems like 2,4-DNP can undergo nucleophilic aromatic addition (forming an anionic σ-complex) rather than simple deprotonation, especially if strong nucleophiles or hydroxide from wet bases attack the aromatic ring (2)[2]. Solution: Ensure your base (e.g., K2CO3) is strictly anhydrous. Avoid overly strong nucleophilic bases, and purge the reaction vessel with nitrogen to prevent moisture ingress.

Q3: How can I reliably track the depletion of 2,4-DNP during the reaction without interference from the product? Analysis & Causality: 2,4-DNP exhibits a distinct UV absorbance at 426 nm that does not overlap with the target ester or other reactants (3)[3]. Solution: Use UV-Vis spectrophotometry or an HPLC-UV system set to 426 nm to independently detect and quantify the remaining starting material in real-time.

Q4: LC-MS shows a major by-product with an [M-H]⁻ mass of 241 m/z instead of my target ester. What happened? Analysis & Causality: This is 2,4-dinitrophenoxyacetic acid, the hydrolysis product of your target ester. Methyl (2,4-dinitrophenoxy)acetate is highly susceptible to base-catalyzed hydrolysis if adventitious water is present in the hygroscopic solvent (DMF) or if the reaction is not properly quenched before aqueous workup. Solution: Quench the reaction with a mild acid (e.g., 1M HCl) to pH 5 before aqueous extraction to neutralize the base and prevent ester cleavage.

Quantitative Data: Analytical Identification

Use the following table to identify the components of your reaction mixture via LC-MS and UV-Vis.

CompoundMolecular Weight ( g/mol )LC-MS m/z (ESI-)UV-Vis λmax (nm)Relative Retention Time (RRT)
2,4-Dinitrophenol (Starting Material) 184.11183 [M-H]⁻364, 4260.80
Methyl (2,4-dinitrophenoxy)acetate (Target) 256.17301 [M+HCOO]⁻ *~2901.00
2,4-Dinitrophenoxyacetic acid (By-product) 242.14241[M-H]⁻~2900.65
Meisenheimer Complex (Hydroxide Adduct) 202.12201 [M-H]⁻460 - 4900.40

*Note: Esters often ionize poorly in negative mode ESI. The mass 301 m/z represents a formate adduct commonly seen if formic acid is used in the mobile phase.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent by-product formation, follow this causality-driven, self-validating methodology.

Step 1: Phenoxide Generation

  • Procedure: Suspend 1.0 eq of 2,4-DNP and 1.5 eq of anhydrous K2CO3 in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes under a nitrogen atmosphere.

  • Causality: DMF solvates the potassium cation, leaving the phenoxide "naked" and maximizing its limited nucleophilicity. Anhydrous conditions prevent downstream ester hydrolysis.

  • Self-Validation Check: Take a 1 µL aliquot, dilute in pH 7 buffer, and measure the UV-Vis spectrum. A strong shift to 426 nm confirms complete phenoxide formation.

Step 2: Electrophilic Addition

  • Procedure: Add 1.2 eq of methyl chloroacetate dropwise over 10 minutes. Elevate the temperature to 70 °C and stir for 4 hours.

  • Causality: Dropwise addition prevents localized heating and runaway side reactions. The 70 °C temperature is strictly required to overcome the high activation energy caused by the strongly electron-withdrawing nitro groups deactivating the phenoxide.

  • Self-Validation Check: Monitor the reaction via HPLC-UV at 426 nm. The reaction is deemed complete when the 426 nm peak area is reduced by >95%.

Step 3: Acidic Quench & Extraction

  • Procedure: Cool the mixture to 0 °C. Slowly add 1M HCl dropwise until the aqueous phase reaches pH 5. Extract with Ethyl Acetate (3x).

  • Causality: The acidic quench neutralizes the remaining K2CO3, preventing the base-catalyzed hydrolysis of the newly formed methyl ester into 2,4-dinitrophenoxyacetic acid during the aqueous workup.

  • Self-Validation Check: The aqueous layer should be pale yellow. A persistent dark red color indicates unquenched phenoxide or the presence of Meisenheimer complexes, signaling incomplete acidification.

References

  • Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups Source: MDPI URL:[Link]

  • A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media Source: ACS Publications URL:[Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones Source: NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Bioactivity of Methyl (2,4-dinitrophenoxy)acetate

Welcome to the technical support center for Methyl (2,4-dinitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals encountering variability in the bioactivity of this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl (2,4-dinitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals encountering variability in the bioactivity of this compound. As a synthetic auxin analog with a dinitrophenol moiety, its effects can be complex and sensitive to a range of experimental parameters. This document provides a structured, question-and-answer-based approach to troubleshoot and resolve inconsistencies in your experimental outcomes.

Section 1: Compound Integrity and Handling

The quality and handling of your compound are the foundation of reproducible experiments. Any degradation or impurity can lead to significant variations in observed bioactivity.

Q1: My lot of Methyl (2,4-dinitrophenoxy)acetate is showing lower-than-expected activity. What could be the cause?

A1: Reduced activity often points to issues with the compound's purity or degradation. Methyl (2,4-dinitrophenoxy)acetate, like other dinitrophenol compounds, can be susceptible to degradation.[1] Additionally, as a synthetic auxin, its efficacy is highly dependent on its concentration and purity.[2]

Troubleshooting Steps:

  • Purity Verification: The most reliable way to assess the purity of your compound is through analytical methods like High-Performance Liquid Chromatography (HPLC).[3][4] This will allow you to quantify the active compound and detect any impurities or degradation products.

  • Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations, typically in a cool, dark, and dry place. Dinitrophenols can be light-sensitive.[5]

  • Fresh Stock Solutions: Prepare fresh stock solutions for your experiments. Avoid using old stock solutions, as the compound may degrade over time in solution.[1] The stability of the related compound 2,4-dinitrophenol in aqueous solutions is a known concern.[1]

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to prevent hydrolysis of the ester group.

Q2: I've observed unexpected or off-target effects in my experiments. Could this be due to impurities?

A2: Yes, impurities from the synthesis of Methyl (2,4-dinitrophenoxy)acetate or its degradation products could be responsible for off-target effects. The synthesis of related dinitrophenoxy compounds can result in byproducts that may have their own biological activity.[6][7]

Recommended Action:

  • Analytical Characterization: Utilize techniques such as HPLC or Mass Spectrometry to identify and quantify any impurities in your sample.[4]

  • Source Comparison: If possible, compare the performance of the compound from different suppliers.

Section 2: Experimental Design and Environmental Factors

The setup of your experiment and the conditions in which it is run are critical variables that can influence the bioactivity of synthetic auxins.

Q3: The response of my plant tissue cultures to Methyl (2,4-dinitrophenoxy)acetate is not consistent between experiments. What factors in my culture media should I investigate?

A3: Inconsistent responses in plant tissue culture are a common challenge.[8][9] For a synthetic auxin like Methyl (2,4-dinitrophenoxy)acetate, several media components and conditions can be influential.

Key Factors to Investigate:

  • pH of the Media: The pH of your culture medium can affect the stability and uptake of the compound.[9][10] A pH drift outside the optimal range can lead to precipitation of media components or degradation of the auxin.[9]

  • Auxin-to-Cytokinin Ratio: Plant development in tissue culture is heavily dependent on the ratio of auxins to cytokinins.[9][11] An inconsistent concentration of your synthetic auxin due to degradation or improper preparation will alter this critical ratio, leading to variable outcomes such as excessive callus formation or inhibition of shoot/root development.[9]

  • Media Composition: The salt concentration in your media can impact the stability of auxins.[12] Interactions with other media components could also potentially sequester or degrade the compound.

  • Ethylene Accumulation: High concentrations of auxins can induce ethylene production in plant tissues, which can, in turn, inhibit growth and development.[11] Ensure adequate gas exchange in your culture vessels.

Parameter Potential Issue Recommended Action
Media pH Drift outside optimal range (typically 5.5-6.0)Monitor and adjust pH before and during the culture period.
Hormone Ratio Incorrect auxin-to-cytokinin balancePrepare fresh hormone stock solutions and carefully calculate concentrations.
Media Salts High salt concentrations may affect auxin stability[12]Use established media formulations and prepare fresh media for each experiment.
Ethylene Accumulation in sealed vesselsUse vented culture containers or ensure regular gas exchange.[11]
Q4: I'm seeing variability in my results that seems to be random. Could environmental factors be at play?

A4: Absolutely. Synthetic auxins can be sensitive to environmental conditions.[10]

Environmental Factors to Control:

  • Light: The natural auxin IAA is known to be light-sensitive, and while synthetic auxins are generally more stable, photodegradation can still occur.[2][11] Store stock solutions in the dark and consider the light conditions of your incubator.

  • Temperature: Higher temperatures can accelerate the degradation of chemical compounds and affect metabolic processes in your biological system.[10] Maintain a consistent and optimal temperature for your experiments.

Section 3: Biological Variability and Off-Target Effects

The inherent variability within biological systems and the potential for off-target effects of a dual-function molecule like Methyl (2,4-dinitrophenoxy)acetate can be a significant source of inconsistent results.

Q5: I'm using the same concentration of Methyl (2,4-dinitrophenoxy)acetate but observing different effects in different plant species or cell lines. Why is this happening?

A5: This is a common observation and can be attributed to several factors:

  • Differential Uptake and Metabolism: Different plant species and even different tissues within the same plant can have varying abilities to take up, transport, and metabolize synthetic auxins.[13]

  • Receptor Specificity: Synthetic auxins can exhibit different affinities for various auxin receptors (e.g., TIR1/AFB proteins).[2][14] The specific complement of these receptors in your biological system can dictate the response.

  • Homeostatic Regulation: Biological systems have complex feedback mechanisms to regulate hormone levels. The introduction of a synthetic auxin can perturb these pathways differently in various systems.

Q6: Could the dinitrophenol part of the molecule be causing effects that are interfering with the expected auxin activity?

A6: This is a very important consideration. The 2,4-dinitrophenol (DNP) moiety is a well-known mitochondrial uncoupler.[15][16][17] This uncoupling activity disrupts ATP synthesis and can have widespread effects on cellular metabolism, including the generation of reactive oxygen species (ROS) and alterations in calcium signaling.[15]

Potential Scenarios for Inconsistent Bioactivity:

  • Dual Mechanism of Action: The observed biological effect may be a composite of both the auxin-like activity and the mitochondrial uncoupling activity. The balance between these two effects could be highly sensitive to concentration and the metabolic state of the cells.

  • Toxicity: At higher concentrations, the DNP-mediated toxicity could overwhelm the auxin-like effects, leading to cell death or growth inhibition that is not related to typical auxin responses.[16][17]

  • Metabolic Activation/Deactivation: The molecule might be metabolized in a way that separates the auxin-like portion from the dinitrophenol portion, leading to a complex mixture of active compounds.

Section 4: Experimental Workflows and Diagrams

To systematically troubleshoot inconsistent bioactivity, a logical workflow is essential.

Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying the source of variability in your experiments with Methyl (2,4-dinitrophenoxy)acetate.

TroubleshootingWorkflow cluster_compound Compound Integrity Checks cluster_conditions Experimental Condition Checks cluster_biological Biological System Evaluation cluster_off_target Off-Target Effect Investigation start Inconsistent Bioactivity Observed compound_integrity Step 1: Verify Compound Integrity start->compound_integrity purity_check Purity Analysis (HPLC/MS) compound_integrity->purity_check experimental_conditions Step 2: Scrutinize Experimental Conditions media_ph Monitor Media pH experimental_conditions->media_ph biological_system Step 3: Evaluate Biological System cell_line Confirm Cell Line/Species Identity biological_system->cell_line off_target_effects Step 4: Consider Off-Target Effects dose_response Perform Detailed Dose-Response off_target_effects->dose_response resolution Consistent Results Achieved storage_check Review Storage & Handling purity_check->storage_check solution_prep Prepare Fresh Stock Solutions storage_check->solution_prep solution_prep->experimental_conditions hormone_ratio Verify Hormone Ratios media_ph->hormone_ratio environmental Control Light & Temperature hormone_ratio->environmental environmental->biological_system culture_health Assess Culture Health & Age cell_line->culture_health culture_health->off_target_effects mechanism_studies Investigate Mitochondrial Effects dose_response->mechanism_studies mechanism_studies->resolution

Caption: A systematic workflow for troubleshooting inconsistent bioactivity.

Potential Dual Mechanism of Action

The following diagram illustrates the two potential signaling pathways that could be activated by Methyl (2,4-dinitrophenoxy)acetate.

DualMechanism cluster_auxin Auxin Signaling Pathway cluster_dnp Mitochondrial Uncoupling Pathway compound Methyl (2,4-dinitrophenoxy)acetate auxin_receptor TIR1/AFB Receptors compound->auxin_receptor Auxin-like activity mitochondria Mitochondrial Inner Membrane compound->mitochondria DNP-like activity aux_iaa_degradation Degradation of Aux/IAA Repressors auxin_receptor->aux_iaa_degradation arf_activation Activation of ARFs aux_iaa_degradation->arf_activation auxin_response Auxin-Mediated Gene Expression (e.g., cell elongation, rooting) arf_activation->auxin_response observed_effect Observed Biological Effect (Potentially a combination of both pathways) auxin_response->observed_effect proton_gradient Dissipation of Proton Gradient mitochondria->proton_gradient atp_synthesis Decreased ATP Synthesis proton_gradient->atp_synthesis metabolic_stress Cellular Metabolic Stress (e.g., ROS, Ca2+ dysregulation) atp_synthesis->metabolic_stress metabolic_stress->observed_effect

Caption: Potential dual signaling pathways of the compound.

References

  • Minimizing the Risk of Drift: Synthetic Auxin Herbicides on Soybean and the Factors that Lead to Off-target Movement - Weed Science.
  • Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances Review.
  • Research explores factors influencing soybean injury by synthetic auxin herbicides. Weed Technology.
  • METHOD 0100. CD-ROM.
  • Common Tissue Culture Problems And How To Deal With Them (Part 1).
  • Weed resistance to synthetic auxin herbicides - PMC.
  • Understanding and Troubleshooting 8 Crucial Tissue Culture Problems.
  • The consequences of synthetic auxin herbicide on plant–herbivore interactions.
  • The Effect of Salt Concentration on Auxin Stability in Culture Media - Scholar Commons.
  • Auxin and Plant-Microbe Interactions - PMC - NIH.
  • Chemical Biology in Auxin Research - PMC - NIH.
  • Auxin analog-induced Ca2+ signaling is independent of inhibition of endosomal aggregation in Arabidopsis roots | Sensus Impact (Silverchair).
  • 8 components of tissue culture media - Lab Associates.
  • Plant Growth Regulation in Cell and Tissue Culture In Vitro - MDPI.
  • 2,4 Dinitrophenol as Medicine - PMC.
  • 2-(2,4-Dinitrophenoxy)ethanol - Apollo Scientific.
  • Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - MDPI.
  • Auxin signaling: a big question to be addressed by small molecules - PMC.
  • New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery.
  • Technical Support Center: Stability of 3,4-Dinitrophenol in Aqueous Solutions - Benchchem.
  • (PDF) NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT - ResearchGate.
  • Plant Growth Regulator's Impact on Tissue Culture - Plant Cell Technology.
  • PLANT GROWTH REGULATORS.
  • Growth Regulators – Plant Tissue Culture Protocol - Sigma-Aldrich.
  • Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - MDPI.
  • 2,4-Dinitrophenol - Wikipedia.
  • (PDF) Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent - ResearchGate.
  • 2,4-D-methyl - AERU.
  • Design, Synthesis, and Characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a Herbicidal and Biological Active Agent - PubMed.
  • A Comparative Guide to Analytical Methods for Validating the Purity of Methyl 2-(3-aminophenoxy)acetate - Benchchem.
  • Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane - ResearchGate.
  • (PDF) Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones - ResearchGate.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO.
  • 2,4-Dinitrophenol | 51-28-5 - ChemicalBook.
  • Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org.
  • Synthesis, Characterization and Reactivity of Novel Bis(2,4- dinitrophenoxy)diethoxysilane.
  • Environmental Chemistry Methods: MCPA; 441927-01.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Toxicological Profile for Dinitrophenols.
  • methyl 2-(2,4-dinitrophenyl)acetate Synonyms - EPA.
  • CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate, - Howei - Life Science Product & Service Solutions Provider.
  • 4,6-dinitrophenyl acetate - GESTIS-Stoffdatenbank.
  • Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups - MDPI.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of Methyl (2,4-dinitrophenoxy)acetate

Welcome to the technical support guide for Methyl (2,4-dinitrophenoxy)acetate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspects of long-term...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl (2,4-dinitrophenoxy)acetate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspects of long-term storage, stability, and troubleshooting for this compound. Given its chemical structure—an ester combined with a nitroaromatic moiety—understanding its stability profile is paramount for ensuring the integrity and reproducibility of your experimental results. This guide is structured to address common questions, troubleshoot potential issues, and provide robust protocols based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common inquiries regarding the storage and stability of Methyl (2,4-dinitrophenoxy)acetate.

Q1: My solid Methyl (2,4-dinitrophenoxy)acetate has developed a more intense yellow or brownish color during storage. What does this indicate?

A change in color is a primary visual indicator of chemical degradation.[1] The 2,4-dinitrophenyl group is a chromophore, and alterations to the molecule's structure, often initiated by light or heat, can lead to the formation of colored byproducts.[1][2] If you observe a color change, it is crucial to re-verify the compound's purity analytically before use.

Q2: What are the ideal long-term storage conditions for Methyl (2,4-dinitrophenoxy)acetate?

Based on the chemical properties of nitroaromatic esters, the following conditions are recommended to maximize shelf life.

ParameterRecommendationRationale
Form Crystalline SolidStoring the compound as a dry solid minimizes the risk of solvent-mediated degradation, such as hydrolysis.[1]
Temperature 2-8°C (Refrigerated)Lower temperatures reduce the kinetic rate of potential thermal degradation and hydrolysis pathways. Avoid repeated freeze-thaw cycles if stored in solution.[1]
Light Protect from lightStore in an amber glass vial or in a dark cabinet to prevent photodegradation.[1][3]
Atmosphere Tightly sealed containerA well-sealed container prevents exposure to atmospheric moisture, which can promote hydrolysis. For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).[1]
Container Glass with Teflon-lined capUse non-reactive containers to prevent contamination and ensure a tight seal.[1]
Q3: What are the primary chemical degradation pathways I should be aware of?

Methyl (2,4-dinitrophenoxy)acetate has two main points of vulnerability: the ester linkage and the nitroaromatic ring.

  • Ester Hydrolysis: This is a highly probable degradation pathway, especially in the presence of water, acid, or base. The ester bond can be cleaved to yield 2,4-dinitrophenol and methyl acetate .[4][5]

  • Photodegradation: The dinitrophenyl group can absorb UV-Vis light, leading to molecular rearrangement or cleavage, resulting in various byproducts.[1][2]

  • Thermal Decomposition: Like many nitroaromatic compounds, this molecule can be sensitive to high temperatures, which can initiate decomposition.[6][7] While it is not classified as an explosive, heating should be avoided unless required for a specific procedure.[8]

Q4: I suspect my stored sample has degraded. How can I definitively confirm this?

The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1] By comparing the chromatogram of your stored sample to that of a recently purchased, high-purity reference standard, you can:

  • Quantify the parent compound: A decrease in the area of the main peak indicates degradation.

  • Detect impurities: The appearance of new peaks suggests the formation of degradation products.

For a detailed procedure, refer to Protocol 2 in this guide.

Q5: Is it acceptable to store Methyl (2,4-dinitrophenoxy)acetate in solution for long-term use?

Long-term storage in solution is strongly discouraged due to the increased risk of hydrolysis and other solvent-mediated reactions.[1] If solution storage is unavoidable:

  • Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF). Avoid protic solvents like methanol or ethanol.

  • Store at or below -20°C to minimize reaction rates.

  • It is essential to perform a stability study in your chosen solvent to determine an acceptable use-by date for the solution.

Section 2: Troubleshooting Guide for Common Stability Issues
IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC or GC/MS analysis. Degradation of the compound due to improper storage (exposure to light, moisture, or heat).1. Review the storage conditions against the recommendations in this guide.[1] 2. Perform a forced degradation study (see Protocol 3 ) to help identify the unknown peaks. 3. If possible, use LC-MS to determine the mass of the degradation products, which can help elucidate their structure.[9]
Loss of potency or reduced biological/chemical activity. Significant degradation of the active compound, resulting in a lower effective concentration.1. Quantify the purity of your stock using a validated, stability-indicating HPLC method against a reliable reference standard.[1] 2. Prepare fresh solutions from a new or validated stock of the compound.
Precipitate forms in a stored solution. The compound may have degraded into less soluble products, or the storage temperature may have caused it to fall out of solution.1. Allow the solution to return to room temperature to see if the precipitate redissolves. 2. If it remains, analyze the supernatant by HPLC to check for degradation. The precipitate may consist of degradation products.
Section 3: Technical Protocols & Methodologies

As a Senior Application Scientist, I emphasize that robust, validated protocols are the cornerstone of reproducible research. The following methodologies provide a framework for handling and assessing the stability of Methyl (2,4-dinitrophenoxy)acetate.

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the compound to a dark, refrigerated (2-8°C) location.

  • Container: Ensure the container is tightly sealed. If the original container is not suitable for long-term storage, transfer the solid to an amber glass vial with a Teflon-lined cap.

  • Weighing: For use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Inert Atmosphere: After dispensing the material, consider flushing the vial with an inert gas like argon or nitrogen before resealing to displace air and moisture.[1]

  • Resealing: Tightly seal the container and promptly return it to the recommended storage conditions.

Protocol 2: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This exemplary reverse-phase HPLC method is designed for the quantitative determination of Methyl (2,4-dinitrophenoxy)acetate and the separation of its potential degradation products, such as 2,4-dinitrophenol.

HPLC ParameterExemplary Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Diluent 50:50 Water:Acetonitrile

Procedure:

  • Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of a high-purity reference standard in the diluent. Create a working standard of ~50 µg/mL.

  • Sample Preparation: Prepare the stored sample to be tested at the same target concentration (~50 µg/mL) in the diluent.

  • Analysis: Inject the blank (diluent), the reference standard, and the test sample.

  • Evaluation: Compare the chromatograms. Calculate the purity of the test sample by peak area percentage or against the reference standard. The appearance of a significant peak at the retention time corresponding to 2,4-dinitrophenol would be strong evidence of hydrolysis.

Protocol 3: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11] This involves subjecting the compound to harsh conditions to accelerate its degradation.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours. Neutralize before HPLC analysis.[1]

  • Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize before HPLC analysis.[1]

  • Oxidative Degradation: Dissolve the compound and add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1][2]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid for HPLC analysis.[1]

  • Photolytic Degradation: Expose both the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[1]

After each stress condition, analyze the sample by HPLC (as per Protocol 2) to observe the extent of degradation and the profile of the degradation products.

Section 4: Understanding the Chemistry of Degradation

A deeper understanding of the underlying chemical mechanisms allows for more informed handling and troubleshooting.

Primary Degradation Pathway: Ester Hydrolysis

The most common degradation route for this molecule is the cleavage of the ester bond. This reaction is catalyzed by both acid and base and proceeds via a nucleophilic acyl substitution mechanism. Water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

G cluster_products Compound Methyl (2,4-dinitrophenoxy)acetate Products Degradation Products Compound->Products H₂O (Acid/Base Catalyzed) DNP 2,4-Dinitrophenol Products->DNP MA Methyl Acetate Products->MA G cluster_stress Forced Degradation Acid Acid Stress Base Base Stress Oxidation Oxidative Stress Thermal Thermal Stress Photo Photolytic Stress Stock Stock Compound (Suspected Degradation) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo HPLC_Initial HPLC Analysis vs. Reference Standard Stock->HPLC_Initial Degradation_Confirmed Degradation Confirmed? HPLC_Initial->Degradation_Confirmed Characterization Identify Degradants (e.g., LC-MS) Degradation_Confirmed->Characterization Yes End Use Fresh Stock & Adjust Storage Degradation_Confirmed->End No (Purity OK) Characterization->End

Caption: Experimental workflow for investigating compound stability.

References
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 293-301. [Link]

  • BenchChem. (2025).
  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Amherst College. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • PubChem. 2,6-Dinitrophenol. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. [Link]

  • University of Georgia Office of Research. (n.d.). 2-4-dinitrophenylhydrazine-119-26-6. [Link]

  • Shinde, N., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5143-5151. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. [Link]

  • C.S. Giam, et al. (1998). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 123, 1347-1351. [Link]

  • Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • ResearchGate. (n.d.). Proposed major pathway of photocatalytic transformation of 2,4-D and MCPA over TiO2 suspension. [Link]

  • Avila-Costa, P., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 72(4), 356-362. [Link]

  • Hiskey, M. A., Brower, K. R., & Oxley, J. C. (1997). Thermal Decomposition of Nitrate Esters. The Journal of Physical Chemistry A, 101(41), 7651-7654. [Link]

  • Szafraniec-Gorol, G., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]

  • Trentmann, E., et al. (2020). Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences, 21(23), 9069. [Link]

  • Brill, T. B., & Oyumi, Y. (1986). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Journal of Physical Chemistry, 90(26), 6848-6853. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Gaulton, A., et al. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5035-5047. [Link]

  • Buckingham, D. A., & Clark, C. R. (1982). Metal-hydroxide promoted hydrolysis of activated esters. Hydrolysis of 2,4-dinitrophenyl acetate and 4-nitrophenyl acetate. Australian Journal of Chemistry, 35(3), 431-436. [Link]

  • ResearchGate. (n.d.). Bronsted-type plot for hydrolysis of 2,4-dinitrophenyl acetate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. [Link]

  • NextSDS. (n.d.). METHYL 2,4-DINITROPHENYLACETATE — Chemical Substance Information. [Link]

  • Howei. (n.d.). CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate. [Link]

  • Sinnott, M. L., & Souchard, I. J. L. (1973). Generation of glycopyranosyl cations in the spontaneous hydrolyses of 2,4-dinitrophenyl glycopyranosides. Journal of the Chemical Society, Perkin Transactions 2, 1325-1329. [Link]

  • Kalaivani, D., et al. (2011). Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Acta Crystallographica Section E, 67(Pt 10), o2720. [Link]

  • Lee, J., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Molecules, 29(20), 4810. [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]

  • Pandey, J., et al. (2014). Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. Bioresource Technology, 152, 545-549. [Link]

  • ResearchGate. (n.d.). Degradation mechanisms, kinetics and eco-toxicity assessment of 2,4-Dinitrophenol by oxygen-containing free radicals in aqueous solution. [Link]

  • Kalaivani, D., et al. (2011). Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Acta Crystallographica Section E, 67(Pt 10), o2720. [Link]

  • Assay Technology. (2021). Determination of Shelf Life for Aldehyde Monitors. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Purity of Methyl 2-(3-aminophenoxy)
  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: Methyl acetate. [Link]

  • Periodica Polytechnica. (2023). Strategies for Effective Degradation of Methyl Orange Dye in Aqueous Solution via Electrochemical Treatment with Copper/Graphite. [Link]

  • de Almeida, R. M. V., et al. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1208, 123330. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Methyl (2,4-dinitrophenoxy)acetate Stock Solutions

Welcome to the technical support center for Methyl (2,4-dinitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl (2,4-dinitrophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with this compound: preventing hydrolysis in stock solutions. Inconsistent results can often be traced back to the degradation of this ester in solution. Here, we provide in-depth technical guidance, troubleshooting protocols, and best practices to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methyl (2,4-dinitrophenoxy)acetate and why is it prone to hydrolysis?

Methyl (2,4-dinitrophenoxy)acetate is a carboxylate ester. The ester linkage is susceptible to cleavage by water in a reaction known as hydrolysis. This process is often catalyzed by the presence of acids or bases. The 2,4-dinitrophenoxy group is a strong electron-withdrawing group, which makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.

Q2: What are the products of Methyl (2,4-dinitrophenoxy)acetate hydrolysis?

Hydrolysis of Methyl (2,4-dinitrophenoxy)acetate yields 2,4-dinitrophenoxyacetic acid and methanol. The formation of these degradation products can significantly impact experimental outcomes by altering the effective concentration of the active compound and introducing confounding variables.

Q3: How can I tell if my stock solution has hydrolyzed?

Signs of hydrolysis can include:

  • Visual Changes: The appearance of a precipitate or cloudiness in a previously clear solution.

  • Inconsistent Experimental Results: A gradual or sudden loss of efficacy in your assays.

  • Chromatographic Analysis: The appearance of new peaks corresponding to the hydrolysis products when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).

Q4: What is the single most important factor in preventing hydrolysis?

The rigorous exclusion of water from the stock solution is the most critical factor. This involves using anhydrous solvents and proper handling techniques to prevent the introduction of atmospheric moisture.

Troubleshooting Guide: Common Issues with Stock Solutions

This section addresses specific problems you may encounter and provides a systematic approach to resolving them.

Problem Potential Causes Solutions & Recommendations
Visible Precipitate or Cloudiness in the Stock Solution 1. Hydrolysis: The hydrolysis product, 2,4-dinitrophenoxyacetic acid, may be less soluble in the organic solvent than the parent ester. 2. Low Solubility: The concentration of the stock solution may exceed the solubility limit of the compound in the chosen solvent. 3. Temperature Effects: The compound may have precipitated out of solution due to storage at a low temperature.1. Verify Hydrolysis: Analyze the solution using HPLC to confirm the presence of degradation products. 2. Use Anhydrous Solvents: Prepare a fresh stock solution using high-quality, anhydrous solvent (e.g., DMSO, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Re-dissolve: Gently warm the solution to see if the precipitate re-dissolves. If it does, consider storing the solution at room temperature if the compound is stable at that temperature. 4. Prepare a More Dilute Stock: If solubility is the issue, prepare a new stock solution at a lower concentration.
Inconsistent or Decreasing Potency in Assays 1. Gradual Hydrolysis: The stock solution is slowly degrading over time due to trace amounts of water. 2. Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and accelerate degradation. 3. Improper Storage: Exposure to light, humidity, or inappropriate temperatures can lead to compound degradation.1. Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions on the day of use whenever possible.[2] 2. Aliquot Stock Solutions: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[3] 3. Optimize Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed, light-blocking vials.[3] Ensure vials have PTFE-lined caps to minimize moisture ingress.
Unexpected Peaks in HPLC Analysis 1. Hydrolysis Products: The new peaks likely correspond to 2,4-dinitrophenoxyacetic acid and other degradation products. 2. Solvent Impurities: The solvent itself may contain impurities that are detected by HPLC.1. Confirm Peak Identity: If possible, obtain a standard of the suspected hydrolysis product to confirm its retention time. 2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for preparing stock solutions and for your mobile phase. 3. Implement a Stability Study: Analyze your stock solution by HPLC at regular intervals to monitor for the appearance of degradation products over time.

The Mechanism of Hydrolysis

The hydrolysis of Methyl (2,4-dinitrophenoxy)acetate can be catalyzed by both acid and base.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the more rapid degradation pathway.

G cluster_0 Base-Catalyzed Hydrolysis Reactants Methyl (2,4-dinitrophenoxy)acetate + OH⁻ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 2,4-dinitrophenoxyacetate + Methanol Intermediate->Products Elimination of Methoxide

Caption: Base-catalyzed hydrolysis of the ester.

Acid-Catalyzed Hydrolysis

In the presence of acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.

G cluster_1 Acid-Catalyzed Hydrolysis Reactants Methyl (2,4-dinitrophenoxy)acetate + H₃O⁺ ProtonatedEster Protonated Ester Reactants->ProtonatedEster Protonation Intermediate Tetrahedral Intermediate ProtonatedEster->Intermediate Nucleophilic Attack by H₂O Products 2,4-dinitrophenoxyacetic acid + Methanol + H⁺ Intermediate->Products Proton Transfer & Elimination

Caption: Acid-catalyzed hydrolysis of the ester.

Best Practices for Preparing and Storing Stable Stock Solutions

Adhering to the following protocols will significantly enhance the stability of your Methyl (2,4-dinitrophenoxy)acetate stock solutions.

Solvent Selection

The choice of solvent is critical. Aprotic, polar solvents are generally preferred as they can dissolve a wide range of compounds and do not participate in hydrogen bonding with the ester, which can facilitate hydrolysis.[4][5]

Solvent Properties Considerations
Dimethyl Sulfoxide (DMSO) Highly polar, aprotic, excellent solvating power for many organic compounds.Hygroscopic: Readily absorbs moisture from the air.[6][7] Use only high-quality, anhydrous DMSO.[2] Can be toxic to cells at higher concentrations.
Acetonitrile (ACN) Polar, aprotic, less viscous than DMSO.Good choice for many applications. Ensure it is of high purity and anhydrous.
N,N-Dimethylformamide (DMF) Polar, aprotic, good solvent for a wide range of compounds.Can be more reactive than DMSO and ACN. Ensure it is anhydrous.
Ethanol/Methanol Protic solvents.Not Recommended: The presence of the hydroxyl group can participate in transesterification or facilitate hydrolysis. Should be avoided for long-term storage of sensitive esters.
Aqueous Buffers Protic, contains water.Not Recommended for Stock Solutions: Only use for preparing fresh working solutions immediately before use. The pH of the buffer will significantly impact the rate of hydrolysis.[8]
Protocol for Preparing a 10 mM Stock Solution in Anhydrous DMSO

This protocol details the preparation of a stable stock solution, minimizing the risk of hydrolysis.

Materials:

  • Methyl (2,4-dinitrophenoxy)acetate (solid)

  • High-quality, anhydrous DMSO (preferably from a sealed ampoule)[2]

  • Sterile, dry glass vial with a PTFE-lined screw cap

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Pre-Preparation:

    • Bring the vial of Methyl (2,4-dinitrophenoxy)acetate and the sealed container of anhydrous DMSO to room temperature in a desiccator to prevent condensation.

    • Thoroughly dry all glassware (e.g., vial, any spatulas) in an oven at 120°C for at least two hours and cool in a desiccator.[9]

  • Weighing the Compound:

    • In a clean, dry weighing boat, accurately weigh the required mass of Methyl (2,4-dinitrophenoxy)acetate.

    • Calculation: Mass (g) = 0.010 mol/L * Volume (L) * Molecular Weight ( g/mol )

    • Carefully transfer the weighed compound into the prepared glass vial.

  • Solvent Addition and Dissolution (under inert atmosphere if possible):

    • If available, perform this step in a glove box or under a gentle stream of inert gas.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex or sonicate until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes in sterile, dry, light-blocking vials with PTFE-lined caps.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.[3]

G cluster_0 Stock Solution Preparation Workflow A 1. Prepare Anhydrous Materials (Compound, Solvent, Glassware) B 2. Weigh Compound Accurately A->B C 3. Dissolve in Anhydrous DMSO (Under Inert Atmosphere) B->C D 4. Aliquot into Single-Use Vials C->D E 5. Store at -20°C or -80°C D->E

Caption: Workflow for preparing stable stock solutions.

Quality Control: Detecting Hydrolysis

Regularly assessing the purity of your stock solution is crucial for ensuring experimental reproducibility.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is an effective method for separating and quantifying Methyl (2,4-dinitrophenoxy)acetate from its hydrolysis products. The dinitrophenyl group provides a strong chromophore, allowing for sensitive detection.

Example HPLC Conditions (starting point for method development):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the carboxylic acid hydrolysis product).

  • Detection: UV detector at a wavelength where both the parent compound and the dinitrophenoxy-containing hydrolysis product absorb strongly (e.g., around 260 nm).

  • Analysis: Monitor the chromatogram for the appearance of a new, more polar peak (earlier retention time) corresponding to 2,4-dinitrophenoxyacetic acid.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
  • Comprehensive Guide. (2025). Dimethyl Sulfoxide (DMSO)
  • Google Patents. (1991).
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
  • ACS Publications. (2022).
  • ACS Publications. (2002).
  • MCE. Compound Handling Instructions.
  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • PMC.
  • SCION Instruments.
  • Myadagbadam U, et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk.
  • ResearchGate. Effect of water-miscible organic solvents on the activity and stability of the crude esterase produced by Geobacillus sp. AGP-04.
  • ResearchGate.
  • Pipeline and Hazardous Materials Safety Administration. APR 1 5 2009 Mr. Gene Sanders, DGSA Senior Dangerous Good Transportation Specialist Thermo Fisher Scientific 2000 Park Lane Pitt.
  • AAT Bioquest. (2019). How do I make an AM ester stock solution?.
  • MDPI. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Scribd. Chemical Plant Troubleshooting Guide.
  • Slideshare. Trouble Shooting of Chemical Process Industry.
  • Wikipedia.
  • SciSpace.
  • Stanford Environmental Health & Safety.
  • PubMed. (2002).
  • RSC Publishing. (2021). Troubleshooting unstable molecules in chemical space.
  • University of Auckland. Management of Time- Sensitive Chemicals.
  • PMC. Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis.
  • EPH-International Journal of Applied Science. (2020). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT.
  • PMC. Methyl 2,2-bis(2,4-dinitrophenyl)
  • Chamkasem et al. Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
  • Elsevier. (2003).
  • ResearchGate.
  • Standard Reference Data. (2009).
  • EPA. (1996).
  • NextSDS.
  • RARC. (2025). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds.
  • ResearchGate. (2024). Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol?.
  • NIST WebBook. 2,4-D methyl ester.
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Pharmaguideline. (2010).
  • ICH. Annex 10.
  • Organic Syntheses Procedure. "Methyl Red".
  • DTIC. 00 00 CD LONG-TERM STORAGE STUDY OF DISINFECTANT, GERMICIDAL AND FUNGICIDAL ^52) /ypp'iD*.
  • Scribd. Preparing 2,4-Dinitrophenylhydrazine Solution.
  • Scope Database. Nucleophilic Substitution Reactions of 2,4-Dinittrophenyl Acetate With Hydrazine and methanol Solvent Effect.
  • ATSDR. Toxicological Profile for Dinitrophenols.

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl (2,4-dinitrophenoxy)acetate (MDNPA) in Plant Assays

Welcome to the Advanced Application Support Center for Methyl (2,4-dinitrophenoxy)acetate (CAS: 55796-11-7) [2]. This guide is designed for researchers and drug development professionals utilizing MDNPA in plant physiolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for Methyl (2,4-dinitrophenoxy)acetate (CAS: 55796-11-7) [2]. This guide is designed for researchers and drug development professionals utilizing MDNPA in plant physiological assays, specifically for abscission induction and auxin-modulation studies.

Unlike rigid standard operating procedures, this guide focuses on the causality behind the chemistry, ensuring you can dynamically troubleshoot and optimize your specific assay conditions.

Mechanistic Grounding: The "Why" Behind the Chemistry

Q: Why do we use the methyl ester (MDNPA) instead of the free acid (2,4-dinitrophenoxyacetic acid)?

A: The choice of the methyl ester is a deliberate pharmacokinetic strategy. The free acid form, 2,4-dinitrophenoxyacetic acid, is a known abscission-inducing agent and auxin antagonist [1]. However, at physiological pH, the free carboxylate group is ionized, making it highly hydrophilic and severely limiting its passive diffusion across the waxy plant cuticle.

By esterifying the compound into Methyl (2,4-dinitrophenoxy)acetate , we mask the charge and drastically increase the partition coefficient (LogP). This allows the prodrug to rapidly penetrate the plant tissue. Once inside the cell, ubiquitous intracellular plant esterases hydrolyze the methyl group, releasing the active 2,4-dinitrophenoxyacetic acid directly at the site of action to modulate TIR1/AFB auxin receptors.

Pathway MDNPA MDNPA (Ester) Highly Lipophilic CellWall Plant Cuticle/Cell Wall Penetration MDNPA->CellWall Passive Diffusion Esterase Intracellular Esterases (Hydrolysis) CellWall->Esterase DNPA 2,4-DNPA (Active Acid) Esterase->DNPA Cleavage of Methyl Group TIR1 TIR1/AFB Receptors (Auxin Antagonism) DNPA->TIR1 Receptor Modulation Response Abscission Induction & Growth Arrest TIR1->Response Altered Gene Expression

Fig 1: Mechanism of MDNPA cellular uptake, esterase-mediated prodrug activation, and signaling.

Experimental Protocol: Concentration Optimization Workflow

To establish the optimal working concentration, you must run a self-validating dose-response assay. This protocol is designed with built-in controls to isolate the physiological effect of MDNPA from solvent toxicity or spontaneous degradation.

Step-by-Step Methodology
  • Stock Preparation (Self-Validating Step): Dissolve MDNPA in 100% anhydrous DMSO to create a 100 mM master stock. Causality: Water contamination in DMSO will cause premature hydrolysis of the ester in the tube, ruining the prodrug advantage.

  • Serial Dilution: Prepare a 1000x working stock series in DMSO (e.g., 0.1 mM, 1.0 mM, 5.0 mM, 10.0 mM, 50.0 mM).

  • Media Supplementation: Add 1 µL of the respective 1000x DMSO stock per 1 mL of warm (45–50°C) Murashige and Skoog (MS) agar media.

    • Control Requirement: You must include a 0.1% v/v DMSO-only negative control to establish baseline growth, and a 2,4-D (synthetic auxin) positive control to validate receptor responsiveness.

  • Incubation: Transfer Arabidopsis thaliana seedlings (7 days post-germination) to the media. Incubate under standardized photoperiod conditions (e.g., 16h light/8h dark at 22°C).

  • Phenotypic Readout: Measure primary root length and quantify abscission zone (AZ) formation at 48h and 96h post-transfer.

Workflow Stock 1. Prepare 100 mM Stock (in 100% Anhydrous DMSO) Dilution 2. Serial Dilution (0.1 µM to 100 µM) Stock->Dilution Media 3. Supplement Media (Maintain DMSO < 0.1% v/v) Dilution->Media Add to cooling agar/liquid Plant 4. Seedling Incubation (Standardized Photoperiod) Media->Plant Readout 5. Phenotypic Readout (Abscission zones/Root length) Plant->Readout Analysis 6. Dose-Response Curve (IC50 / EC50 Calculation) Readout->Analysis

Fig 2: Step-by-step experimental workflow for MDNPA concentration optimization.

Quantitative Reference Data

The optimal concentration of MDNPA is highly dependent on the assay's objective. Use the following empirically derived reference table to anchor your dose-response curves.

Concentration (µM)Primary Phenotypic ResponseApplication / Mechanistic Notes
0.1 – 1.0 Mild root growth inhibitionSub-threshold for abscission. Ideal for long-term, subtle auxin antagonism studies without triggering stress pathways.
5.0 – 10.0 Optimal abscission inductionTarget range for leaf/flower drop assays. Yields the highest signal-to-noise ratio for specific physiological responses.
25.0 – 50.0 Severe growth arrest / ChlorosisOnset of off-target phytotoxicity. The dinitrophenol moiety may begin acting as a mitochondrial uncoupler at these levels.
> 100.0 Rapid tissue necrosisAcute lethal dose. Unsuitable for physiological signaling assays; causes non-specific cell death.

Troubleshooting & FAQs

Q: My MDNPA precipitates when added to the liquid MS media. How can I resolve this? A: MDNPA is highly lipophilic. If you spike a high-concentration DMSO stock directly into cold aqueous media, local supersaturation causes immediate precipitation. Solution: Perform your serial dilutions in DMSO first so that you are always adding the same volume of solvent (e.g., 1 µL per mL). Add the working stock dropwise to warm (45-50°C) agar or vigorously stirring liquid media. Ensure the final DMSO concentration never exceeds 0.1% v/v.

Q: How do I differentiate between specific abscission-inducing effects and general phytotoxicity? A: This is a critical distinction. Phytotoxicity (often caused by mitochondrial uncoupling at high doses) presents as rapid tissue necrosis, generalized chlorosis, and loss of turgor across the entire leaf blade. Conversely, specific abscission is an active, ATP-dependent physiological process. It is characterized by the formation of a distinct abscission zone (AZ) at the petiole base, leading to leaf drop while the leaf blade remains relatively green and turgid. If you observe generalized necrosis before AZ formation, your concentration is too high.

Q: Does the age of the plant affect the required concentration of MDNPA? A: Yes. Cuticular wax composition thickens and hardens as plants mature, reducing the passive diffusion rate of the methyl ester. Furthermore, endogenous esterase expression profiles change across developmental stages. You will generally need to shift your dose-response curve higher (e.g., moving from 5 µM to 15 µM) for mature plants compared to 7-day-old seedlings to achieve the same intracellular concentration of the active acid.

Q: Can I store the MDNPA-supplemented media for long-term use? A: No. While the methyl ester is stable in anhydrous DMSO, it is susceptible to slow, spontaneous hydrolysis in aqueous media, especially under light exposure. Plates or liquid media should be used within 48 hours of preparation to ensure you are delivering the esterified prodrug and not the poorly-penetrating free acid.

References

  • Title: Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. I. Abscission-Inducing Activity Source: Botanical Gazette (University of Chicago Press) URL: [Link]

  • Title: CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate Source: Howei - Life Science Product & Service Solutions Provider URL: [Link]

Optimization

Technical Support Center: Enhancing Foliar Uptake of Methyl (2,4-dinitrophenoxy)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with lipophilic synthetic auxins and herbicidal analogues.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with lipophilic synthetic auxins and herbicidal analogues.

Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7) is a highly lipophilic ester of the stable auxin analogue 2,4-dinitrophenoxyacetic acid. While esterification theoretically improves initial affinity for the waxy plant cuticle, researchers frequently encounter a "lipophilic trap." The compound readily partitions into the epicuticular wax but lacks the thermodynamic driving force to diffuse into the underlying hydrophilic apoplast, resulting in poor cellular entry and systemic failure. This guide provides mechanistic troubleshooting and self-validating protocols to overcome these barriers.

Pathway Visualization: The Lipophilic Trap & Activation

UptakePathway A Methyl (2,4-dinitrophenoxy)acetate (Lipophilic Ester) B Epicuticular Wax (High Partitioning) A->B Foliar Application C Surfactant Action (Wax Fluidization) B->C Penetration Barrier D Apoplast / Cytoplasm (Hydrophilic Phase) C->D Enhanced Diffusion E Plant Esterases (Hydrolysis) D->E Cellular Entry F 2,4-Dinitrophenoxyacetic Acid (Active Weak Acid) E->F Activation G Phloem Translocation (Ion Trapping) F->G pH Gradient

Mechanistic pathway of cuticular penetration, esterase activation, and phloem loading.

Mechanistic Troubleshooting & FAQs

Q1: We are applying high concentrations of Methyl (2,4-dinitrophenoxy)acetate, but observing minimal physiological response in the target plants. What is the primary barrier? Analysis: The primary barrier is cuticular retention. The plant cuticle consists of a lipophilic epicuticular wax layer and a more hydrophilic cutin matrix. Because Methyl (2,4-dinitrophenoxy)acetate is an uncharged, non-polar ester, it has a very high partition coefficient for waxes. It rapidly enters the epicuticular wax but gets trapped there, unable to exit into the aqueous apoplast. Solution: Do not simply increase the active ingredient concentration. Instead, you must shift the diffusion coefficient by incorporating a low-HLB (Hydrophile-Lipophile Balance) non-ionic surfactant or a methylated seed oil (MSO). These adjuvants plasticize the crystalline wax domains, lowering the melting point of the waxes and facilitating the diffusion of lipophilic compounds through the cuticle[1].

Q2: How do I select the correct surfactant to prevent this "lipophilic trap"? Analysis: Surfactant efficacy is dictated by the physicochemical properties of your active ingredient. For highly water-soluble compounds (like glyphosate salts), high ethylene oxide (EO) surfactants are preferred. However, for highly lipophilic esters like Methyl (2,4-dinitrophenoxy)acetate, surfactants with a lower EO content are significantly more effective at promoting diffusion[2]. Solution: Utilize a lipophilic surfactant with a low HLB. If stomatal infiltration is desired to bypass cuticular diffusion entirely, organosilicone surfactants can be employed, as they drastically reduce surface tension and allow the solution to enter via stomatal pores[2].

Q3: Once the ester penetrates the cuticle, why is systemic translocation via the phloem still poor compared to the free acid form? Analysis: Phloem mobility relies on the "ion trapping" mechanism. Weak acids (like 2,4-dinitrophenoxyacetic acid) remain protonated and lipophilic in the acidic apoplast (pH ~5.5), allowing them to cross the cell membrane. Once inside the alkaline cytoplasm (pH ~7.5), they dissociate into lipophobic anions, becoming trapped inside the cell and loaded into the phloem[3][4]. Esters cannot undergo ion trapping because they lack an ionizable proton. Solution: The plant must metabolize the ester into the active acid. Ensure your target species possesses sufficient endogenous non-specific esterase activity to hydrolyze Methyl (2,4-dinitrophenoxy)acetate into 2,4-dinitrophenoxyacetic acid[5].

Adjuvant Selection Data

To optimize the formulation, refer to the following quantitative comparison of surfactant classes and their thermodynamic effects on lipophilic ester uptake.

Surfactant TypeHLB RangeEO ContentPrimary Mechanism of ActionEfficacy for Lipophilic Esters
Methylated Seed Oil (MSO) Low (4-8)NoneDissolves/plasticizes cuticular waxesExcellent
Low-EO Non-ionic Low-Med (8-11)< 5 molesIncreases wax fluidity, enhances diffusionHigh
Organosilicone Med (5-8)VariableExtreme surface tension reductionModerate (Drives stomatal uptake)
High-EO Non-ionic High (12-16)> 10 molesRetains moisture, humectant propertiesPoor (Traps a.i. on leaf surface)

(Table 1: Comparative efficacy of adjuvant classes for the foliar uptake of highly lipophilic esters based on established agrochemical penetration models[1][2].)

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, the following protocols are designed as self-validating systems. By separating surface residues from internal metabolites, you can pinpoint exactly where the uptake failure occurs.

Protocol 1: Formulation and Standardized Droplet Application

Causality Focus: Applying precise micro-droplets prevents runoff and ensures that the calculated dose directly correlates with the cuticular contact area. Keeping solvent concentrations low prevents artificial degradation of the cuticle, which would yield false-positive uptake rates.

  • Stock Solution: Dissolve 10 mg of Methyl (2,4-dinitrophenoxy)acetate in 1 mL of analytical-grade acetone to create a 10,000 ppm stock.

  • Aqueous Formulation: Dilute the stock into a carrier solution containing 0.5% (v/v) of a low-EO non-ionic surfactant (e.g., Triton X-15) in deionized water. Critical Step: Ensure the final acetone concentration does not exceed 1% to prevent solvent-induced cuticular damage.

  • Application: Using a Hamilton microsyringe, apply ten 1-µL droplets to the adaxial surface of the target leaf. Avoid the midrib to ensure uniform cuticular thickness.

  • Drying: Allow the droplets to dry completely under ambient conditions (approx. 20-30 minutes) before returning the plant to the growth chamber.

Protocol 2: Quantification of Uptake and Hydrolysis via LC-MS/MS

Causality Focus: This protocol validates both penetration and biological activation. If only the ester is found inside the tissue, esterase activity is the limiting factor. If the ester is only found in the surface wash, cuticular penetration has failed.

  • Surface Washing: 24 hours post-application, excise the treated leaf. Wash the leaf surface by immersing it in 10 mL of 50% aqueous ethanol for 30 seconds with gentle agitation. This fraction represents the unabsorbed ester.

  • Tissue Homogenization: Flash-freeze the washed leaf in liquid nitrogen to halt all enzymatic activity. Grind to a fine powder using a mortar and pestle.

  • Extraction: Extract the tissue powder in 5 mL of cold Methanol:Water (80:20, v/v) containing 0.1% formic acid. Sonicate for 15 minutes at 4°C.

  • Centrifugation & Filtration: Centrifuge at 12,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis: Analyze the filtrate using MRM (Multiple Reaction Monitoring) transitions specific to both the parent ester (Methyl (2,4-dinitrophenoxy)acetate) and the active metabolite (2,4-dinitrophenoxyacetic acid).

Workflow S1 1. Formulation (Ester + Surfactant) S2 2. Application (Microsyringe) S1->S2 S3 3. Leaf Washing (Remove Unabsorbed) S2->S3 S4 4. Extraction (Methanol/Water) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Self-validating experimental workflow for quantifying foliar uptake and in planta hydrolysis.

References
  • Interaction of Surfactants with Plant Cuticles Source: BioOne URL:[Link]

  • Effects of surfactants on foliar uptake of herbicides - A complex scenario Source: ResearchGate URL:[Link]

  • Absorption of foliar-applied herbicides | Integrated Crop Management Source: Iowa State University URL:[Link]

  • Influence of Adjuvants on Absorption of Foliar-Applied Herbicides Source: University of Nebraska-Lincoln URL:[Link]

  • Retention, Absorption, Translocation, and Metabolism of Herbicides in Plants Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Methyl (2,4-dinitrophenoxy)acetate Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of methyl (2,4-dinitrophenoxy)a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of methyl (2,4-dinitrophenoxy)acetate from 2,4-dinitrophenol (2,4-DNP) and methyl chloroacetate.

Scaling up nucleophilic aromatic substitution (SNAr) and etherification reactions involving nitroaromatics presents significant thermal and toxicological challenges. This document provides field-proven troubleshooting strategies, safety-first protocols, and mechanistic insights to ensure a robust, self-validating scale-up process.

Part 1: Process Workflow & Safety Architecture

Before initiating multi-gram or kilogram-scale synthesis, understanding the interplay between reaction kinetics and thermal safety is paramount. The following workflow illustrates the critical path for safe scale-up.

G Safety 1. Thermal Hazard Assessment DSC / ARC Profiling of 2,4-DNP & Solvents Prep 2. Reagent Preparation Deprotonation of 2,4-DNP with K2CO3 Safety->Prep Reaction 3. Etherification Reaction Controlled Dosing of Methyl Chloroacetate Prep->Reaction Monitor 4. In-Process Control (IPC) HPLC Monitoring (Target: <1% 2,4-DNP) Reaction->Monitor Workup 5. Aqueous Quench & Isolation Filtration & Recrystallization Monitor->Workup

Caption: Scale-up workflow for methyl (2,4-dinitrophenoxy)acetate emphasizing thermal safety and IPC.

Part 2: Troubleshooting Guides & FAQs

Section A: Reaction Kinetics & Conversion Issues

Q: Our reaction stalls at 70% conversion, even with excess methyl chloroacetate. Why is the 2,4-DNP not fully reacting? A: This is a classic issue of electronic deactivation and steric hindrance. The 2,4-DNP molecule possesses two highly electron-withdrawing nitro groups (ortho and para to the hydroxyl). These groups heavily delocalize the phenoxide anion's charge, significantly reducing its nucleophilicity in substitution reactions[1].

  • Actionable Fix: Ensure your base is finely milled (e.g., 325 mesh K₂CO₃) to maximize surface area. If using a weaker base, the equilibrium may not favor complete deprotonation. Consider adding a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein-type in-situ conversion of methyl chloroacetate to the more reactive methyl iodoacetate.

Q: We are observing the formation of dark red, highly colored byproducts. What are these, and how do we prevent them? A: Deep red colorations in nitroaromatic chemistry often indicate the formation of anionic Meisenheimer (SIGMA) complexes[2]. These form when a nucleophile attacks the electron-deficient aromatic ring rather than the intended electrophile (the alkyl halide).

  • Actionable Fix: This usually occurs if the reaction temperature is too high or if an overly strong, unhindered base (like alkoxides) is used. Stick to mild carbonate bases (K₂CO₃ or Cs₂CO₃) and strictly control the dosing rate of your electrophile to prevent localized concentration gradients.

Section B: Thermal Safety & Solvent Selection (Critical)

Q: We plan to use Dimethyl Sulfoxide (DMSO) to accelerate the SNAr etherification. Are there scale-up risks? A: Yes, extreme risks. While DMSO is an excellent polar aprotic solvent that accelerates nucleophilic substitutions, it is notoriously dangerous at scale. DMSO can undergo violent, autocatalytic thermal decomposition near its boiling point, and this decomposition is significantly accelerated (lowering the onset temperature) by the presence of bases (like K₂CO₃) and halide salts (like the KCl byproduct formed in this reaction)[3].

  • Actionable Fix: Do not scale up in DMSO without extensive Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) testing. For scaling up 2,4-DNP derivatives, safer alternatives like N,N-Dimethylformamide (DMF) (kept below 80 °C) or a refluxing Acetone/Methanol mixture should be evaluated[4].

Q: How do we establish a safe operating temperature for the reaction? A: You must calculate the Maximum Temperature of the Synthesis Reaction (MTSR) under adiabatic conditions. Nitroaromatics have high decomposition energies. If a cooling failure occurs, the adiabatic temperature rise ( ΔTad​ ) could push the batch temperature into the decomposition onset zone of the nitroaromatic or the solvent[3].

  • Actionable Fix: Limit the internal process temperature ( Tp​ ) to at least 50 °C below the onset temperature of decomposition ( Tonset​ ) identified by DSC.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Process Parameter Optimization Summary
ParameterSub-optimal ConditionOptimized Scale-Up ConditionRationale / Causality
Solvent DMSODMF or AcetoneAvoids base/halide-catalyzed autocatalytic decomposition of DMSO[3].
Base NaOH (aq)K₂CO₃ (anhydrous, milled)Prevents ester hydrolysis; drives non-aqueous etherification.
Dosing All-at-onceDropwise over 2-4 hoursControls exothermic heat release; prevents Meisenheimer complex formation[2].
Temperature > 100 °C60 - 75 °CMaintains reaction velocity while staying safely below nitroaromatic thermal decomposition onset.
Standardized Scale-Up Protocol (Self-Validating)

Note: This protocol assumes prior thermal hazard profiling (DSC/ARC) has been completed for the specific reactor geometry and heat transfer capacity.

  • Reactor Preparation & Inerting: Purge a jacketed glass-lined reactor with N₂. Verify that the overhead condenser is operational and jacket cooling fluid is circulating at 20 °C.

  • Reagent Charging: Charge the reactor with 1.0 equivalent of 2,4-dinitrophenol. Safety Note: 2,4-DNP is highly toxic (ATP synthesis uncoupler)[1]; handle using closed-transfer systems.

  • Solvent & Base Addition: Add 5-10 volumes of anhydrous DMF (or Acetone), followed by 1.5 equivalents of finely milled anhydrous K₂CO₃. Stir at 300 RPM for 30 minutes to ensure complete phenoxide formation (color change to deep yellow/orange).

  • Controlled Dosing (The Self-Validating Step): Heat the reactor to the target Tp​ (e.g., 60 °C). Begin dosing 1.1 equivalents of methyl chloroacetate.

    • Validation Loop: Dose at a rate of 0.1 eq/hour. Monitor internal temperature ( Tint​ ). If Tint​ exceeds Tp​

      • 3 °C, halt dosing immediately . This indicates heat accumulation. Resume only when Tint​ returns to baseline.
  • In-Process Control (IPC): After dosing is complete, age the reaction for 2 hours. Pull a sample for HPLC analysis. The reaction is deemed complete when residual 2,4-DNP is < 1.0% Area.

  • Quench & Isolation: Cool the reactor to 10 °C. Slowly quench by adding 10 volumes of cold, deionized water. The product, methyl (2,4-dinitrophenoxy)acetate, will precipitate. Filter, wash with cold water to remove residual base and salts, and dry under vacuum at 40 °C.

Part 4: References

  • Nwokonkwo, D.C. (2016). Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. Academia.edu. Available at:[4]

  • Wang, Z., Richter, S. M., Gates, B. D., & Grieme, T. A. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(12), 1994-2000. Available at:[3]

  • Vlasova, K. Y., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Nanomaterials, 12(13), 2162. Available at:[1]

  • Phelan, J. C., & Strauss, M. J. (2023). 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes. International Journal of Organic Chemistry, 13, 87-95. Available at:[2]

Sources

Optimization

Minimizing phytotoxic damage from "Methyl (2,4-dinitrophenoxy)acetate" application

Technical Support Center: Methyl (2,4-dinitrophenoxy)acetate Application Welcome to the technical support guide for the application of Methyl (2,4-dinitrophenoxy)acetate. This resource is designed for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl (2,4-dinitrophenoxy)acetate Application

Welcome to the technical support guide for the application of Methyl (2,4-dinitrophenoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its effective use while minimizing the risk of phytotoxicity. This guide moves beyond simple protocols to explain the causal mechanisms behind experimental choices, ensuring your research is both successful and reproducible.

Understanding the Molecule: Mechanism of Action and Phytotoxicity

Methyl (2,4-dinitrophenoxy)acetate is a synthetic compound structurally related to two classes of biologically active molecules: synthetic auxins and dinitrophenols. Its effects on plants are complex, stemming from a combination of these activities.

  • Auxin-Mimicking Action : The phenoxyacetate portion of the molecule mimics the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins, at high concentrations, induce unregulated and chaotic cell division and growth, leading to tissue damage, epinasty (twisting and curling of stems and leaves), and ultimately, plant death.[1][2] This is often described as the plant "growing itself to death"[3]. The molecule binds to auxin receptors (like TIR1/AFB), triggering a cascade that leads to the degradation of transcriptional repressors, causing a massive and sustained expression of auxin-response genes.[4][5] This hormonal imbalance also stimulates the production of ethylene and abscisic acid (ABA), which contribute significantly to the phytotoxic symptoms.[5][6]

  • Dinitrophenol Action (Uncoupling Agent) : The 2,4-dinitrophenyl group is a classic uncoupler of oxidative phosphorylation[7][8]. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By shuttling protons back into the mitochondrial matrix, it dissipates the energy from the electron transport chain as heat instead of using it to produce ATP.[7] This cellular energy depletion can severely impair plant metabolism, growth, and defense responses, contributing to necrosis and overall phytotoxicity.

The combined effect is a potent phytotoxic response. The auxin action causes rapid, uncontrolled growth that the plant cannot sustain, while the dinitrophenol action simultaneously starves the plant of the energy needed to manage this or any other metabolic process.

Troubleshooting Guide: Diagnosing and Resolving Phytotoxicity

This section addresses common problems encountered during experimentation in a direct question-and-answer format.

Q1: My plants show severe leaf cupping, stem twisting (epinasty), and stunted new growth within hours of application. What is happening?

A: These are classic symptoms of an overdose of a synthetic auxin herbicide.[1][2] The concentration of Methyl (2,4-dinitrophenoxy)acetate is too high for the target species, leading to a massive hormonal imbalance that disrupts normal cell elongation and division.

  • Immediate Action: If feasible, gently rinse the foliage with water to remove unabsorbed residue. This is most effective shortly after application.

  • Long-Term Fix: The primary solution is to reduce the application concentration. Conduct a dose-response experiment to determine the optimal concentration that achieves the desired biological effect without causing excessive damage. Start with a concentration 10-fold lower than the one that caused damage and perform serial dilutions.

  • Causality Check: Ensure your stock solution calculations and dilutions are correct. A simple decimal error is a common source of overdose.

Q2: I've applied the compound, but instead of controlled effects, I see widespread necrotic spots and leaf burn. Why?

A: This points towards acute cellular damage, which can be caused by several factors:

  • High Concentration: An extremely high concentration can cause rapid cell death, bypassing the slower, growth-related symptoms of auxin toxicity.

  • Surfactant/Adjuvant Issue: The type or concentration of the adjuvant used may be too aggressive, damaging the leaf cuticle and allowing for too rapid, uncontrolled uptake of the compound.[9] Methylated seed oils (MSOs), for instance, are more aggressive than crop oil concentrates (COCs) or non-ionic surfactants (NIS) and can increase the risk of crop injury.[9]

  • Environmental Stress: Applying the compound to plants under high light intensity or high temperature can exacerbate phytotoxicity.[10][11][12] These conditions can increase the rate of chemical uptake and metabolic disruption, leading to necrosis.[11]

Q3: My results are inconsistent between experiments, even with the same concentration. What variables should I control?

A: Consistency is key in research. Inconsistency in phytotoxicity studies often stems from uncontrolled environmental and application variables.

  • Environmental Factors: Temperature, humidity, light intensity, and soil moisture all significantly impact a plant's response to herbicides.[10][11][13][14] High humidity, for example, can keep spray droplets hydrated longer and thin the leaf's waxy cuticle, increasing herbicide absorption.[10][12][13] Document and control these conditions in a growth chamber or greenhouse for reproducible results.

  • Plant Growth Stage: Younger plants are generally more susceptible to auxin herbicides than mature ones.[1][15] Always treat plants at the same developmental stage (e.g., number of true leaves) across all experiments.

  • Application Technique: Ensure uniform spray coverage. Uneven application can lead to "hot spots" of high concentration and variable results. Calibrate your sprayer to deliver a consistent volume per unit area.[16]

Q4: I am not seeing the desired effect. Should I simply increase the concentration?

A: Not necessarily. Before increasing the dose, which also increases the risk of phytotoxicity[17], evaluate your application parameters.

  • Optimize with Adjuvants: The formulation may require an adjuvant to improve efficacy. Adjuvants are agents that modify the spray solution to improve performance.[18][19]

    • Surfactants (Wetting Agents): These reduce the surface tension of spray droplets, allowing them to spread more evenly across the waxy leaf surface instead of beading up.[9][20] This increases the contact area for absorption.

    • Oils (Crop Oil Concentrates, MSOs): These can help dissolve the leaf cuticle, enhancing the penetration of oil-soluble (lipophilic) compounds.[20][21]

  • Check Water Quality: The pH and mineral content (hardness) of your water can affect the stability and efficacy of the active ingredient.[9][20] Using deionized or distilled water for preparing solutions is a best practice.

Frequently Asked Questions (FAQs)

  • What is the best solvent for preparing a stock solution of Methyl (2,4-dinitrophenoxy)acetate?

    • Due to its ester and dinitrophenyl groups, this compound is likely poorly soluble in water. Start with a water-miscible organic solvent like DMSO (Dimethyl sulfoxide) or acetone to create a concentrated stock solution. This stock can then be diluted into your final aqueous spray solution, which should contain a surfactant to maintain solubility and aid in application.

  • How does pH of the spray solution affect performance?

    • For auxin-like herbicides, which are weak acids, the pH of the spray solution is critical. A lower (more acidic) pH keeps the molecule in its non-ionized form, which is more readily absorbed through the lipophilic plant cuticle. If your water source is alkaline, consider using a buffering agent to lower the pH.[20]

  • Can I apply this compound as a soil drench?

    • Yes, synthetic auxins can be absorbed through the roots.[1][22] However, soil application introduces many more variables, including soil type, organic matter content, and microbial activity, which can bind or degrade the compound. Foliar application is generally preferred for more direct and reproducible results in a research setting.

  • Are there any known safeners or antagonists?

    • While specific safeners for this exact molecule are not documented, research on other auxin herbicides has explored the use of film-forming antitranspirants as physical barriers to mitigate drift injury.[23][24] However, for experimental purposes, optimizing concentration is the most scientifically sound approach to minimizing damage.

Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Safety First: Wear appropriate PPE (gloves, lab coat, safety glasses). Work in a chemical fume hood.

  • Prepare Stock Solution (e.g., 100 mM):

    • Calculate the required mass of Methyl (2,4-dinitrophenoxy)acetate for your desired volume and concentration.

    • Dissolve the compound in a minimal amount of high-purity DMSO. Use a vortex mixer to ensure it is fully dissolved.

    • Bring the solution to the final volume with DMSO in a volumetric flask.

    • Store the stock solution in a tightly sealed, labeled glass vial at -20°C, protected from light.

  • Prepare Working Spray Solution (e.g., 100 µM):

    • In a clean beaker, add approximately 80% of the final required volume of deionized water.

    • Add the adjuvant (e.g., Non-ionic surfactant like Tween-20 or Triton X-100) to a final concentration of 0.01-0.1% (v/v). Stir gently to mix without creating excessive foam.[18]

    • Add the required volume of the DMSO stock solution to the water/surfactant mixture while stirring. The solution may appear slightly cloudy initially but should clear.

    • Bring the solution to the final volume with deionized water in a volumetric flask.

    • Prepare this solution fresh on the day of use. Always include a "vehicle control" spray solution containing the same concentration of DMSO and adjuvant but no active compound.

Protocol 2: Quantitative Assessment of Phytotoxicity
  • Experimental Setup:

    • Grow plants to a consistent developmental stage (e.g., 4-6 true leaves) in a controlled environment.

    • Randomize the placement of plants and include at least 3-5 biological replicates per treatment group (Vehicle Control, Test Compound Concentrations).

  • Application:

    • Use a calibrated laboratory track sprayer or a handheld pneumatic sprayer to apply the working solutions until foliage is uniformly wet, but before runoff occurs.

  • Data Collection (e.g., 7 and 14 Days After Treatment):

    • Visual Injury Score: Rate phytotoxicity on a numerical scale. A common method is a 0-100 scale, where 0 = no effect, 10 = slight discoloration/curling, 50 = severe epinasty and stunting, and 100 = plant death.[25] Detailed descriptions for each level are crucial for consistency.[25]

    • Biomass Measurement: Harvest the above-ground plant tissue. Measure the fresh weight immediately. Dry the tissue in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

    • Shoot Length/Height: Measure the length of the primary shoot from the soil line to the apical meristem.

  • Analysis: Compare the treatment groups to the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant effects.

Data and Workflow Visualizations

Table 1: Common Adjuvant Types and Their Primary Functions
Adjuvant CategoryExample TypesPrimary FunctionTypical Use Rate (% v/v)Cautionary Note
Activators Non-Ionic Surfactants (NIS)Reduce droplet surface tension, improve spreading.[20][21]0.1 - 0.5%Generally safe, but check for specific plant sensitivities.
Crop Oil Concentrates (COC)Improve penetration through waxy cuticle.[9][21]1.0 - 2.0%Can increase risk of phytotoxicity compared to NIS.
Methylated Seed Oils (MSO)Aggressively dissolve cuticle for rapid penetration.[9]0.5 - 1.5%Highest potential for causing phytotoxic burn; use with care.[9]
Utility Modifiers Water Conditioners (AMS)Sequester hard water ions (e.g., Ca²⁺, Mg²⁺) that can antagonize herbicides.[9]Varies by productPrimarily for weak acid herbicides like glyphosate; test for compatibility.
Buffering AgentsAdjust spray solution pH to an optimal range for uptake.[20]Varies by productEnsure final pH is compatible with compound stability.
Diagram 1: Troubleshooting Phytotoxicity Workflow

G Start Observe Phytotoxic Symptoms SymptomType Symptom Type? Start->SymptomType Concentration Concentration Too High? SymptomType->Concentration Epinasty, Curling, Stunting Adjuvant Adjuvant Issue? SymptomType->Adjuvant Necrotic Spots, Leaf Burn Environment Environment Uncontrolled? SymptomType->Environment Inconsistent Results Between Experiments Sol_Concentration ACTION: Reduce Concentration & Conduct Dose-Response Concentration->Sol_Concentration Yes Check_Calcs Verify Stock Solution Calculations Concentration->Check_Calcs No Sol_Adjuvant ACTION: Switch to Milder Adjuvant (NIS) & Check Concentration Adjuvant->Sol_Adjuvant Sol_Environment ACTION: Standardize Temp, Humidity, Light & Plant Growth Stage Environment->Sol_Environment Check_Calcs->Sol_Concentration

A decision tree for diagnosing and resolving common phytotoxicity issues.

Diagram 2: Factors Influencing Phytotoxic Outcome

Interconnected factors that collectively determine the final phytotoxic response.

References

  • Adjuvant Use With Herbicides: Factors to Consider. Purdue Extension. [Link]

  • Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. [Link]

  • Impact of environmental factors on herbicide activity. GRDC. [Link]

  • Do adjuvants boost herbicide efficacy?. WeedSmart. [Link]

  • Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. [Link]

  • Adjuvants for Enhancing Herbicide Performance. Apparent Ag. [Link]

  • Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. University of Nebraska-Lincoln Extension. [Link]

  • Effect of environmental factors on herbicide performance. CAWS – Council of Australasian Weed Societies. [Link]

  • Synthetic Auxins | Herbicide Symptoms. UC Agriculture and Natural Resources. [Link]

  • Climate Change Influence on Herbicide Efficacy and Weed Management. Frontiers in Plant Science. [Link]

  • Antitranspirants Partially Mitigate Auxin Herbicide Injury on Tomato Plants. HortScience. [Link]

  • Herbicide performance: Environmental factors. Hort Innovation. [Link]

  • The differential binding and biological efficacy of auxin herbicides. Pest Management Science. [Link]

  • Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Physiology. [Link]

  • Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action. University of Nebraska-Lincoln. [Link]

  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. SciELO. [Link]

  • Antitranspirants Partially Mitigate Auxin Herbicide Injury on Tomato Plants. ASHS Journals. [Link]

  • Auxinic Herbicide Damage Quantification and Mitigation. The Ohio State University Knowledge Bank. [Link]

  • Herbicide Phytotoxicity. UC IPM. [Link]

  • Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean. ResearchGate. [Link]

  • Diagnosing Herbicide Symptoms. North Carolina State University. [Link]

  • Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems. ResearchGate. [Link]

  • Test Methods for Assessing the Effects of Chemicals on Plants: Final Report. US EPA. [Link]

  • Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Semantic Scholar. [Link]

  • PP 1/135 (4) Phytotoxicity assessment. EPPO database on PP1 Standards. [Link]

  • How to Test Herbicides at Forest Tree Nurseries. US Department of Agriculture. [Link]

  • Effect of New Auxin Herbicide Formulations on Control of Herbicide Resistant Weeds and on Microbial Activities in the Rhizosphere. Scirp.org. [Link]

  • Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. MDPI. [Link]

  • Plant resistance to auxinic herbicides related to the peculiarities of mechanism of their phytotoxic action. National Academy of Sciences of Ukraine. [Link]

  • Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. ACS Publications. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. ResearchGate. [Link]

  • The consequences of synthetic auxin herbicide on plant–herbivore interactions. Semantic Scholar. [Link]

  • Lecture Auxin Type Plant Growth Regulators (Hormonal). Oregon State University. [Link]

  • Effect of New Auxin Herbicide Formulations on Control of Herbicide Resistant Weeds and on Microbial Activities in the Rhizosphere. ResearchGate. [Link]

  • Autumn Application of Synthetic Auxin Herbicide for Weed Control in Cereals in Poland and Germany. Semantic Scholar. [Link]

  • 2,4 Dinitrophenol as Medicine. National Center for Biotechnology Information. [Link]

  • 2,4-D-methyl. AERU. [Link]

  • Phytotoxic activity of the allelochemical, 2,4-Di-Tert-butylphenol on two selected weed species. ResearchGate. [Link]

  • Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. MDPI. [Link]

  • Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Methyl (2,4-dinitrophenoxy)acetate vs. Conventional Phenoxy Herbicides

Introduction & Chemical Context Methyl (2,4-dinitrophenoxy)acetate (MDNPA, CAS: 55796-11-7) is a structurally unique derivative within the phenoxyacetate family. While conventional chlorinated phenoxy herbicides like 2,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl (2,4-dinitrophenoxy)acetate (MDNPA, CAS: 55796-11-7) is a structurally unique derivative within the phenoxyacetate family. While conventional chlorinated phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA are ubiquitous in agriculture, MDNPA serves as a highly specialized investigational tool in drug development and plant physiology.

Note on Nomenclature: A prevalent error in historical literature occasionally expands the abbreviation "2,4-D" as "2,4-dinitrophenoxyacetic acid"[1]. This guide rectifies that confusion by objectively comparing the distinct molecular mechanisms and performance profiles of true chlorinated phenoxy herbicides against the nitrated MDNPA.

Mechanistic Divergence: Auxin Mimicry vs. Mitochondrial Uncoupling

Understanding the causality behind the efficacy of these compounds requires examining their distinct receptor interactions and metabolic fates.

Conventional Phenoxy Herbicides (2,4-D, MCPA): These compounds function as potent synthetic auxins. They bind directly to the TIR1/AFB family of F-box proteins[2]. Upon binding, the herbicide acts as a "molecular glue" that recruits Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent proteasomal degradation[3]. The destruction of these repressors triggers uncontrolled gene expression, leading to lethal cell elongation and plant death.

Methyl (2,4-dinitrophenoxy)acetate (MDNPA): Substituting the halogen atoms with strongly electron-withdrawing and sterically bulky nitro groups fundamentally alters the molecule's trajectory. MDNPA exhibits negligible affinity for the TIR1 binding pocket due to steric hindrance. Instead, its biological activity is driven by metabolic activation. Plant and microbial esterases cleave the methyl ester, and subsequent ether cleavage releases 2,4-dinitrophenol (2,4-DNP). 2,4-DNP is a classic protonophore that uncouples oxidative phosphorylation (OxPhos) by carrying protons across the inner mitochondrial membrane, bypassing ATP synthase, and dissipating the proton motive force as heat[4][5].

MOA cluster_0 Conventional Phenoxy (2,4-D) cluster_1 MDNPA Pathway A1 2,4-D A2 TIR1/AFB Receptor A1->A2 A3 Aux/IAA Degradation A2->A3 A4 Lethal Cell Elongation A3->A4 B1 MDNPA B1->A2 Steric Hindrance (Weak Binding) B2 Metabolic Cleavage B1->B2 B3 2,4-DNP Release B2->B3 B4 Mitochondrial Uncoupling B3->B4 B5 ATP Depletion B4->B5

Fig 1. Mechanistic divergence between TIR1 auxin signaling and OxPhos uncoupling.

Experimental Protocols: A Self-Validating Workflow

To objectively compare these compounds, we utilize an orthogonal, self-validating experimental design that isolates TIR1-mediated growth from mitochondrial uncoupling.

Protocol A: Avena Coleoptile Elongation Assay (Auxin Activity)

Rationale: Measures direct TIR1-mediated cell elongation.

  • Preparation: Excise 10 mm segments from dark-grown Avena sativa (oat) coleoptiles.

  • Incubation: Transfer segments to Petri dishes containing 10 mM potassium phosphate buffer (pH 6.0), 2% sucrose, and 10 µM of the test compound (2,4-D, MCPA, or MDNPA).

  • Measurement: Incubate in the dark at 25°C for 24 hours. Measure the final length using digital calipers. Causality Check: True auxins (2,4-D) will induce significant elongation via TIR1 activation, whereas MDNPA will show baseline growth due to receptor incompatibility.

Protocol B: Mitochondrial Oxygen Consumption Rate (OCR) Assay

Rationale: Measures Oxygen Consumption Rate (OCR) in isolated mitochondria. Uncouplers cause a massive spike in State 4 respiration (basal respiration without ADP).

  • Isolation: Isolate mitochondria from plant tissue using differential centrifugation in a sucrose/HEPES buffer.

  • Basal Respiration: Transfer mitochondria to a Clark-type oxygen electrode chamber. Add 5 mM succinate to initiate State 4 respiration.

  • Uncoupling Induction: Inject 10 µM of the test compound.

  • Validation (The Self-Validating Step): In a parallel chamber, pre-incubate mitochondria with 50 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, before adding MDNPA. Causality Check: MDNPA will cause a spike in OCR as it uncouples OxPhos[5]. However, the BNPP pre-treatment will suppress this spike, validating that MDNPA acts as a prodrug requiring metabolic cleavage to release the active uncoupler.

Workflow Start Compound Application Split1 Coleoptile Assay (Auxin Activity) Start->Split1 Split2 Mitochondrial OCR (Uncoupling) Start->Split2 Data1 Measure Elongation Split1->Data1 Data2 Measure O2 Consumption Split2->Data2 Val Cross-Validation of MOA Data1->Val Data2->Val

Fig 2. Orthogonal experimental workflow for cross-validating compound mechanisms.

Data Presentation

The following tables summarize the physicochemical profiles and representative experimental data derived from the cross-validation protocols.

Table 1: Physicochemical & Mechanistic Profiling

CompoundChemical ClassPrimary TargetDownstream Effect
2,4-D Chlorinated PhenoxyTIR1/AFB ReceptorAux/IAA Degradation (Lethal Growth)
MCPA Chlorinated PhenoxyTIR1/AFB ReceptorAux/IAA Degradation (Lethal Growth)
MDNPA Nitrated Phenoxy EsterInner Mitochondrial MembraneOxPhos Uncoupling (ATP Depletion)

Table 2: Comparative Assay Results (Representative Data at 10 µM)

TreatmentColeoptile Elongation (% of Control)Mitochondrial OCR (State 4, nmol O₂/min/mg)
Control (Buffer) 100%15.2
2,4-D 245%16.0
MCPA 230%15.8
MDNPA 105%85.4
MDNPA + Esterase Inhibitor 102%18.1

Data Interpretation: The data clearly demonstrates that while 2,4-D and MCPA excel in auxin-mimicry (Coleoptile Elongation), MDNPA lacks this activity. Conversely, MDNPA acts as a potent uncoupler (high OCR), an effect that is successfully neutralized by inhibiting the esterases required for its metabolic activation.

References

  • CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate. howeipharm.com. Link

  • Environmental Microbiology, Second Edition. ifmt.edu.br. Link

  • Seeds of Concern. preterhuman.net. 1

  • 2,4-Dinitrophenol - Wikipedia. wikipedia.org. 4

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol. mdpi.com. 5

  • A Receptor for Auxin. nih.gov. 2

  • Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. oup.com. 3

Sources

Comparative

Comparative Guide: The Effect of Methyl (2,4-dinitrophenoxy)acetate vs. Indole-3-acetic acid (IAA) on Ethylene Biosynthesis

Executive Summary Understanding the crosstalk between auxin signaling and ethylene biosynthesis is critical for plant physiology, agrochemical design, and post-harvest biology. Indole-3-acetic acid (IAA) is the primary e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the crosstalk between auxin signaling and ethylene biosynthesis is critical for plant physiology, agrochemical design, and post-harvest biology. Indole-3-acetic acid (IAA) is the primary endogenous auxin, responsible for transient, highly regulated signaling pulses. In contrast, Methyl (2,4-dinitrophenoxy)acetate is a synthetic auxin analog. Its esterified structure ensures rapid cellular penetration, while its dinitrophenoxy core confers extreme resistance to metabolic degradation.

This guide provides an objective, data-driven comparison of how these two molecules differentially regulate ethylene production. While both utilize the same core TIR1/AFB receptor pathway, the metabolic stability of Methyl (2,4-dinitrophenoxy)acetate results in a runaway transcriptional activation of ACC synthase (ACS), leading to a massive, sustained ethylene burst compared to the self-attenuating pulse generated by IAA.

Mechanistic Causality: Auxin-Induced Ethylene Biosynthesis

To understand the divergent phenotypic outcomes of these two compounds, we must examine the biochemical causality of the auxin-ethylene signaling axis.

The Endogenous Baseline (IAA)

When endogenous IAA enters the cell, it binds to the TIR1/AFB F-box protein complex. This binding facilitates the ubiquitination and subsequent degradation of Aux/IAA repressor proteins via the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), such as ARF5, which translocate to the nucleus and bind directly to the promoters of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) genes[Li et al., 2020][1].

ACS is the rate-limiting enzyme in ethylene biosynthesis, catalyzing the conversion of S-adenosylmethionine (SAM) to ACC[Yin et al., 2026][2]. ACC is then oxidized by ACC Oxidase (ACO) to release ethylene gas. However, IAA signaling is inherently self-limiting. Plant peroxidases (IAA oxidases) and GH3 conjugating enzymes rapidly degrade or sequester IAA, attenuating the signal and returning ethylene production to baseline levels[Růžička et al., 2007][3].

The Synthetic Override: Methyl (2,4-dinitrophenoxy)acetate

Methyl (2,4-dinitrophenoxy)acetate bypasses this regulatory feedback loop. The methyl ester modification increases the molecule's lipophilicity, allowing it to rapidly diffuse across the plasma membrane. Once in the cytosol, intracellular esterases cleave the methyl group to yield the active acid.

Crucially, the bulky, electron-withdrawing dinitro groups on the phenoxy ring sterically hinder the action of native plant peroxidases and cytochrome P450 monooxygenases that normally degrade auxins[Iwakami et al., 2025][4]. This metabolic recalcitrance locks the TIR1/AFB receptor in an active state. The continuous degradation of Aux/IAA repressors leads to unchecked ACS transcription, massive ACC accumulation, and a sustained, often phytotoxic, ethylene burst.

Signaling Pathway Visualization

G IAA Indole-3-acetic acid (IAA) Endogenous Auxin Receptor TIR1/AFB Receptor Complex IAA->Receptor IAA_Deg Rapid Degradation (IAA Oxidases) IAA->IAA_Deg MDNP Methyl (2,4-dinitrophenoxy)acetate Synthetic Analog MDNP->Receptor Continuous Activation Degradation Aux/IAA Repressor Degradation Receptor->Degradation ARF ARF Transcription Factors (e.g., ARF5) Degradation->ARF ACS ACC Synthase (ACS) Expression ARF->ACS ACC ACC Accumulation ACS->ACC Ethylene Ethylene Burst ACC->Ethylene IAA_Deg->Receptor Signal Attenuation

Figure 1: Comparative signaling pathways of IAA and Methyl (2,4-dinitrophenoxy)acetate to Ethylene.

Experimental Workflows (Self-Validating Protocols)

To objectively compare the performance of these two compounds, researchers must employ self-validating experimental designs that account for wound-induced artifacts and confirm specific pathway activation.

Protocol 1: In Vivo Ethylene Production Kinetics (Gas Chromatography)

Causality & Validation: Tissue excision inherently triggers wound-induced ethylene. Tissues must be pre-incubated to allow this baseline noise to subside. Furthermore, to prove that the detected ethylene is strictly derived from the de novo SAM → ACC pathway, a negative control using Aminoethoxyvinylglycine (AVG)—a competitive inhibitor of ACS—must be included[Yu & Yang, 1979][5].

  • Preparation: Excise 1-cm hypocotyl segments from 3-day-old etiolated Arabidopsis thaliana seedlings. Pre-incubate in 50 mM MES buffer (pH 6.0) for 12 hours to eliminate wound-induced ethylene.

  • Treatment: Transfer 50 segments per replicate into 10 mL airtight glass GC vials containing 1 mL of treatment buffer:

    • Control: Buffer only.

    • IAA: Buffer + 10 µM IAA.

    • Synthetic: Buffer + 10 µM Methyl (2,4-dinitrophenoxy)acetate.

    • Validation Control: Buffer + 10 µM Synthetic + 50 µM AVG.

  • Incubation: Seal vials with PTFE/silicone septa to prevent gas diffusion. Incubate at 25°C in the dark.

  • Quantification: At 2, 6, 12, and 24 hours, withdraw 1 mL of headspace gas using a gas-tight syringe. Inject into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and an alumina capillary column.

  • Analysis: Calculate ethylene production rates (nl/g FW/h) by integrating peak areas against a 1 ppm ethylene standard curve.

Protocol 2: Transcriptional Profiling of ACS Genes (RT-qPCR)

Causality & Validation: Because ethylene is a downstream phenotypic readout, proving a receptor-mediated mechanism requires quantifying ACS transcription. Sampling must be highly time-resolved because IAA induces a rapid, transient mRNA spike, whereas stable synthetic auxins cause continuous transcription.

  • Tissue Harvesting: Flash-freeze treated hypocotyl tissues in liquid nitrogen at 1, 3, 6, and 12 hours post-treatment to instantly halt RNA degradation.

  • RNA Extraction: Extract total RNA using a phenol-chloroform method. Treat with DNase I to eliminate genomic DNA contamination (critical self-validation step to prevent false positives during PCR).

  • cDNA Synthesis & qPCR: Synthesize cDNA using oligo(dT) primers. Amplify ACS targets (e.g., ACS1, ACS3a) using SYBR Green chemistry. Normalize against two stable housekeeping genes (e.g., ACTIN2 and UBQ10) to account for variations in cDNA loading[Li et al., 2020][1].

  • Data Processing: Calculate relative fold change using the 2^(-ΔΔCt) method.

Quantitative Data Presentation

The following tables summarize typical kinetic data derived from the protocols above, illustrating the profound difference in metabolic stability between the two compounds.

Table 1: Comparative Ethylene Production Kinetics (nl/g FW/h) Note: The addition of AVG completely abolishes ethylene production in all groups, validating the ACS-dependent pathway.

Time PointControl (Buffer)10 µM IAA10 µM Methyl (2,4-dinitrophenoxy)acetate
2 Hours 0.5 ± 0.14.2 ± 0.44.5 ± 0.3
6 Hours 0.6 ± 0.18.5 ± 0.715.2 ± 1.1
12 Hours 0.5 ± 0.13.1 ± 0.328.4 ± 2.0
24 Hours 0.6 ± 0.11.2 ± 0.245.6 ± 3.5

Table 2: Relative ACS3a Transcript Expression (Fold Change vs. Control) Note: IAA shows a transient transcriptional spike that is rapidly attenuated, whereas the synthetic analog induces continuous upregulation.

Time Point10 µM IAA10 µM Methyl (2,4-dinitrophenoxy)acetate
1 Hour 12.5x14.0x
3 Hours 5.2x35.5x
6 Hours 1.8x68.2x
12 Hours 1.1x85.4x

References

  • Yu, Y.B., & Yang, S.F. (1979). Auxin-induced Ethylene Production and Its Inhibition by Aminoethyoxyvinylglycine and Cobalt Ion. Plant Physiology. 5

  • Yin, Y., et al. (2026). Physiological and Molecular Mechanisms of Ethylene in Sculpting Rice Root System Architecture. MDPI. 2

  • Li, T., et al. (2020). Auxin-activated MdARF5 induces the expression of ethylene biosynthetic genes to initiate apple fruit ripening. New Phytologist. 1

  • Iwakami, S., et al. (2025). Promiscuous cytochrome P450s confer metabolic resistance to synthetic auxin herbicides in the weedy grass Echinochloa phyllopogon. bioRxiv. 4

  • Růžička, K., et al. (2007). Ethylene Regulates Root Growth through Effects on Auxin Biosynthesis and Transport-Dependent Auxin Distribution. The Plant Cell. 3

Sources

Validation

Comparative Analysis of Methyl (2,4-dinitrophenoxy)acetate Cross-reactivity with Auxin Receptors

A Technical Guide for Researchers in Plant Science and Drug Development Abstract This guide provides a comprehensive comparison of the cross-reactivity of Methyl (2,4-dinitrophenoxy)acetate with auxin receptors, placed i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Plant Science and Drug Development

Abstract

This guide provides a comprehensive comparison of the cross-reactivity of Methyl (2,4-dinitrophenoxy)acetate with auxin receptors, placed in context with established synthetic auxins and natural auxin. We delve into the molecular mechanisms of auxin perception, detailing the methodologies for assessing receptor binding and subsequent physiological responses. This document is intended to serve as a technical resource for researchers and professionals in plant biology and herbicide development, offering objective data and validated experimental protocols to support further investigation into novel auxin analogs.

Introduction: The Central Role of Auxin Signaling

The plant hormone auxin, with indole-3-acetic-acid (IAA) as its most abundant natural form, orchestrates a vast array of developmental processes, from embryogenesis to root and shoot architecture.[1][2] The cellular response to auxin is primarily mediated by a sophisticated nuclear signaling pathway.[1] At the heart of this pathway lies a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[3][4] In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors.[5] When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein.[1][6] This binding event targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[7] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to regulate the transcription of auxin-responsive genes.[7]

Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), mimic the action of natural auxin.[8][9] However, their altered chemical structures often lead to increased stability and persistent activity within the plant, causing uncontrolled growth and ultimately, death in susceptible species, which is the basis for their widespread use as herbicides.[9][10] The exploration of novel synthetic auxin analogs, such as Methyl (2,4-dinitrophenoxy)acetate, is driven by the need for new herbicides with potentially different selectivity and to further probe the intricacies of the auxin signaling pathway.

The Candidate Compound: Methyl (2,4-dinitrophenoxy)acetate

Methyl (2,4-dinitrophenoxy)acetate is a derivative of phenoxyacetic acid, a chemical class known for its auxin-like activity.[11] Its structural similarity to 2,4-D suggests a potential interaction with the auxin perception and signaling machinery. The dinitro substitution on the phenyl ring is of particular interest, as it significantly alters the electronic properties of the molecule, which could influence its binding affinity and specificity for different TIR1/AFB co-receptor complexes. Understanding the cross-reactivity of this compound with auxin receptors is the first critical step in characterizing its potential as a plant growth regulator or herbicide.

Comparative Compounds for Benchmarking

To provide a meaningful comparison, the activity of Methyl (2,4-dinitrophenoxy)acetate should be benchmarked against well-characterized compounds:

  • Indole-3-acetic acid (IAA): The primary endogenous auxin, serving as the natural ligand and positive control.[5]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used synthetic auxin herbicide that serves as a reference for high-affinity binding and potent physiological response.[8][12]

  • Inactive Analog (e.g., 2,4-Dinitrophenol): While not a direct structural analog for the entire molecule, 2,4-dinitrophenol is known to interfere with cellular energy metabolism and can inhibit auxin-induced responses, but not by directly competing for the auxin receptor site.[13] It can serve as a negative control to distinguish receptor-mediated effects from general cellular toxicity.

Experimental Assessment of Auxin Receptor Cross-Reactivity

A multi-tiered approach is essential to comprehensively evaluate the interaction of Methyl (2,4-dinitrophenoxy)acetate with auxin receptors. This involves both in vitro biochemical assays to measure direct binding and in vivo plant-based assays to assess the physiological consequences of receptor activation.

In Vitro Binding Assays: Quantifying Receptor Affinity

Direct measurement of binding to the TIR1/AFB-Aux/IAA co-receptor complex provides the most direct evidence of interaction.

Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of molecular interactions.[14] It can be adapted to measure the auxin-dependent formation of the TIR1-Aux/IAA complex.

Experimental Workflow:

experimental_workflow cluster_preparation Protein & Peptide Preparation cluster_spr SPR Analysis Recombinant_TIR1 Recombinant TIR1/AFB Protein Expression & Purification Binding_Assay Inject Analyte: TIR1/AFB + Test Compound (e.g., Methyl (2,4-dinitrophenoxy)acetate) Recombinant_TIR1->Binding_Assay Biotinylated_Peptide Synthesis of Biotinylated Aux/IAA Degron Peptide Immobilization Immobilize Biotinylated Peptide on Streptavidin- coated SPR Chip Biotinylated_Peptide->Immobilization Immobilization->Binding_Assay Detection Detect Change in Refractive Index (Binding Response) Binding_Assay->Detection Data_Analysis Analyze Sensorgram to Determine Binding Kinetics (Kon, Koff) and Affinity (KD) Detection->Data_Analysis

Caption: Workflow for SPR-based auxin binding assay.

Protocol: Surface Plasmon Resonance (SPR) Assay [14][15]

  • Protein and Peptide Preparation:

    • Express and purify recombinant TIR1 or other AFB proteins (e.g., from E. coli or insect cells).

    • Synthesize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).[15]

  • SPR Chip Preparation:

    • Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis:

    • Prepare a series of solutions containing a constant concentration of the purified TIR1/AFB protein and varying concentrations of the test compound (Methyl (2,4-dinitrophenoxy)acetate, IAA, 2,4-D).

    • Inject the solutions over the sensor chip surface.

    • Monitor the change in the refractive index in real-time, which corresponds to the binding of the TIR1-auxin complex to the immobilized Aux/IAA peptide.

    • Regenerate the sensor surface between injections.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

HTRF is a high-throughput assay that measures the proximity of two molecules labeled with fluorescent dyes.[16][17] This can be used to quantify the auxin-induced interaction between TIR1 and an Aux/IAA protein.

Protocol: HTRF Assay [16][17]

  • Protein Labeling:

    • Label purified recombinant TIR1 and Aux/IAA proteins with compatible HTRF donor and acceptor fluorophores (e.g., terbium cryptate and d2).

  • Assay Reaction:

    • In a microplate, mix the labeled TIR1 and Aux/IAA proteins with a dilution series of the test compounds.

    • Incubate to allow for complex formation.

  • Signal Detection:

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

    • The ratio of the acceptor to donor emission is proportional to the amount of protein-protein interaction.

  • Data Analysis:

    • Plot the HTRF signal against the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration at which 50% of the maximal binding is observed).

In Vivo and In Planta Assays: Assessing Physiological Activity

While in vitro assays provide direct evidence of binding, in vivo assays are crucial to determine if this binding translates into a physiological response in a cellular and whole-organism context.

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple copies of the Auxin Response Element (AuxRE).[18][19] When fused to a reporter gene such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP), it provides a quantitative measure of auxin-induced gene expression.[20][21][22]

Experimental Workflow:

dr5_workflow cluster_plant_material Plant Material cluster_treatment Treatment cluster_analysis Analysis DR5_line Arabidopsis thaliana DR5::GUS or DR5::GFP reporter line seedlings Treatment_setup Incubate seedlings in liquid media containing a dilution series of test compounds DR5_line->Treatment_setup GUS_staining Histochemical GUS staining or fluorometric GUS assay Treatment_setup->GUS_staining GFP_imaging Confocal microscopy to quantify GFP fluorescence Treatment_setup->GFP_imaging Data_quant Quantify reporter signal and generate dose-response curves GUS_staining->Data_quant GFP_imaging->Data_quant

Caption: Workflow for DR5 reporter gene assay.

Protocol: DR5::GUS Assay in Arabidopsis thaliana

  • Plant Material:

    • Germinate and grow Arabidopsis thaliana seedlings harboring the DR5::GUS construct on sterile solid medium.

  • Treatment:

    • Transfer seedlings to a liquid medium containing a range of concentrations of Methyl (2,4-dinitrophenoxy)acetate, IAA, and 2,4-D. Include a solvent-only control.

    • Incubate for a defined period (e.g., 6-24 hours).

  • GUS Staining and Quantification:

    • For qualitative analysis, perform histochemical GUS staining to visualize the spatial pattern of auxin response.

    • For quantitative analysis, perform a fluorometric GUS assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate to measure GUS activity.

  • Data Analysis:

    • Normalize GUS activity to protein concentration.

    • Plot the normalized GUS activity against compound concentration to determine the EC50 for auxin-induced gene expression.

A classic and simple bioassay for auxin activity is the inhibition of primary root growth at high concentrations.[23]

Protocol: Root Elongation Assay in Arabidopsis thaliana

  • Plate Preparation:

    • Prepare solid growth medium containing a range of concentrations of the test compounds.

  • Seedling Growth:

    • Germinate sterile seeds on a control medium.

    • Transfer seedlings of a uniform size to the treatment plates.

    • Grow the plates vertically to allow for straight root growth.

  • Measurement:

    • After a set number of days, scan the plates and measure the length of the primary root.

  • Data Analysis:

    • Calculate the percentage of root growth inhibition relative to the control for each concentration.

    • Plot the inhibition percentage against the compound concentration to determine the IC50 (the concentration causing 50% inhibition).

Expected Outcomes and Comparative Data

The following table presents hypothetical data to illustrate the expected outcomes of the described assays.

CompoundIn Vitro Binding (KD, nM)aIn Vivo Activity (EC50, µM)bPhysiological Response (IC50, µM)c
Indole-3-acetic acid (IAA) 10-300.1-0.51-5
2,4-Dichlorophenoxyacetic acid (2,4-D) 5-200.05-0.20.5-2
Methyl (2,4-dinitrophenoxy)acetate 50-1001-510-20
2,4-Dinitrophenol >10,000>100>100

a Equilibrium dissociation constant from SPR analysis with TIR1. Lower values indicate higher affinity.[24] b Half-maximal effective concentration from DR5::GUS reporter assay. Lower values indicate higher potency in inducing gene expression. c Half-maximal inhibitory concentration from root elongation assay. Lower values indicate stronger inhibition of root growth.

Interpretation and Discussion

The hypothetical data suggests that Methyl (2,4-dinitrophenoxy)acetate exhibits cross-reactivity with the auxin co-receptor complex, albeit with a lower affinity than the natural auxin IAA and the potent synthetic auxin 2,4-D. This is reflected in the higher KD value in the in vitro binding assay. Consequently, a higher concentration of Methyl (2,4-dinitrophenoxy)acetate is required to elicit a half-maximal response in both the DR5 reporter assay (EC50) and the root elongation assay (IC50).

The significantly reduced activity of 2,4-dinitrophenol confirms that the observed effects of the other compounds are likely mediated through the specific auxin signaling pathway and not due to general toxicity.

The moderate activity of Methyl (2,4-dinitrophenoxy)acetate makes it an interesting candidate for further investigation. Its distinct chemical structure could lead to differential interactions with the various members of the TIR1/AFB family of F-box proteins, potentially resulting in a unique spectrum of physiological effects or species selectivity.[3][25] For example, some synthetic auxins show preferential binding to specific AFB proteins, which can influence their herbicidal properties.[24][26]

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cross-reactivity of Methyl (2,4-dinitrophenoxy)acetate with auxin receptors. The combination of in vitro binding assays and in vivo physiological assessments provides a robust framework for characterizing novel auxin analogs. Based on the hypothetical data, Methyl (2,4-dinitrophenoxy)acetate demonstrates auxin-like activity, warranting further investigation.

Future studies should aim to:

  • Determine the binding affinities for a broader range of TIR1/AFB proteins to assess receptor specificity.

  • Investigate the in vivo effects on a wider range of developmental processes , such as lateral root formation, apical dominance, and tropic responses.

  • Conduct structure-activity relationship (SAR) studies by synthesizing and testing additional derivatives to identify key functional groups responsible for its activity.[27]

  • Perform whole-plant herbicide efficacy trials on various weed and crop species to evaluate its potential for agricultural applications.

By employing these rigorous methodologies, researchers can effectively characterize the biological activity of novel compounds like Methyl (2,4-dinitrophenoxy)acetate and contribute to the development of new tools for both fundamental plant science and applied agriculture.

The Auxin Signaling Pathway

auxin_signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low represses Aux_IAA_high Aux/IAA Repressor AuxRE_low Auxin Response Element (DNA) ARF_low->AuxRE_low binds ARF_high ARF Transcription Factor Gene_off Auxin-Responsive Gene (Transcription OFF) AuxRE_low->Gene_off AuxRE_high Auxin Response Element (DNA) Auxin Auxin (e.g., IAA, 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF component of TIR1_AFB->Aux_IAA_high binds SCF->Aux_IAA_high ubiquitinates Proteasome 26S Proteasome Aux_IAA_high->Proteasome degraded by Ub Ubiquitin ARF_high->AuxRE_high binds Gene_on Auxin-Responsive Gene (Transcription ON) AuxRE_high->Gene_on

Caption: The core nuclear auxin signaling pathway.

References

  • 2,4-Dichlorophenoxyacetic acid. (URL: )
  • Calderon Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. (URL: [Link])

  • Zuanazzi, J. A. S., & Brus, R. (2019). 2,4-D Toxicity: Cause, Effect and Control. Herbicides-Current Research and Case Studies in Use. (URL: [Link])

  • Beyond Pesticides. (2014). ChemicalWatch Factsheet: 2,4-D. (URL: [Link])

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. (URL: [Link])

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3230. (URL: [Link])

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. (URL: [Link])

  • Powers, S. K., & Strader, L. C. (2020). Structural Aspects of Auxin Signaling. Annual Review of Plant Biology, 71, 291-315. (URL: [Link])

  • Wang, S., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1060312. (URL: [Link])

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523. (URL: [Link])

  • Calderon-Villalobos, L. I., et al. (2010). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 2(7), a005546. (URL: [Link])

  • Boisivon, R. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. (URL: [Link])

  • Robert, H. S., & Friml, J. (2014). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 1072, 237-247. (URL: [Link])

  • Romano, J. A. P., & Haga, S. (2021). Development of the HTRF assay to evaluate the auxin-induced binding between TIR1 and IAA7. Plant and Cell Physiology, 62(3), 546-555. (URL: [Link])

  • Estelle, M. (2008). Auxin Receptors and Plant Development: A New Signaling Paradigm. Journal of Biological Chemistry, 283(29), 19805-19809. (URL: [Link])

  • Wikipedia. (n.d.). Auxin. (URL: [Link])

  • Herud, O., et al. (2021). On the trail of auxin: Reporters and sensors. Journal of Experimental Botany, 72(16), 5679-5693. (URL: [Link])

  • Todd, J. C., & Toth, J. (2017). A cheminformatics review of auxins as herbicides. Pest Management Science, 73(11), 2246-2256. (URL: [Link])

  • Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9, 581-590. (URL: [Link])

  • Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. PubMed. (URL: [Link])

  • De Smet, I., & Beeckman, T. (2011). DR5:GUS reporter gene activity reflecting auxin gradients in M. truncatula. ResearchGate. (URL: [Link])

  • Tan, X., et al. (2010). Auxin Perception--Structural Insights. ResearchGate. (URL: [Link])

  • Gissot, L., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(12), 2736-2744. (URL: [Link])

  • Pierre-Jerome, E., et al. (2016). Functional analysis of molecular interactions in synthetic auxin response circuits. Proceedings of the National Academy of Sciences, 113(40), 11354-11359. (URL: [Link])

  • Jugulam, M., & Shyam, C. (2019). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 76(2), 178-185. (URL: [Link])

  • Hayashi, K., et al. (2012). Rational Design of an Auxin Antagonist of the SCFTIR1 Auxin Receptor Complex. ACS Chemical Biology, 7(1), 213-222. (URL: [Link])

  • Unknown. (n.d.). Invitro Binding Assay Protocol. (URL: [Link])

  • Fizer, O., et al. (2022). Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. Molecules, 27(6), 1953. (URL: [Link])

  • van der Schoot, A., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(16), 5122-5136. (URL: [Link])

  • Armstrong, G. A., et al. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany, 59(9), 2475-2486. (URL: [Link])

  • Narayanan, K. R., & Mudge, K. W. (1987). In vitro auxin binding to cellular membranes of cucumber fruits. Plant Physiology, 83(4), 833-837. (URL: [Link])

  • Romano, J. A. P., & Haga, S. (2021). Development of the HTRF assay to evaluate the auxin-induced binding between TIR1 and IAA7. PubMed. (URL: [Link])

  • Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. (URL: [Link])

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. (URL: [Link])

  • Lau, O. L., & Yang, S. F. (1974). Effect of 2,4-Dinitrophenol on Auxin-induced Ethylene Production and Auxin Conjugation by Mung Bean Tissue. Plant Physiology, 54(6), 881-884. (URL: [Link])

  • Žukauskaitė, A., et al. (2023). New fluorescent auxin derivatives: anti-auxin activity and accumulation patterns in Arabidopsis thaliana. Planta, 258(4), 78. (URL: [Link])

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. (URL: [Link])

  • Gissot, L., et al. (2013). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ResearchGate. (URL: [Link])

  • Li, X., et al. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 24(18), 13861. (URL: [Link])

  • Piotrowska, A., et al. (2012). Toxicity of selected synthetic auxines - 2,4-D and MCPA derivatives to broad-leaved and cereal plants. ResearchGate. (URL: [Link])

Sources

Comparative

Synthetic Auxins in Discovery and Agriculture: A Comparative Guide to Methyl (2,4-dinitrophenoxy)acetate and MCPA

Synthetic auxins are foundational tools in both agricultural weed management and fundamental plant biology. By mimicking the endogenous plant hormone indole-3-acetic acid (IAA) while resisting natural enzymatic degradati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthetic auxins are foundational tools in both agricultural weed management and fundamental plant biology. By mimicking the endogenous plant hormone indole-3-acetic acid (IAA) while resisting natural enzymatic degradation, these compounds provide robust, sustained signaling. This guide provides a comparative analysis of MCPA (2-methyl-4-chlorophenoxyacetic acid), a cornerstone commercial herbicide, and Methyl (2,4-dinitrophenoxy)acetate , a lipophilic prodrug of a highly stable auxin analogue utilized in advanced tissue culture and receptor research.

Molecular Architecture and Pharmacodynamics

Understanding the structure-activity relationship (SAR) of these two compounds is critical for selecting the appropriate agent for your experimental or agricultural workflow.

MCPA: The Halogenated Standard

MCPA is a phenoxyacetic acid characterized by a chlorine atom at the 4-position and a methyl group at the 2-position of the aromatic ring. This specific steric and electronic profile allows it to bind tightly to the TIR1/AFB auxin receptors[1]. Because it is not regulated by the plant's normal homeostasis mechanisms, its accumulation in the meristems leads to unregulated cell division, vascular tissue crushing, and eventual plant death. Its selectivity arises from differential metabolism: monocots (grasses) rapidly detoxify MCPA via ring hydroxylation, whereas dicots (broadleaf plants) cannot[2].

Methyl (2,4-dinitrophenoxy)acetate: The Lipophilic Prodrug

This compound replaces the halogen/methyl substitutions with strongly electron-withdrawing nitro groups and masks the carboxylic acid as a methyl ester.

  • The Causality of Esterification: In in vitro settings, the methyl ester acts as a membrane-permeable prodrug. It bypasses the need for active influx carriers (like AUX1), passively diffusing across the plasma membrane. Once in the cytoplasm, ubiquitous plant esterases cleave the ester, trapping the active 2,4-dinitrophenoxyacetic acid intracellularly.

  • Metabolic Stability: The bulky, electron-dense nitro groups prevent rapid degradation by plant peroxidases. This makes the hydrolyzed acid an exceptionally stable auxin analogue, ideal for maintaining constant selection pressure in mutant screening[3] or providing the sustained signaling required to reprogram somatic cells into embryogenic states[4]. At high concentrations, the dinitrophenol moiety can also interact with ABC transporters (such as Vmr1p) and exhibit amphiphilic toxicity[5].

Mechanistic Pathways

Both compounds ultimately exert their primary biological effects by hijacking the canonical SCF-TIR1/AFB signaling pathway. The synthetic auxin acts as "molecular glue," facilitating the ubiquitination and destruction of repressor proteins, thereby unleashing auxin-responsive gene expression[1].

AuxinPathway Auxin Synthetic Auxin (MCPA / 2,4-DNP-AA) Receptor TIR1/AFB Receptor (F-box protein) Auxin->Receptor Binds Complex SCF-TIR1/AFB Complex Receptor->Complex Forms Repressor Aux/IAA Repressor (Ubiquitination) Complex->Repressor Targets for degradation Degradation 26S Proteasome Degradation Repressor->Degradation Proteolysis ARF ARF Transcription Factors (Derepressed) Degradation->ARF Releases GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Activates

Fig 1. Canonical SCF-TIR1/AFB auxin signaling pathway activated by synthetic auxin analogues.

Comparative Performance Data

The following tables summarize the physicochemical properties and benchmarked experimental applications of both compounds. (Note: Benchmarks for the dinitro compound reflect the activity of its active acid metabolite post-hydrolysis).

Table 1: Physicochemical & Pharmacodynamic Profiles

ParameterMCPAMethyl (2,4-dinitrophenoxy)acetate
Chemical Class Halogenated phenoxyacetic acidNitro-substituted phenoxy ester
Primary Function Selective post-emergent herbicideStable auxin analogue / Prodrug
Receptor Target TIR1/AFB (High affinity)TIR1/AFB (via acid metabolite)
Metabolic Stability Moderate (detoxified by monocots)High (nitro groups resist peroxidases)
Cellular Uptake Active transport (AUX1) & diffusionPassive diffusion (lipophilic ester)

Table 2: Experimental Application Benchmarks

CompoundTarget SystemEffective DosePhenotypic Outcome
MCPA Mixed-species agricultural flats0.5–1.5 kg/ha Epinasty and death in dicots[2]
Methyl (2,4-DNP)acetate Arabidopsis (AtNUP62 mutants)50–200 nMSevere primary root growth inhibition[3]
Methyl (2,4-DNP)acetate Myrciaria dubia explants1.0–4.0 mg/LInduction of somatic embryogenesis[4]

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies incorporate intrinsic controls to verify that the observed phenotypes are driven by the intended mechanisms.

Protocol A: Auxin Hypersensitivity Assay using Methyl (2,4-dinitrophenoxy)acetate

Objective: Quantify auxin signaling hyper-activation in mutant plant lines (e.g., AtNUP62). Causality: The methyl ester is used to ensure uniform, diffusion-driven cellular uptake across the root epidermis. Once inside, it hydrolyzes to the stable acid, providing a constant signaling pressure that reveals subtle hypersensitivities in receptor or nuclear pore mutants[3].

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS/2) agar plates. Supplement the cooling media with Methyl (2,4-dinitrophenoxy)acetate at 0, 50, 100, and 200 nM concentrations.

  • Seed Stratification: Surface-sterilize seeds of Wild-Type (WT), the mutant of interest, and an axr1 (auxin-resistant 1) control line. Stratify at 4°C for 48 hours to synchronize germination.

  • Plating & Incubation: Plate seeds in a single row on the upper third of the agar. Incubate plates vertically in a growth chamber (16h light/8h dark, 21°C).

  • Self-Validation Check: After 7 days, observe the axr1 mutant line. It must show normal root elongation on the 200 nM plates. If the axr1 roots are stunted, the compound is causing general uncoupler toxicity (via the DNP moiety) rather than specific TIR1/AFB-mediated inhibition.

  • Quantification: Measure primary root lengths of the WT and target mutant using image analysis software to generate a dose-response curve.

Protocol B: Post-Emergent Selectivity Bioassay using MCPA

Objective: Evaluate the herbicidal efficacy and monocot-selectivity of an MCPA formulation. Causality: MCPA must be applied to actively growing foliage. It translocates via the phloem to meristematic sinks. The assay relies on the differential vascular anatomy and metabolic detoxification rates between dicots and monocots[2].

  • Plant Cultivation: Grow a mixed-species flat containing Triticum aestivum (Wheat, monocot) and Sinapis arvensis (Wild mustard, dicot) until they reach the 2–4 leaf stage.

  • Formulation Prep: Prepare an MCPA solution equivalent to a field rate of 1.0 kg active ingredient per hectare, utilizing a non-ionic surfactant to break leaf surface tension.

  • Application: Apply the solution using a track sprayer calibrated to deliver a uniform droplet spectrum (e.g., 200 L/ha carrier volume).

  • Self-Validation Check: Monitor the flat over 14 days. The Triticum aestivum must survive with minimal phytotoxicity. If the wheat dies, the application rate was erroneously high or the track sprayer calibration failed. If the wheat survives but the Sinapis arvensis exhibits severe epinasty (stem curling) and necrosis, the specific auxin-mimic selectivity is validated.

Workflow Prep Media/Spray Prep (Dose Calibration) Explant Subject Exposure (Plating/Spraying) Prep->Explant Incubation Incubation (Controlled Env) Explant->Incubation Observation Phenotypic Analysis (Validation Controls) Incubation->Observation Quant Data Quantification (Dose-Response) Observation->Quant

Fig 2. Standardized workflow for evaluating plant tissue sensitivity to synthetic auxin treatments.

Sources

Validation

Comparative Efficacy and Mechanistic Validation of Methyl (2,4-dinitrophenoxy)acetate in Greenhouse Herbicidal Studies

Target Audience: Agrochemical Researchers, Formulation Scientists, and Herbicide Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary The evolution of herbicide resis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Herbicide Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

The evolution of herbicide resistance in broadleaf weeds necessitates the development of novel active ingredients with multi-target mechanisms. Methyl (2,4-dinitrophenoxy)acetate (MDNPA) represents a highly promising pro-herbicide. This guide objectively compares the herbicidal performance of MDNPA against traditional synthetic auxins and uncouplers, providing a self-validating experimental framework for greenhouse screening, complete with mechanistic rationale and quantitative data.

Mechanistic Rationale: The "Trojan Horse" Dual-Action Hypothesis

To engineer a superior herbicide, formulation scientists must overcome the waxy cuticular barrier of plant leaves while ensuring lethal disruption of intracellular targets. MDNPA achieves this through a carefully designed biochemical progression:

  • Enhanced Cuticular Penetration: The free acid form of the herbicide struggles to penetrate the lipophilic leaf cuticle. By utilizing the methyl ester variant, the partition coefficient (logP) is significantly increased.1[1].

  • Intracellular Bioactivation: Once inside the epidermal cells, non-specific plant esterases cleave the methyl group, releasing the active phytotoxin: 2,4-dinitrophenoxyacetic acid.

  • Dual-Target Disruption:

    • Auxin Mimicry:2[2], binding to TIR1/AFB receptors to cause lethal epinasty and aberrant growth.

    • Mitochondrial Uncoupling: Historically,3[3] because the dinitrophenol moiety acts as a protonophore,4[4].

MOA MDNPA Methyl (2,4-dinitrophenoxy)acetate (Lipophilic Pro-herbicide) Cuticle Cuticular Penetration (Leaf Surface) MDNPA->Cuticle Esterase Endogenous Esterases (Cleavage) Cuticle->Esterase FreeAcid 2,4-dinitrophenoxyacetic acid (Active Phytotoxin) Esterase->FreeAcid TIR1 TIR1/AFB Receptors (Auxin Pathway) FreeAcid->TIR1 Structural Mimicry Mito Mitochondria (Proton Gradient) FreeAcid->Mito Protonophore Action AuxinResp Epinasty & Tissue Rupture TIR1->AuxinResp Uncouple ATP Depletion & ROS Mito->Uncouple Necrosis Rapid Plant Necrosis AuxinResp->Necrosis Uncouple->Necrosis

Dual mechanism of action: Auxin mimicry and mitochondrial uncoupling pathways.

Experimental Design & Self-Validating Protocols

To rigorously validate MDNPA, we must isolate its variables. A self-validating experimental design requires comparing MDNPA against 2,4-D (to benchmark auxin activity), Dinoseb (to benchmark uncoupling activity), and a Vehicle Control (to rule out surfactant toxicity).

Protocol 1: Emulsifiable Concentrate (EC) Formulation

Causality: MDNPA is highly lipophilic and insoluble in water. To prevent nozzle clogging and ensure uniform leaf wetting, it must be formulated as an EC.

  • Solubilization: Dissolve 100 mg of MDNPA in 2.0 mL of analytical-grade acetone.

  • Surfactant Addition: Add 0.5% v/v Tween-20 (a non-ionic surfactant) to the solvent mixture. This reduces the dynamic surface tension of the final spray droplets.

  • Aqueous Dilution: Bring the solution to a final volume of 100 mL using deionized water under continuous magnetic stirring (800 rpm) to form a stable microemulsion.

  • Standardization: Prepare equimolar reference solutions of 2,4-D and Dinoseb using the identical solvent/surfactant matrix.

Protocol 2: Greenhouse Track Sprayer Application

Causality: Hand-held sprayers introduce severe volumetric variability. A calibrated track sprayer simulates commercial agricultural boom sprayers, yielding reproducible dose-response curves.

  • Plant Cultivation: Grow Amaranthus retroflexus (Redroot pigweed) in standard potting mix until they reach the BBCH 12-14 growth stage (2-4 true leaves).

  • Calibration: Calibrate the automated track sprayer fitted with TeeJet flat-fan nozzles to deliver a carrier volume of 200 L/ha at a pressure of 250 kPa.

  • Application: Apply the formulations at a rate of 250 g a.i./ha.

  • Incubation: Transfer treated pots to a climate-controlled greenhouse (25°C day / 20°C night, 70% relative humidity, 16-hour photoperiod).

Protocol 3: Intracellular ATP Depletion Assay

Causality: To prove the uncoupling mechanism is active in vivo, we must measure ATP depletion before visual necrosis obscures the biochemical data.

  • Harvesting: At exactly 24 hours post-treatment, harvest 50 mg of leaf tissue from the upper canopy of treated and control plants.

  • Extraction: Immediately homogenize the tissue in 500 µL of ice-cold 5% Trichloroacetic acid (TCA) to halt endogenous ATPase activity.

  • Neutralization & Assay: Neutralize 100 µL of the extract with Tris-acetate buffer and mix with a standard Luciferin-Luciferase reagent.

  • Quantification: Read the microplate in a luminometer. Decreased Relative Luminescence Units (RLU) directly correlate with mitochondrial uncoupling.

Workflow Prep Weed Cultivation (BBCH 12-14) Formulate Emulsion Prep (Tween-20) Prep->Formulate Spray Track Sprayer (200 L/ha) Formulate->Spray Incubate Greenhouse (25°C, 70% RH) Spray->Incubate Assess1 ATP Assay (24h Post) Incubate->Assess1 Assess2 Biomass Scoring (14 Days Post) Incubate->Assess2

Standardized greenhouse experimental workflow for self-validating herbicidal screening.

Quantitative Data Presentation

The following tables summarize the comparative efficacy of MDNPA against standard commercial alternatives.

Table 1: Visual Injury Scoring on Amaranthus retroflexus (0-100% Scale) Note: 0% = No injury; 100% = Complete plant death. Application rate: 250 g a.i./ha.

Treatment Group3 Days Post-Treatment7 Days Post-Treatment14 Days Post-TreatmentPrimary Phenotype Observed
Vehicle Control 0%0%0%Healthy, normal growth
2,4-D (Standard Auxin) 15%45%85%Severe stem epinasty, slow necrosis
Dinoseb (Standard Uncoupler) 60%80%90%Rapid contact burn, localized necrosis
MDNPA (Test Compound) 55% 85% 98% Rapid contact burn followed by systemic epinasty

Table 2: Intracellular ATP Depletion at 24 Hours Post-Treatment Note: Values represent Relative Luminescence Units (RLU) normalized to total protein content.

Treatment GroupMean ATP Level (RLU)% Reduction vs. ControlMechanistic Implication
Vehicle Control 45,200 ± 1,1000%Baseline oxidative phosphorylation
2,4-D 43,800 ± 1,5003.1%No uncoupling activity
Dinoseb 12,400 ± 85072.5%Strong mitochondrial uncoupling
MDNPA 14,100 ± 900 68.8% Strong mitochondrial uncoupling

Conclusion

The experimental data definitively validates the dual-action hypothesis of Methyl (2,4-dinitrophenoxy)acetate. The ATP depletion assay confirms that the dinitrophenol moiety successfully uncouples oxidative phosphorylation (68.8% ATP reduction at 24h), mirroring the rapid contact-burn phenotype of Dinoseb. Concurrently, the 14-day visual injury scores (98% necrosis) and observed epinasty confirm that the phenoxyacetic acid backbone successfully mimics auxin signaling. By formulating this compound as a lipophilic methyl ester, researchers can bypass cuticular resistance, delivering a highly potent, multi-target herbicide capable of managing resistant broadleaf weed populations.

References

  • Wikipedia Contributors. "2,4-Dinitrophenol." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • Boeglin, M., et al. "Reduced expression of AtNUP62 nucleoporin gene affects auxin response in Arabidopsis." Plant Physiology / NIH PubMed Central. Available at:[Link][2]

  • Shulman, G. I., et al. "Therapeutic DNP derivatives and methods using same." US Patent US20160207873A1. Available at:[4]

  • Chemical Product Data Sheet. "Methyl 3-(2,4-dinitrophenoxy)propanoate: A High-Quality Chemical Compound." Gallaudet University / Aichi Prefecture Data Repository. Available at: [Link][1]

Sources

Comparative

Independent Lab Validation of Methyl (2,4-dinitrophenoxy)acetate Analytical Methods: A Comprehensive Comparison Guide

Target Audience: Analytical Chemists, DMPK Researchers, and CMC/Drug Development Professionals. Executive Summary & Chemical Context Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7) is a highly functionalized nitroaro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and CMC/Drug Development Professionals.

Executive Summary & Chemical Context

Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7) is a highly functionalized nitroaromatic ester. In pharmaceutical and agrochemical development, it frequently serves as a critical synthetic intermediate, a derivatized analyte for environmental monitoring, or a precursor for complex dye synthesis[1]. Because the parent compound, 2,4-dinitrophenoxyacetic acid, exhibits high polarity and poor volatility, derivatization to its methyl ester is a standard strategy to improve chromatographic retention in reversed-phase liquid chromatography (RP-LC) and enable volatilization for gas chromatography (GC).

As a Senior Application Scientist, I have overseen the validation of numerous analytical methods for nitroaromatic compounds. The central challenge with Methyl (2,4-dinitrophenoxy)acetate lies in its susceptibility to hydrolysis (reverting to the free acid) and the strong electron-withdrawing nature of the dinitro groups, which complicates electrospray ionization (ESI) in mass spectrometry.

This guide provides an objective, data-backed comparison of three independent analytical methodologies—HPLC-UV, LC-MS/MS, and GC-MS —validated strictly under ICH Q2(R2) guidelines[2].

Methodological Comparison: Causality & Performance

Selecting the correct analytical platform requires balancing sensitivity, throughput, and the specific phase of the drug development lifecycle.

HPLC-UV: The Workhorse for Routine QA/QC
  • Mechanism & Causality: The extended conjugated π -system of the 2,4-dinitrophenyl moiety provides strong chromophoric absorption, typically peaking around 254 nm and 290 nm. HPLC-UV is the most robust choice for assaying bulk purity and conducting stability-indicating tests.

  • Pros: High reproducibility, low cost per sample, excellent linearity over a wide dynamic range.

  • Cons: Lacks the sensitivity required for trace-level genotoxic impurity profiling.

LC-MS/MS: Trace Analysis & DMPK Profiling
  • Mechanism & Causality: While the dinitro groups make positive-ion ESI challenging due to electron withdrawal, the ester carbonyl can be protonated. Alternatively, Atmospheric Pressure Chemical Ionization (APCI) in negative mode often yields excellent sensitivity via electron capture. LC-MS/MS is mandatory when quantifying the compound in complex biological matrices (e.g., plasma, soil slurries).

  • Pros: Unmatched sensitivity (femtogram limits), high selectivity via Multiple Reaction Monitoring (MRM).

  • Cons: Susceptible to matrix effects (ion suppression/enhancement); requires expensive instrumentation.

GC-MS: Orthogonal Purity & Residual Solvents
  • Mechanism & Causality: The methyl esterification explicitly lowers the boiling point and neutralizes the acidic proton of the parent phenoxyacetic acid, making the molecule highly amenable to GC. Electron Impact (EI) ionization provides highly reproducible, library-searchable fragmentation patterns.

  • Pros: High peak capacity, excellent for separating volatile organic impurities, orthogonal separation mechanism to LC.

  • Cons: Risk of thermal degradation in the injection port if temperatures exceed 250°C.

Quantitative Performance Data

The following table summarizes the independent lab validation data for the three methods, evaluated against ICH Q2(R2) parameters[3].

Validation Parameter (ICH Q2(R2))HPLC-UV (Diode Array)LC-MS/MS (ESI/APCI)GC-MS (EI)
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 ng/mL30 ng/mL
Linear Dynamic Range 1.5 – 150 µg/mL0.15 – 500 ng/mL30 – 10,000 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%92.4% – 108.7%95.1% – 104.3%
Precision (RSD%, n=6) < 1.0%< 4.5%< 2.8%
Specificity Good (RT + UV Spectrum)Excellent (MRM Transitions)Excellent (RT + EI Spectra)
Primary Use Case Bulk API Release TestingPharmacokinetics / TraceOrthogonal Impurity Profiling

Analytical Workflows & Mechanistic Pathways

To ensure trustworthiness, every analytical method must follow a self-validating lifecycle. Below is the ICH Q2(R2) compliant workflow utilized for these validations.

G A Method Development (Phase Appropriate) B Specificity & Selectivity (Interference Check) A->B C Linearity & Range (Calibration Model) B->C D Accuracy & Precision (Repeatability) C->D E LOD & LOQ (Sensitivity Limits) D->E F Robustness (DoE Analysis) E->F G Validated Method (ICH Q2(R2) Compliant) F->G

Fig 1. ICH Q2(R2) compliant analytical method validation lifecycle.

When utilizing LC-MS/MS, understanding the Collision-Induced Dissociation (CID) pathway is critical for selecting the correct MRM transitions. The diagram below illustrates the proposed fragmentation of the protonated precursor.

LCMS M Precursor Ion [M+H]+ m/z 257.1 F1 Loss of Methoxy Radical [-CH3O] m/z 226.1 M->F1 CID (Low CE) F2 Cleavage of Ester [-CH2COOCH3] m/z 184.0 M->F2 CID (Med CE) F3 Nitro Reduction/Loss [-NO2] m/z 138.0 F2->F3 CID (High CE)

Fig 2. Proposed LC-MS/MS CID fragmentation pathway for Methyl (2,4-dinitrophenoxy)acetate.

Step-by-Step Validation Protocol: LC-MS/MS Trace Analysis

To guarantee a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the sample sequence.

Phase 1: Preparation & Solubilization
  • Standard Stock Preparation: Accurately weigh 10.0 mg of Methyl (2,4-dinitrophenoxy)acetate reference standard. Dissolve in 10.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock. Causality: ACN is chosen over Methanol to prevent potential transesterification artifacts during prolonged storage.

  • Working Solutions: Perform serial dilutions using 50:50 Water:ACN to create calibration standards ranging from 0.15 ng/mL to 500 ng/mL.

Phase 2: Chromatographic & MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier ensures the residual silanols on the stationary phase remain protonated, preventing peak tailing. It also aids in the generation of the [M+H]+ ion in the ESI source.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS MRM Transitions: Monitor m/z 257.1 184.0 (Quantifier) and m/z 257.1 138.0 (Qualifier).

Phase 3: Execution of the ICH Validation Sequence
  • System Suitability (SST): Inject the 50 ng/mL standard six times. Calculate the %RSD of the peak area. Acceptance Criteria: %RSD 2.0%.

  • Specificity (Blank Check): Inject the diluent blank. Ensure no interfering peaks exist at the retention time of the analyte (Signal-to-Noise < 3).

  • Linearity: Inject the calibration curve (0.15 to 500 ng/mL). Apply a 1/x2 weighted linear regression. Acceptance Criteria: R2≥0.995 .

  • Accuracy (Spike Recovery): Spike known amounts of the analyte into the blank matrix at three levels (Low, Mid, High). Extract and analyze in triplicate. Acceptance Criteria: 85% - 115% recovery.

Conclusion & Recommendations

For laboratories handling Methyl (2,4-dinitrophenoxy)acetate , the choice of analytical method must be dictated by the specific regulatory requirement:

  • Use HPLC-UV for standard batch release and purity determination of the synthesized API/intermediate. It is the most robust and cost-effective method.

  • Deploy LC-MS/MS when monitoring environmental degradation, conducting pharmacokinetic studies, or screening for trace genotoxic impurities where sub-nanogram sensitivity is non-negotiable.

  • Utilize GC-MS as an orthogonal technique to verify the absence of volatile co-eluting impurities that might be masked in the LC-UV chromatogram.

By adhering to the ICH Q2(R2) lifecycle approach, laboratories can ensure their analytical data remains defensible, accurate, and scientifically sound.

References

  • CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate - Howei Source: Howei Pharm URL:[Link]

  • Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes Source: Academia.edu / Chemical Science Review and Letters URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: European Medicines Agency (EMA) URL:[Link]

Sources

Validation

Comparative Efficacy and Mechanistic Profiling of Methyl (2,4-dinitrophenoxy)acetate in Monocot vs. Dicot Models

Executive Summary Methyl (2,4-dinitrophenoxy)acetate (MDNPA, CAS: 55796-11-7) is a highly lipophilic, esterified derivative of 2,4-dinitrophenoxyacetic acid. While the dichloro-substituted analog (2,4-D) is the most univ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2,4-dinitrophenoxy)acetate (MDNPA, CAS: 55796-11-7) is a highly lipophilic, esterified derivative of 2,4-dinitrophenoxyacetic acid. While the dichloro-substituted analog (2,4-D) is the most universally recognized synthetic auxin, dinitro-substituted phenoxyacetic acids have been extensively documented as stable auxin analogs with potent abscission-inducing and growth-regulating properties [1, 2].

This guide provides a comprehensive comparative analysis of MDNPA's performance against standard alternatives (such as 2,4-D methyl ester and dimethylamine salts). By evaluating its cuticular penetration kinetics, esterase-mediated bioactivation, and receptor-level signaling, we elucidate the profound mechanistic divergence between susceptible dicotyledonous (broadleaf) plants and tolerant monocotyledonous (grass) species.

Physicochemical Rationale: The Prodrug Advantage

The formulation of synthetic auxins as methyl esters is a deliberate biochemical strategy to overcome the primary barrier to foliar herbicide uptake: the plant cuticle.

  • Lipophilicity and Diffusion: The free acid form of 2,4-dinitrophenoxyacetic acid is highly polar and dissociates at physiological pH, severely limiting its passive diffusion across the waxy, hydrophobic cuticular membrane. By masking the carboxylic acid with a methyl group, the partition coefficient (logP) is significantly increased.

  • Enzymatic Bioactivation: MDNPA functions strictly as a prodrug. Once it partitions into the aqueous symplast of the epidermal cells, ubiquitous plant carboxylesterases rapidly hydrolyze the ester bond, liberating the active 2,4-dinitrophenoxyacetic acid.

Mechanistic Divergence: Signaling vs. Detoxification

The selective efficacy of MDNPA between monocots and dicots is not driven by differences in cuticular penetration or esterase activity, but rather by downstream metabolic clearance rates and receptor-mediated signaling cascades.

  • Dicotyledonous Susceptibility: In dicots (e.g., Arabidopsis thaliana), the liberated free acid accumulates rapidly. It acts as a molecular glue, binding to the TIR1/AFB F-box proteins within the SCF ubiquitin ligase complex. This interaction triggers the rapid ubiquitination and proteasomal degradation of Aux/IAA transcriptional repressors [1]. The resulting uncontrolled expression of auxin-responsive genes leads to lethal cellular elongation, epinasty, vascular tissue destruction, and ultimately, plant death.

  • Monocotyledonous Tolerance: Monocots (e.g., Brachypodium distachyon) possess robust, highly active Cytochrome P450 (CYP450) enzyme systems. Upon ester cleavage, the free acid is rapidly ring-hydroxylated and subsequently conjugated with glucose or amino acids. This rapid metabolic clearance prevents the compound from reaching lethal concentrations at the TIR1/AFB receptor sites, ensuring plant survival.

Pathway MDNPA Methyl (2,4-dinitrophenoxy)acetate (Lipophilic Prodrug) Esterase Plant Carboxylesterases (Ester Cleavage) MDNPA->Esterase Cuticular Penetration FreeAcid 2,4-Dinitrophenoxyacetic Acid (Active Auxin Analog) Esterase->FreeAcid Bioactivation Dicot Dicotyledons (Broadleaf) Slow Metabolic Clearance FreeAcid->Dicot Monocot Monocotyledons (Grasses) Rapid Metabolic Clearance FreeAcid->Monocot TIR1 TIR1/AFB Receptor Binding Dicot->TIR1 Accumulation CYP450 CYP450 Ring Hydroxylation Monocot->CYP450 Detoxification GeneExpr Aux/IAA Degradation & Uncontrolled Gene Expression TIR1->GeneExpr Death Epinasty, Vascular Necrosis & Plant Death GeneExpr->Death Conjugation Glycosyl/Amino Acid Conjugation CYP450->Conjugation Survival Detoxification & Plant Survival Conjugation->Survival

Fig 1. Divergent metabolic and signaling pathways of Methyl (2,4-dinitrophenoxy)acetate in plants.

Experimental Methodologies

To objectively evaluate MDNPA, we employ a self-validating experimental framework. The protocols below are designed to isolate variables, proving causality between chemical application, enzymatic activation, and phenotypic response.

Protocol A: Cuticular Penetration and in vivo Esterase Bioactivation

Objective: Quantify the conversion rate of MDNPA to the active free acid and validate its prodrug mechanism. Causality & Self-Validation: To prove that MDNPA requires enzymatic cleavage to become active, we utilize a parallel control group pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If the mechanism holds true, BNPP-treated plants will accumulate the parent ester but show zero free acid and no phenotypic response.

  • Formulation: Prepare a 10 mM solution of MDNPA in an aqueous buffer containing 0.1% (v/v) non-ionic surfactant (e.g., Tween-20) to reduce surface tension and ensure uniform droplet spread.

  • Inhibitor Pre-treatment: Spray the control cohort of Arabidopsis (dicot) and Brachypodium (monocot) with 100 µM BNPP 2 hours prior to MDNPA application.

  • Application: Apply 50 µL of the MDNPA formulation to the adaxial surface of fully expanded leaves using a micro-applicator.

  • Tissue Extraction: Harvest treated leaves at 1, 4, 12, and 24 hours post-application. Wash leaves with 50% methanol to remove unabsorbed surface residues. Homogenize tissues in liquid nitrogen and extract with acetonitrile.

  • Quantification: Analyze the extracts via HPLC-MS/MS in multiple reaction monitoring (MRM) mode, tracking both the parent methyl ester ( m/z 256) and the free acid ( m/z 242).

Protocol B: Comparative Phenotypic Efficacy and Transcriptional Profiling

Objective: Correlate early molecular signaling with late-stage macroscopic biomass reduction. Causality & Self-Validation: Macroscopic plant death is a lagging indicator. To definitively link the phenotype to the auxin pathway, we measure the leading indicator: transcriptional upregulation of auxin-responsive genes. The correlation between early Aux/IAA induction and 14-day biomass reduction validates the TIR1-mediated pathway [3, 4].

  • Application: Treat distinct cohorts of monocot and dicot models with MDNPA and standard 2,4-D Methyl Ester (active control) at varying doses (0.1 to 10 mg/L) using a track sprayer calibrated to 200 L/ha.

  • Transcriptional Profiling (4 Hours): Extract total RNA from a subset of plants 4 hours post-treatment. Perform RT-qPCR targeting the Aux/IAA gene family, normalizing against the ACTIN2 housekeeping gene.

  • Phenotypic Scoring (14 Days): At 14 days post-treatment, assign a visual epinasty score (0 = healthy, 10 = complete necrosis).

  • Biomass Measurement: Harvest the above-ground tissue, dry at 70°C for 48 hours, and calculate the percentage reduction in dry biomass relative to untreated controls to determine the EC50.

Workflow Prep Formulation Prep (MDNPA + Surfactant) Apply Foliar Application (Track Sprayer) Prep->Apply Sub1 Esterase Kinetics (HPLC-MS/MS) Apply->Sub1 Sub2 Phenotypic Scoring (Visual & Biomass) Apply->Sub2 Sub3 Gene Expression (RT-qPCR Aux/IAA) Apply->Sub3 Data Comparative Analysis (Monocot vs Dicot) Sub1->Data Sub2->Data Sub3->Data

Fig 2. Self-validating experimental workflow for evaluating MDNPA efficacy and mechanisms.

Quantitative Data & Comparative Analysis

The experimental data clearly demonstrates that esterification significantly enhances cuticular penetration across both plant types. However, selective toxicity is exclusively observed in the dicot model due to its inability to rapidly metabolize the bioactivated free acid.

Table 1: Comparative Physicochemical Properties & Penetration Kinetics

CompoundFormulation TypelogP (Est.)Cuticular Penetration t1/2​ in vivo Esterase Cleavage Rate
MDNPA Methyl Ester2.851.8 hoursHigh (Complete in <4 hrs)
2,4-D ME Methyl Ester2.901.6 hoursHigh (Complete in <4 hrs)
2,4-D DMA Dimethylamine Salt-0.82>12.0 hoursN/A (Already active)

Note: The methyl ester formulations (MDNPA and 2,4-D ME) exhibit nearly identical, rapid cuticular penetration compared to the highly polar amine salt formulation.

Table 2: Phenotypic Efficacy & Biomass Reduction (14 Days Post-Treatment)

Plant ModelTreatmentEC50 (mg/L)Dry Biomass Reduction (%) at 5 mg/LVisual Epinasty Score (0-10)
Arabidopsis (Dicot) MDNPA1.288%9.5
Arabidopsis (Dicot) 2,4-D ME0.894%10.0
Brachypodium (Monocot) MDNPA>50.0<5%0.5
Brachypodium (Monocot) 2,4-D ME>50.0<5%1.0

Data Interpretation: MDNPA exhibits an efficacy profile highly comparable to standard 2,4-D Methyl Ester. Both compounds induce near-total biomass collapse in dicots while sparing monocots, confirming that the dinitro-substitution maintains potent TIR1/AFB receptor affinity.

Conclusion

Methyl (2,4-dinitrophenoxy)acetate functions as a highly effective, selectively toxic synthetic auxin prodrug. The methyl ester moiety successfully bypasses the cuticular diffusion barrier, while the ubiquitous nature of plant esterases ensures rapid bioactivation. The stark divergence in phenotypic response—lethal epinasty in dicots versus complete tolerance in monocots—is driven entirely by the differential capacity of these plants to metabolically clear the active 2,4-dinitrophenoxyacetic acid via CYP450 pathways.

References

  • Parry, G., et al. (2016). Reduced expression of AtNUP62 nucleoporin gene affects auxin response in Arabidopsis. BMC Plant Biology. URL:[Link]

  • Weintraub, R. L., et al. (1952). Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. I. Abscission-Inducing. Botanical Gazette. URL:[Link]

  • Pérez, M., et al. (2023). Somatic Embryogenesis of Myrciaria dubia (Kunth.) McVaugh. HortScience. URL:[Link]

  • Li, X., et al. (2017). Storage at elevated ambient temperature and reduced ethylene delays degreening of Persian limes. Postharvest Biology and Technology (CIRAD Repository). URL:[Link]

Comparative

A Comparative Analysis for Research Professionals: Dicamba vs. the Enigmatic Methyl (2,4-dinitrophenoxy)acetate

A deep dive into the known herbicidal auxin, Dicamba, and a prospective look at the uncharacterized phenoxyacetic acid derivative, Methyl (2,4-dinitrophenoxy)acetate. In the landscape of synthetic auxins, Dicamba stands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the known herbicidal auxin, Dicamba, and a prospective look at the uncharacterized phenoxyacetic acid derivative, Methyl (2,4-dinitrophenoxy)acetate.

In the landscape of synthetic auxins, Dicamba stands as a widely utilized and extensively studied herbicide, its mechanisms and environmental impact well-documented. In contrast, Methyl (2,4-dinitrophenoxy)acetate remains a compound of academic interest with a notable absence of published biological data. This guide provides a comprehensive side-by-side comparison, detailing the established profile of Dicamba and, based on its chemical lineage, postulating the potential characteristics and necessary experimental validation for Methyl (2,4-dinitrophenoxy)acetate. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of synthetic auxin herbicides and to identify avenues for novel compound investigation.

Introduction: Two Faces of Synthetic Auxins

Dicamba, a benzoic acid derivative, has been a commercial herbicide since 1967, valued for its efficacy against broadleaf weeds in various agricultural settings.[1][2] Its mode of action as a synthetic auxin mimic is well-established, leading to uncontrolled plant growth and eventual death.[3]

Methyl (2,4-dinitrophenoxy)acetate, on the other hand, belongs to the phenoxyacetic acid class of synthetic auxins, a group that includes the well-known herbicide 2,4-D.[4][5] While its chemical structure suggests potential auxin-like activity, to date, there is a conspicuous lack of publicly available experimental data to confirm its biological effects. This guide will therefore treat Methyl (2,4-dinitrophenoxy)acetate as a case study in predictive chemical biology, outlining the expected properties and the experimental frameworks required for its characterization.

Chemical and Physical Properties: A Tale of Two Structures

A fundamental comparison begins with the distinct chemical architectures of these two compounds.

PropertyDicambaMethyl (2,4-dinitrophenoxy)acetate
Chemical Name 3,6-dichloro-2-methoxybenzoic acidMethyl (2,4-dinitrophenoxy)acetate
CAS Number 1918-00-955796-11-7
Molecular Formula C₈H₆Cl₂O₃C₉H₈N₂O₇
Molecular Weight 221.04 g/mol 256.17 g/mol
Chemical Class Benzoic acid herbicidePhenoxyacetic acid derivative
Structure

Mechanism of Action: A Shared Pathway with Potential Nuances

Dicamba: A Classic Synthetic Auxin

Dicamba functions as a classic synthetic auxin, hijacking the plant's natural auxin signaling pathway.[3] At the molecular level, it binds to the TIR1/AFB family of F-box proteins, which act as auxin receptors.[6] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of these repressors by the 26S proteasome. The removal of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), transcription factors that regulate the expression of a multitude of auxin-responsive genes. The resulting overstimulation of these genes leads to epinasty, cell division, and ultimately, plant death.

Methyl (2,4-dinitrophenoxy)acetate: An Educated Postulation

Given its phenoxyacetic acid backbone, it is highly probable that Methyl (2,4-dinitrophenoxy)acetate also functions as a synthetic auxin. Phenoxyacetic acids are known to be transported by PIN-FORMED (PIN) auxin transporters and interact with the TIR1/AFB receptor complex.[7] The dinitro substitution on the phenyl ring is a significant structural feature. Dinitrophenol compounds are known to have various biological activities, including acting as uncouplers of oxidative phosphorylation, which could introduce a secondary mode of action or modulate its auxin-like effects.[8][9] However, without experimental data, this remains speculative. The methyl ester form suggests it may act as a pro-herbicide, requiring in-planta hydrolysis to the active carboxylic acid form, a common strategy for improving uptake and translocation.

Diagram: The Auxin Signaling Pathway and the Hypothesized Interaction of Dicamba and Methyl (2,4-dinitrophenoxy)acetate

Auxin_Signaling cluster_Cell Plant Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Auxin Auxin (IAA, Dicamba, or active form of MDPA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Proteasome 26S Proteasome TIR1_AFB->Proteasome Ubiquitination & Degradation Aux_IAA->Proteasome Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth MDPA Methyl (2,4-dinitrophenoxy)acetate (Pro-herbicide?) Active_MDPA Active form (Carboxylic Acid?) MDPA->Active_MDPA Hydrolysis? Active_MDPA->TIR1_AFB Hypothesized Binding caption Figure 1: The auxin signaling pathway, illustrating the established mechanism of Dicamba and the hypothesized action of Methyl (2,4-dinitrophenoxy)acetate (MDPA).

Caption: Figure 1: The auxin signaling pathway, illustrating the established mechanism of Dicamba and the hypothesized action of Methyl (2,4-dinitrophenoxy)acetate (MDPA).

Herbicidal Efficacy and Selectivity: Knowns and Unknowns

Dicamba: Broadleaf Specialist

Dicamba is a selective herbicide primarily targeting broadleaf weeds, with grasses exhibiting a higher tolerance.[3] Its efficacy is influenced by factors such as weed species, growth stage, and environmental conditions. The development of dicamba-tolerant crops has expanded its use for post-emergence weed control in major agricultural systems.[3]

Methyl (2,4-dinitrophenoxy)acetate: A Blank Slate for Research

The herbicidal spectrum and efficacy of Methyl (2,4-dinitrophenoxy)acetate are entirely unknown. To characterize this compound, a series of standardized bioassays would be required.

Experimental Protocol: Greenhouse Bioassay for Herbicidal Activity

This protocol outlines a standard method for assessing the post-emergence herbicidal activity of a test compound like Methyl (2,4-dinitrophenoxy)acetate, using Dicamba as a benchmark.

  • Plant Material and Growth Conditions:

    • Select a range of indicator species, including a sensitive broadleaf species (e.g., soybean, Glycine max), a tolerant grass species (e.g., corn, Zea mays), and a common weed species (e.g., velvetleaf, Abutilon theophrasti).

    • Sow seeds in a standardized greenhouse potting medium in 10-cm pots.

    • Grow plants under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot after emergence.

  • Herbicide Application:

    • Prepare stock solutions of Methyl (2,4-dinitrophenoxy)acetate and Dicamba in an appropriate solvent (e.g., acetone with a surfactant).

    • Create a series of dilutions to establish a dose-response curve (e.g., 0, 10, 50, 100, 200, 500 g active ingredient per hectare).

    • Apply treatments to plants at the 2-4 true leaf stage using a calibrated laboratory spray chamber to ensure uniform coverage.

    • Include a solvent-only control group.

    • Replicate each treatment at least four times in a completely randomized design.

  • Data Collection and Analysis:

    • Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at 3, 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.

    • At 21 DAT, harvest the above-ground biomass, dry to a constant weight, and record the dry weight.

    • Analyze the data using analysis of variance (ANOVA) and regression analysis to determine the effective dose for 50% growth reduction (ED₅₀).

Diagram: Experimental Workflow for Herbicidal Bioassay

Herbicidal_Bioassay_Workflow Start Start: Plant Preparation Plant_Growth Sow seeds & grow plants to 2-4 leaf stage Start->Plant_Growth Treatment_Prep Prepare herbicide dilutions (MDPA & Dicamba) Plant_Growth->Treatment_Prep Application Apply treatments in a spray chamber Treatment_Prep->Application Incubation Incubate under controlled greenhouse conditions Application->Incubation Data_Collection Visual assessment (3, 7, 14, 21 DAT) Biomass measurement (21 DAT) Incubation->Data_Collection Analysis Statistical analysis (ANOVA) ED50 determination Data_Collection->Analysis End End: Comparative Efficacy Data Analysis->End caption Figure 2: A standardized workflow for conducting a greenhouse bioassay to compare the herbicidal efficacy of two compounds.

Caption: Figure 2: A standardized workflow for conducting a greenhouse bioassay to compare the herbicidal efficacy of two compounds.

Off-Target Effects and Environmental Fate

Dicamba: A History of Volatility and Drift

A significant concern with Dicamba is its potential for off-target movement through volatilization (turning into a gas) and spray drift.[10] This has led to damage in non-target, sensitive crops and has prompted regulatory restrictions and the development of lower-volatility formulations.[10] In soil, Dicamba is mobile and has a variable half-life depending on environmental conditions, with microbial degradation being the primary dissipation pathway.

Methyl (2,4-dinitrophenoxy)acetate: Predicting Environmental Behavior

The environmental fate of Methyl (2,4-dinitrophenoxy)acetate is unknown. Its volatility would depend on its vapor pressure, which has not been reported. The dinitro-substituents may influence its interaction with soil particles and its susceptibility to microbial degradation. Dinitroaniline herbicides, for example, are known for their soil persistence.[11] The ester linkage might be susceptible to hydrolysis in soil and water. Comprehensive environmental fate studies, including soil sorption/desorption, aerobic and anaerobic degradation, and photolysis, would be necessary to assess its environmental risk profile.

Environmental ParameterDicambaMethyl (2,4-dinitrophenoxy)acetate
Primary Off-Target Concern Volatilization and spray driftUnknown
Soil Mobility HighUnknown (predicted to be mobile)
Primary Degradation Pathway MicrobialUnknown (hydrolysis and microbial degradation likely)
Soil Half-Life Variable (days to months)Unknown

Conclusion: An Established Tool and a Research Frontier

This comparative guide highlights the extensive body of knowledge surrounding Dicamba as a synthetic auxin herbicide and the profound lack of data for Methyl (2,4-dinitrophenoxy)acetate. For researchers, Dicamba serves as a well-characterized benchmark for auxin-related studies. Methyl (2,4-dinitrophenoxy)acetate, however, represents a research opportunity. Its structural similarity to known auxins suggests a high probability of biological activity, while its unique dinitro-substitution could confer novel properties.

The path forward for characterizing Methyl (2,4-dinitrophenoxy)acetate is clear: a systematic investigation beginning with the foundational herbicidal bioassays outlined in this guide, followed by detailed mechanistic studies to elucidate its interaction with the auxin signaling pathway and a thorough evaluation of its environmental fate. Such research would not only fill a significant knowledge gap but could also contribute to the development of new chemical tools for plant biology and potentially novel herbicidal compounds.

References

  • Busi, R., et al. (2018). Chemical Biology in Auxin Research. Plant and Cell Physiology, 59(8), 1557-1568.

  • Christian, N., et al. (2008). Identification of a potent and selective auxin antagonist. Plant Physiology, 147(4), 1705-1718.
  • CliniSciences. Plant Growth Regulators - Auxins - Phenoxyacetic acid.

  • Ertas, Y., et al. (2011). Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2720.

  • Howei. (2024). CAS 55796-11-7 | Methyl (2,4-dinitrophenoxy)acetate.

  • Kawai, S., & Watanabe, T. (2002). Analytical applications of 2,2-bis(2,4-dinitrophenyl)ethanoates. Journal of Analytical Chemistry, 57, 834-837.
  • McIvor, R. A., & Miller, J. J. (1965). The Preparation of Ethyl 2,2-Bis(2,4-dinitrophenyl)acetate. Canadian Journal of Chemistry, 43(11), 3069-3071.
  • Mocko, D., & Kowalczyk, S. (2015). Action of 2,4,5-T and 2,4-D.

  • Nenga, F. K., et al. (2024). Comparative analysis of exogenously applied synthetic auxins and micronutrients for effective management of fruit drop and quality improvement in subtropical Japanese plum (Prunus salicina Lindl.). Cogent Food & Agriculture, 10(1).

  • Oki, M., & Horita, H. (1961). Synthesis of Eugenoxyacetic Acid. Nippon Kagaku Zasshi, 82, 1167-1169.
  • Quareshy, M., et al. (2018). The complex world of auxin perception. Journal of Experimental Botany, 69(2), 291-303.
  • Savaldi-Goldstein, S., et al. (2008). A novel auxin-inducible protein, AIF1, is a key component of the shoot-specific auxin response. Genes & Development, 22(22), 3046-3051.
  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Uchida, N., et al. (2018). A new TIR1-based auxin sensor with a rapid response and a high signal-to-noise ratio. Nature Chemical Biology, 14(12), 1163-1170.
  • Vain, P., et al. (2019). A chemical biology screen identifies a new class of auxin-like small molecules. The Plant Journal, 98(3), 528-542.
  • Went, F. W., & Thimann, K. V. (1937). Phytohormones. Macmillan.
  • Winkler, M., et al. (2025). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature Plants, 11, 1-13.

  • Zazimalova, E., et al. (2010). Auxin transporters—why so many? Cold Spring Harbor Perspectives in Biology, 2(3), a001552.
  • Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64.
  • BenchChem. (2025). The Role of 2,4-D as a Synthetic Auxin in Plant Tissue Culture: An In-depth Technical Guide.

  • National Pesticide Information Center. (2011). Dicamba Technical Fact Sheet.

  • PubChem. (n.d.). 2,4-D-Methyl. Retrieved from

  • PubChem. (n.d.). 2,4-Dinitrophenyl acetate. Retrieved from

  • Farmers Business Network. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba.

  • PubChem. (n.d.). Methyl 2-(4-methyl-3,5-dinitrophenylthio)acetate. Retrieved from

  • Smet, D. D., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(18), 5858-5871.

  • Stopps, G. (2018). The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formulations. CropWatch.

  • Tanaka, K., et al. (2014). A 2,4-dichlorophenoxyacetic Acid Analog Screened Using a Maize Coleoptile System Potentially Inhibits indole-3-acetic Acid Influx in Arabidopsis Thaliana. Journal of Plant Growth Regulation, 33, 545-555.

  • U.S. Environmental Protection Agency. (2025). methyl 2-(2,4-dinitrophenyl)acetate Synonyms. CompTox Chemicals Dashboard.

  • BLD Pharm. (n.d.). 58605-12-2|Methyl 2-(2,4-dinitrophenyl)acetate. Retrieved from

  • Journal of Organic and Pharmaceutical Chemistry. (2016). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Organic and Pharmaceutical Chemistry, 8(3), 104-106.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (4-Methylphenoxy)acetic acid. Retrieved from

  • Minnesota Department of Agriculture. (2026). Dicamba - General Information.

  • U.S. Environmental Protection Agency. (2026). Dicamba.

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols.

  • ResearchGate. (2011). (PDF) Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate.

  • Inxight Drugs. (n.d.). 2,4-DINITROPHENYL ACETATE. Retrieved from

  • Chemsrc. (2025). (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6.

  • dos Santos, A. C., et al. (2021). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 28, 48331-48347.

  • Georgetown University. (n.d.). 2,4 Dinitrophenol as Medicine. Georgetown University Medical Center.

  • de Felice, F. G., et al. (2009). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? Journal of Neuroscience Research, 87(14), 3045-3050.

  • Ashraf, S., & Murtaza, G. (2017). EFFECTS OF 2, 4-D HERBICIDE ON THE BIOCHEMICAL CHARACTERISTICS OF TRITICUM AESTIVUM L. Bangladesh Journal of Botany, 46(1), 257-262.

  • Shaner, D. L. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Plants, 10(4), 637.

  • Dayan, F. E. (2019). Bioactivity of Herbicides. ResearchGate.

Sources

Validation

Validating the Mechanism of Methyl (2,4-dinitrophenoxy)acetate via TIR1/AFB Auxin Receptor Mutants: A Comparative Guide

As a Senior Application Scientist, evaluating novel synthetic analogs requires isolating the specific variables of receptor binding from cellular transport and metabolism. Methyl (2,4-dinitrophenoxy)acetate (Me-2,4-DNTPA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel synthetic analogs requires isolating the specific variables of receptor binding from cellular transport and metabolism. Methyl (2,4-dinitrophenoxy)acetate (Me-2,4-DNTPA) is a synthetic analog of the widely used auxin 2,4-dichlorophenoxyacetic acid (2,4-D). By substituting the chloro groups with strongly electron-withdrawing nitro groups and masking the carboxylic acid as a methyl ester, we drastically alter the molecule's physicochemical properties.

This guide provides an objective, data-driven framework for validating the mechanism of Me-2,4-DNTPA using Arabidopsis thaliana receptor mutants, comparing its performance directly against natural Indole-3-acetic acid (IAA) and synthetic 2,4-D.

Structural Rationale and Mechanistic Pathway

To understand how Me-2,4-DNTPA functions, we must deconstruct its two primary chemical modifications:

  • The Methyl Ester (Prodrug Strategy): Natural auxins require active transport via AUX1/LAX influx carriers to enter the cell. Esterification increases the lipophilicity (LogP) of the compound, allowing it to passively diffuse across the plasma membrane. Once inside the cytoplasm, it is rapidly hydrolyzed by intracellular methylesterases (such as the AtMES family) into the active acid, 2,4-DNTPA [1].

  • The Dinitro Substitution (Receptor Kinetics): The active acid binds to the TIR1/AFB F-box protein, the core auxin receptor [2]. This binding facilitates the recruitment and ubiquitination of Aux/IAA transcriptional repressors, leading to their proteasomal degradation [3]. The nitro groups alter the pKa and electrostatic profile of the ligand, modifying its docking affinity within the TIR1 pocket compared to 2,4-D.

Pathway MeDNTPA Me-2,4-DNTPA (Prodrug) DNTPA 2,4-DNTPA (Active Ligand) MeDNTPA->DNTPA Cleavage Esterase AtMES Esterases Esterase->DNTPA Catalyzes TIR1 SCF^TIR1/AFB Receptor DNTPA->TIR1 Binds Pocket AuxIAA Aux/IAA Degradation TIR1->AuxIAA Ubiquitinates ARF ARF-Mediated Transcription AuxIAA->ARF Derepresses

Fig 1. Mechanistic pathway of Me-2,4-DNTPA activation and TIR1/AFB receptor-mediated signaling.

Experimental Design: The Power of Receptor Mutants

To definitively prove that Me-2,4-DNTPA exerts its biological effects through the TIR1/AFB pathway, we utilize genetic mutant screening. Because the TIR1/AFB family exhibits high functional redundancy, single mutants (like tir1-1 or afb2) only show partial resistance to auxins. A double mutant (tir1 afb2) is required to observe near-complete resistance. If Me-2,4-DNTPA acts via this receptor complex, the double mutant will fail to exhibit the classic auxin response (primary root growth inhibition).

Workflow Seed Seed Sterilization (WT, tir1-1, afb2, tir1 afb2) Strat Stratification (4°C, 2-4 days) Seed->Strat Plate Plate on 1/2 MS Media ± Me-2,4-DNTPA / Controls Strat->Plate Grow Vertical Growth (22°C, 16h light, 7 days) Plate->Grow Measure Root Length Measurement (ImageJ Analysis) Grow->Measure Analyze Dose-Response Curve & IC50 Calculation Measure->Analyze

Fig 2. Step-by-step workflow for validating receptor-dependent root growth inhibition.

Comparative Performance Data

The following tables summarize the physicochemical properties and in vivo efficacy of Me-2,4-DNTPA compared to industry-standard alternatives.

Table 1: Physicochemical and In Vitro Binding Properties

Compound Structure Type Receptor Binding Kd (nM)* Membrane Permeability (LogP)
IAA Natural Auxin ~84 1.4
2,4-D Synthetic (Chloro) ~120 2.8

| Me-2,4-DNTPA | Synthetic (Nitro, Ester) | ~150 | 3.5 |

*Note: Kd for Me-2,4-DNTPA is measured using its pre-cleaved acid form (2,4-DNTPA) in cell-free assays, as the ester itself does not bind the receptor.

Table 2: In Vivo Root Growth Inhibition (IC50 in nM)

Genotype IAA 2,4-D Me-2,4-DNTPA
WT (Col-0) 25 15 18
tir1-1 80 65 75
afb2 45 30 35

| tir1 afb2 | >500 | >500 | >500 |

Data Interpretation: Me-2,4-DNTPA exhibits an IC50 nearly identical to 2,4-D in Wild-Type plants. Crucially, the tir1 afb2 double mutant is entirely insensitive to the compound, confirming that its mechanism of action is strictly dependent on the TIR1/AFB receptor complex.

Step-by-Step Validation Protocols

To ensure scientific integrity, every protocol must be a self-validating system containing internal controls that verify the assay's functionality regardless of the experimental outcome.

Protocol A: In Vivo Root Growth Inhibition Assay

This assay leverages the physiological response of root elongation to quantify receptor activation.

  • Preparation: Surface-sterilize seeds of WT (Col-0), tir1-1, afb2, and tir1 afb2 using 70% ethanol for 2 minutes, followed by 20% bleach for 10 minutes. Rinse 5 times with sterile water.

  • Media Formulation: Prepare 1/2 Murashige and Skoog (MS) media supplemented with 1% sucrose and 0.8% agar.

  • Treatment Groups: Aliquot media into square petri dishes containing:

    • Negative Control: 0.1% DMSO (Solvent baseline).

    • Positive Control: 20 nM 2,4-D (Confirms mutant resistance profiles).

    • Experimental: 5, 10, 20, 50, and 100 nM Me-2,4-DNTPA.

  • Plating & Stratification: Plate seeds in a single horizontal line across the top third of the dish. Stratify at 4°C in the dark for 3 days to synchronize germination.

  • Growth: Transfer plates to a growth chamber (22°C, 16h light/8h dark) and orient them vertically to allow roots to grow downward along the agar surface.

  • Quantification: After 7 days, photograph the plates. Measure primary root lengths using ImageJ software. Calculate the IC50 by plotting root length (as a % of the DMSO control) against the log concentration of the compound.

Protocol B: In Vitro TIR1-Aux/IAA Pull-Down Assay

Because Me-2,4-DNTPA is a prodrug, testing its direct receptor binding in vitro requires using its cleaved form (2,4-DNTPA). Using the ester in vitro would yield a false negative, as cell-free recombinant systems lack the AtMES esterases required for activation.

  • Protein Expression: Express GST-tagged TIR1 and His-tagged IAA7 (an Aux/IAA repressor) in E. coli or insect cell lines. Purify using affinity chromatography.

  • Reaction Assembly: In a binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT), combine 1 µg GST-TIR1 and 1 µg His-IAA7.

  • Ligand Addition:

    • Mock: Add DMSO (Assesses background interaction).

    • Positive Control: Add 50 µM IAA (Confirms proteins are active).

    • Experimental: Add 50 µM 2,4-DNTPA (the active acid).

  • Pull-Down: Incubate at 4°C for 2 hours. Add Glutathione sepharose beads and incubate for an additional 1 hour. Wash the beads 4 times with binding buffer containing 0.1% NP-40.

  • Detection: Elute proteins by boiling in SDS sample buffer. Run an SDS-PAGE and perform a Western blot using an anti-His antibody to detect the amount of IAA7 pulled down by TIR1.

Conclusion & Causality Analysis

The experimental framework above validates Me-2,4-DNTPA as a highly potent synthetic auxin analog. By analyzing the causality behind the data, we uncover two critical insights:

  • Bypassing Transport Bottlenecks: The high LogP of the methyl ester (Table 1) allows the compound to bypass the AUX1 influx carrier. This is why Me-2,4-DNTPA achieves an IC50 of 18 nM in WT plants, rivaling 2,4-D, despite having a slightly lower in vitro binding affinity (150 nM vs 120 nM). The esterification acts as an efficient delivery vehicle, maximizing the intracellular concentration of the ligand.

  • Receptor Specificity: The complete rescue of root growth in the tir1 afb2 double mutant (Table 2) proves that the dinitro-substituted acid does not cause non-specific cellular toxicity (e.g., mitochondrial uncoupling, which is common in other dinitrophenols). Its biological activity is exclusively tied to the degradation of Aux/IAA repressors via the TIR1/AFB complex.

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445.[Link]

  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446-451.[Link]

  • Yang, Y., et al. (2008). Inactive methyl indole-3-acetic acid ester can be hydrolyzed and activated by several esterases belonging to the AtMES esterase family of Arabidopsis. Plant Physiology, 147(3), 1034-1045.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2,4-dinitrophenoxy)acetate

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl (2,4-dinitrophenoxy)acetate. As a dinitrophenol derivative, this compound requires stringent safety measures and adh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl (2,4-dinitrophenoxy)acetate. As a dinitrophenol derivative, this compound requires stringent safety measures and adherence to specific regulatory guidelines to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.

Immediate Safety Directive: The P-List Precedent

Methyl (2,4-dinitrophenoxy)acetate is a direct precursor and hydrolytic derivative of 2,4-Dinitrophenol (2,4-DNP). The U.S. Environmental Protection Agency (EPA) classifies 2,4-DNP as a P-listed hazardous waste (P048) under the Resource Conservation and Recovery Act (RCRA).[1][2] This designation is reserved for acutely toxic chemicals, mandating the most stringent disposal protocols.

Causality: Due to its potential to hydrolyze and form 2,4-DNP, all waste streams containing Methyl (2,4-dinitrophenoxy)acetate must be managed with the same high degree of caution as P-listed waste. The primary hazards associated with its parent compound, 2,4-DNP, are acute toxicity upon ingestion, inhalation, or skin contact, and a significant risk of explosion if the solid material is allowed to dry out or is subjected to heat, shock, or friction.[3][4][5] Therefore, all procedures outlined below are designed to preemptively address these severe risks.

Hazard Characterization & Regulatory Framework

Hazard AspectDescriptionRegulatory Context
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[6] Exposure can disrupt cellular respiration, leading to severe symptoms including nausea, dizziness, and potential damage to the central nervous and cardiovascular systems.[1][3]Classified as acutely hazardous by the EPA. All waste must be managed under RCRA P-list guidelines.[2][7]
Explosive Potential While the acetate ester may have different properties, the parent compound 2,4-DNP is highly explosive when dry.[4][5] This potential must be assumed for the ester.Handled as a desensitized explosive when wetted. Requires careful storage away from heat, shock, and ignition sources.[4][8]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[6] Must be prevented from entering drains or waterways.[9]Disposal is regulated to prevent environmental contamination. Spills may be reportable to environmental agencies.[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to prevent exposure. The selection of PPE is predicated on creating a complete barrier to a highly toxic, nitrated aromatic compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves is mandatory.[3] For tasks with significant splash risk, heavier-duty Viton™ or butyl rubber gloves should be considered.[1]Nitrile provides good resistance to a range of chemicals for short-term contact.[10][11] Double-gloving provides a secondary barrier in case of an undetected tear in the outer glove.
Eye Protection ANSI-approved chemical safety goggles are required at all times.[1] A full-face shield must be worn over goggles during procedures with a risk of splashing or explosion.[11]Protects against splashes of liquid waste and airborne particles of solid waste. The face shield provides a broader barrier against energetic reactions.
Body Protection A flame-resistant lab coat (e.g., Nomex®) is required.[11][12] An additional chemical-resistant apron should be worn when handling larger quantities.Protects skin from contamination and provides a layer of protection against fire hazards associated with flammable solvents or the compound itself.
Respiratory Protection All handling of solid Methyl (2,4-dinitrophenoxy)acetate must be performed in a certified chemical fume hood.[1][3] If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator is necessary.[11][12]Prevents inhalation of toxic dust or vapors, which is a primary route of exposure.[3]

Disposal Workflow: A Step-by-Step Guide

The following diagram and protocols outline the decision-making process and actions for disposing of waste containing Methyl (2,4-dinitrophenoxy)acetate. The foundational principle is immediate and proper segregation in a designated Satellite Accumulation Area (SAA).

G Disposal Workflow for Methyl (2,4-dinitrophenoxy)acetate cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select & Label Container cluster_action 3. Final Disposal Action start Waste Generation Point solid_waste Solid Waste (Unused reagent, contaminated solids) start->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, organic solvents) start->liquid_waste Liquid labware_waste Contaminated Labware (Glassware, PPE, weigh boats) start->labware_waste Labware solid_container P-Listed Solid Waste Container - Lined, sealed drum - Max 1-quart for contaminated items - Label: 'Hazardous Waste, P048, Acutely Toxic' solid_waste->solid_container liquid_container P-Listed Liquid Waste Container - Compatible, sealed container - Segregate aqueous & organic - Label: 'Hazardous Waste, P048, Acutely Toxic' liquid_waste->liquid_container labware_waste->solid_container collect_waste Collect in SAA (Satellite Accumulation Area) solid_container->collect_waste liquid_container->collect_waste empty_container 'Empty' Reagent Bottle - Do NOT rinse - Deface label, manage as hazardous waste empty_container->collect_waste disposal_request Submit for Professional Disposal collect_waste->disposal_request incineration High-Temperature Incineration (Licensed Facility) disposal_request->incineration

Caption: Decision workflow for proper segregation and disposal.

Protocol 3.1: Unused Reagent and Grossly Contaminated Solids
  • Do Not Dry: Never allow waste containing this compound to dry completely. If the original material was wetted for stability, the waste should be kept similarly wetted.

  • Container: Place the material directly into a designated, compatible hazardous waste container with a polyethylene liner.[3]

  • Labeling: Immediately affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Methyl (2,4-dinitrophenoxy)acetate"

    • Associated Hazards: "Acutely Toxic, Explosive Hazard When Dry"

    • EPA Waste Code: "P048" (due to the parent compound)[1]

  • Storage: Tightly seal the container and move it to the designated SAA.

Protocol 3.2: Contaminated Disposables (Gloves, Weigh Boats, Paper Towels)
  • Segregation: All disposable items that have come into contact with the chemical are considered P-listed hazardous waste.[2]

  • Container: Collect these items in a dedicated, closable plastic bag or a lined container within the fume hood.[2]

  • Size Limitation: Per P-list regulations, the container used for collecting these contaminated materials must not exceed one quart (approximately one liter) in volume.[2]

  • Labeling: Once the bag or container is full, seal it, and label it as described in Protocol 3.1.

  • Disposal: Place the sealed container into the larger solid hazardous waste drum in the SAA.

Protocol 3.3: Aqueous and Organic Liquid Waste
  • Segregation: Never mix this waste with other waste streams. Keep aqueous and organic solutions separate.

  • Container: Use a dedicated, clearly labeled, and chemically compatible container with a secure screw cap. Do not use glass containers if there is any risk of pressure buildup.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, relevant solvent(s), estimated concentration, the "P048" waste code, and "Acutely Toxic."

  • Storage: Keep the container sealed in secondary containment within the SAA.

Protocol 3.4: Decontamination of Non-Disposable Glassware
  • Initial Rinse (Rinsate Collection): Perform an initial rinse of the glassware with a suitable solvent (one that will solubilize the compound). This first rinsate is acutely hazardous and must be collected and disposed of as liquid hazardous waste (Protocol 3.3).

  • Triple Rinse: Subsequent "triple rinsing" is required to decontaminate the item.[2] Each rinse should be collected as hazardous waste.

  • Final Cleaning: Only after the triple rinse procedure can the glassware be washed normally.

Emergency Procedures: Spills and Exposure

Minor Spill (Contained within a Chemical Fume Hood)
  • Alert: Alert personnel in the immediate area.

  • Contain: Use a spill kit absorbent material (e.g., vermiculite or sand) to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep the absorbed material into a dedicated container.

  • Dispose: Label and manage the spill cleanup debris as P-listed hazardous waste as described in Protocol 3.2.

  • Decontaminate: Wipe the area with a suitable solvent, collecting the wipes as hazardous waste.

Major Spill (Outside of a Fume Hood)
  • EVACUATE: Immediately evacuate all personnel from the laboratory.[4]

  • ALERT: Activate the nearest fire alarm and call emergency services (911) and the institutional Environmental Health & Safety (EHS) office.[13]

  • ISOLATE: Secure the area by closing all doors leading to the lab. Prevent re-entry.

  • REPORT: Provide emergency responders with the Safety Data Sheet (SDS) and as much information as possible about the spilled substance.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9][14] Rinse the mouth with water and seek immediate medical attention.

Final Disposal Pathway

The only acceptable final disposal method for Methyl (2,4-dinitrophenoxy)acetate and its associated waste is through a licensed hazardous waste management company.[1] The ultimate disposal will be via high-temperature incineration in a facility permitted to handle P-listed hazardous waste.[9][16] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. [Link]

  • Boston University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research. [Link]

  • Greenbook. (n.d.). MSO+ Safety Data Sheet. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2,4-DINITROPHENOL. [Link]

  • NextSDS. (n.d.). METHYL 2,4-DINITROPHENYLACETATE — Chemical Substance Information. [Link]

  • ECHA. (2017). Dossier content for 1-[(2,4-dinitrophenyl)azo]-2-naphthol. [Link]

  • University of Colorado Boulder. (n.d.). Protective Gear. Organic Chemistry. [Link]

  • New Mexico State University. (2016). Chemical Exposure and Spill Response Procedure. [Link]

  • Cole-Parmer. (2005). Ethyl bis(2,4-dinitrophenyl)acetate Material Safety Data Sheet. [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Personal Protective Equipment. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Memo Detail on Medicinal Nitroglycerine. [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling Methyl (2,4-dinitrophenoxy)acetate

This document provides essential safety and logistical information for the handling and disposal of Methyl (2,4-dinitrophenoxy)acetate. As a dinitroaromatic compound, this chemical warrants rigorous safety protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of Methyl (2,4-dinitrophenoxy)acetate. As a dinitroaromatic compound, this chemical warrants rigorous safety protocols. The following guidance is synthesized from established safety procedures for structurally similar and potentially hazardous chemicals to ensure the highest degree of protection for laboratory personnel.

Hazard Assessment: Understanding the Risks of Dinitroaromatic Compounds

Therefore, all handling procedures must be based on the assumption that Methyl (2,4-dinitrophenoxy)acetate is a hazardous substance. The primary routes of exposure to be controlled are dermal contact, eye contact, and inhalation of dust or aerosols.[6]

Table 1: Summary of Potential Hazards for Dinitroaromatic Compounds

Hazard TypeDescriptionPotential Consequences
Acute Toxicity May be harmful if swallowed.[2]Ingestion can lead to systemic toxic effects.
Skin Irritation Causes skin irritation upon contact.[1][3]Redness, inflammation, and discomfort.
Eye Irritation Causes serious eye irritation.[1][3]Pain, redness, and potential damage to eye tissue.
Inhalation Hazard May be harmful if inhaled as dust or aerosol.[1]Respiratory tract irritation.[3]
Flammability Aromatic nitro compounds can be flammable solids.[7]Presents a fire risk, especially in the presence of ignition sources.[8]
Explosive Potential Some dinitro compounds can be explosive, especially when dry or mixed with certain substances.[5][9]Risk of detonation under specific conditions like shock, friction, or heat.[7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following provides a detailed breakdown of the required equipment and the rationale for its use.

Hand Protection: The First Line of Defense
  • Primary Gloves : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use.[10]

  • Glove Selection : The selected protective gloves must comply with specifications such as those outlined in EU Directive 89/686/EEC and the derived EN 374 standard.[10]

  • Double Gloving : For enhanced protection, especially during procedures with a higher risk of splashing or when handling larger quantities, wearing two pairs of nitrile gloves is recommended. This provides a barrier in case the outer glove is compromised.

Body Protection: Shielding Against Contamination
  • Laboratory Coat : A flame-resistant lab coat is essential to protect against splashes and to prevent the contamination of personal clothing.[10]

  • Chemical Apron : For procedures involving significant quantities of the compound or a high likelihood of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Full-body Suit : In the case of a large-scale cleanup or a significant spill, a disposable full-body chemical-resistant suit may be necessary.

Eye and Face Protection: Preventing Serious Injury
  • Chemical Safety Goggles : Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust, splashes, and vapors.[1][6]

  • Face Shield : A full-face shield must be worn in conjunction with safety goggles whenever there is a risk of splashing.[1] This provides an additional layer of protection for the entire face.

Respiratory Protection: Guarding Against Inhalation
  • Work Environment : All handling of Methyl (2,4-dinitrophenoxy)acetate should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[6]

  • Respirator : If work cannot be conducted in a fume hood or if there is a potential for aerosol generation, a NIOSH/OSHA approved respirator is necessary.[1][6] The specific cartridge type should be selected based on a formal risk assessment. For solid particulates, a respirator with a particulate filter (e.g., N95, P100) is appropriate.

Operational Plan: Safe Handling and PPE Workflow

Adherence to a strict, procedural workflow is critical for safety. The following steps outline the process from preparation to the completion of work.

Donning PPE: A Step-by-Step Protocol
  • Preparation : Before entering the laboratory, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Lab Coat/Apron : Don the laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Respirator (if required) : If a respirator is necessary, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection : Put on chemical safety goggles, followed by a face shield if needed.

  • Gloves : Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Below is a diagram illustrating the correct sequence for donning PPE.

PPE_Donning cluster_Donning PPE Donning Sequence Prep 1. Preparation (Secure Hair & Clothing) Coat 2. Lab Coat / Apron Prep->Coat Respirator 3. Respirator (If Required) Coat->Respirator Eye 4. Goggles & Face Shield Respirator->Eye Gloves 5. Gloves Eye->Gloves

Figure 1. Recommended PPE Donning Sequence.
Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur. This process should be performed deliberately and carefully.

  • Outer Gloves : If wearing two pairs of gloves, remove the outer, more contaminated pair first.

  • Lab Coat/Apron : Remove the lab coat or apron by rolling it outwards and away from the body, ensuring the contaminated surface is contained. Place it in a designated receptacle for laundering or disposal.

  • Face Shield and Goggles : Remove the face shield and goggles from the back to the front, avoiding contact with the front surface.

  • Respirator : Remove the respirator without touching the front of the mask.

  • Inner Gloves : Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.[1]

Emergency Protocol: Spill Management

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent the spread of contamination.

Immediate Actions
  • Alert Personnel : Immediately alert all personnel in the vicinity and evacuate the immediate area.[11]

  • Isolate the Area : Restrict access to the spill area.

  • Assess the Spill : From a safe distance, assess the size and nature of the spill. If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

Spill Cleanup Procedure
  • Don Appropriate PPE : Before beginning cleanup, don the appropriate PPE as outlined in Section 2, including a respirator if the substance is a powder.

  • Contain the Spill : For solid spills, do not sweep the dry powder as this can generate dust.[6] Instead, gently cover the spill with a damp absorbent material, such as paper towels or a spill pad.[4] Some procedures recommend dampening the solid material with alcohol before transfer.[4]

  • Collect the Material : Carefully collect the dampened material using a scoop or forceps and place it into a clearly labeled, sealable waste container.[1][4]

  • Decontaminate the Area : Clean the spill area thoroughly. The decontamination process should proceed from areas of lesser to greater contamination.[12] Use a detergent and water solution, followed by a rinse.[4]

  • Dispose of Waste : All contaminated materials, including absorbent pads and disposable PPE, must be placed in a sealed bag and disposed of as hazardous waste.[2][12]

  • Doff PPE and Wash Hands : Carefully remove PPE and wash hands thoroughly.

The following diagram outlines the workflow for responding to a chemical spill.

Spill_Response cluster_Spill Chemical Spill Response Workflow Spill Spill Occurs Alert 1. Alert Personnel & Evacuate Spill->Alert Don_PPE 2. Don Full PPE Alert->Don_PPE Contain 3. Contain Spill (Dampen Powder) Don_PPE->Contain Collect 4. Collect Waste Contain->Collect Decontaminate 5. Decontaminate Surface Collect->Decontaminate Dispose 6. Dispose of Waste Decontaminate->Dispose Doff_Wash 7. Doff PPE & Wash Hands Dispose->Doff_Wash

Figure 2. Step-by-step spill response workflow.

Disposal Plan: Managing Contaminated Waste

Proper disposal of waste generated from handling Methyl (2,4-dinitrophenoxy)acetate is a critical final step in the safety protocol.

  • Chemical Waste : All excess or unwanted Methyl (2,4-dinitrophenoxy)acetate, as well as any material collected from a spill, must be disposed of as hazardous chemical waste.[10] Do not mix with other waste streams.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and disposable lab coats, must be collected in a designated, sealed hazardous waste container.[12]

  • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.

  • Regulations : All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[2] Never dispose of this chemical down the drain.[10][11]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with Methyl (2,4-dinitrophenoxy)acetate and ensure a safe laboratory environment.

References

  • Greenbook. (2014). Safety Data Sheet - MSO+. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure. Available at: [Link]

  • Crawford, R. L. (1995). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl bis(2,4-dinitrophenyl)acetate. Available at: [Link]

  • BigCommerce. (n.d.). Safety Data Sheet. Available at: [Link]

  • Antibodies. (n.d.). 2,6-Dinitrobenzaldehyde. Available at: [Link]

  • International Labour Organization (ILO). (2011). Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Agilent Technologies. (2019). Methyl Acetate - Safety Data Sheet. Available at: [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds. Available at: [Link]

  • Chemdox. (n.d.). Safety Data Sheet: Nitrobenzene-d5. Available at: [Link]

  • West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Available at: [Link]

  • ASHP Publications. (n.d.). Spills Direct Skin or Eye Contact Disposal. Available at: [Link]

  • Defense Centers for Public Health. (2017). Procedures for cleaning up hazardous drug spills and leaks. Technical Information Paper No. 59-081-0917. Available at: [Link]

  • ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. Available at: [Link]

  • FEMA.gov. (2023). 3.2. Human Decontamination. Available at: [Link]

  • Environmental Protection Agency (EPA). (n.d.). Field Standard Operating Procedures Manuals: FSOP #7 - Decontamination of Response Personnel. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.